molecular formula C12H14N2O3 B562780 5-(4'-Methoxybenzyl)-5-methylhydantoin CAS No. 13500-24-8

5-(4'-Methoxybenzyl)-5-methylhydantoin

Cat. No.: B562780
CAS No.: 13500-24-8
M. Wt: 234.255
InChI Key: KWLVVXBHGRDQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4'-Methoxybenzyl)-5-methylhydantoin is a specialized chemical scaffold of significant interest in modern organic and medicinal chemistry research. Hydantoins are five-membered heterocycles, formally known as imidazolidine-2,4-diones, that are structurally related to barbiturates and serve as privileged frameworks in drug discovery . This compound provides researchers with a versatile core structure that can be further functionalized to explore structure-activity relationships. The synthetic approach to such hydantoin derivatives is a key area of investigation, with recent studies focusing on optimizing classic routes like the Bucherer–Bergs reaction to improve reaction time, purity, and practical yield . These methodological advancements are crucial for efficiently supplying diverse hydantoin libraries for biological screening. The hydantoin moiety is rich in hydrogen bond donors and acceptors, which governs its intermolecular interactions and is critical for its co-crystallization with biological targets and in material science for understanding crystal packing . From a pharmacological perspective, the hydantoin scaffold is a known calcium channel blocker and forms the basis of several anticonvulsant drugs . Derivatives of 5-substituted hydantoins are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, antiarrhythmic, and antitumoral properties, making them valuable templates in the development of new therapeutic agents . Furthermore, beyond biomedical applications, hydantoin derivatives also find utility in agrochemical research as potential herbicidal and antifungal agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVVXBHGRDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662078
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13500-24-8
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Approach to Unveiling the Therapeutic Potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological activity screening of the novel compound, 5-(4'-Methoxybenzyl)-5-methylhydantoin. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically rigorous approach to elucidating the therapeutic potential of this molecule. By leveraging the known pharmacological profile of the hydantoin scaffold, we will explore a targeted yet broad screening cascade to identify and characterize its bioactivity.

Introduction: The Hydantoin Scaffold and the Rationale for Screening

The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Derivatives of this versatile heterocycle have demonstrated significant anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] The well-established anticonvulsant activity of phenytoin and the antimicrobial efficacy of nitrofurantoin are prime examples of the therapeutic success of hydantoin-based drugs.[1][2]

The subject of this guide, 5-(4'-Methoxybenzyl)-5-methylhydantoin, is a novel derivative with unexplored biological activities. The presence of a methoxybenzyl group suggests potential interactions with various biological targets, warranting a systematic investigation into its pharmacological profile. This guide proposes a multi-tiered screening approach, starting with broad-spectrum assays to identify primary activities, followed by more specific, mechanism-of-action studies.

Proposed Screening Cascade: A Multi-Faceted Investigation

The proposed screening cascade for 5-(4'-Methoxybenzyl)-5-methylhydantoin is designed to efficiently probe a wide range of potential biological activities. The workflow is structured to maximize information output while conserving resources in the early stages of investigation.

Screening_Cascade Compound 5-(4'-Methoxybenzyl)- 5-methylhydantoin Tier1 Tier 1: Primary Screening (Broad-Spectrum Assays) Compound->Tier1 Antimicrobial Antimicrobial Activity (Bacteria & Fungi) Tier1->Antimicrobial Anticancer Anticancer Activity (Cell Proliferation) Tier1->Anticancer Anticonvulsant Anticonvulsant Activity (In vivo model) Tier1->Anticonvulsant MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC Apoptosis Apoptosis vs. Necrosis Assay Anticancer->Apoptosis MES_scPTZ MES & scPTZ Models Anticonvulsant->MES_scPTZ Tier2 Tier 2: Secondary Screening (Mechanism of Action) Tier3 Tier 3: Lead Optimization (Structure-Activity Relationship) Tier2->Tier3 MIC_MBC->Tier2 Apoptosis->Tier2 MES_scPTZ->Tier2

Caption: Proposed screening cascade for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Tier 1: Primary Screening Protocols

The initial tier of screening aims to identify any significant biological activity of the compound across three key therapeutic areas where hydantoin derivatives have shown promise: antimicrobial, anticancer, and anticonvulsant.

Antimicrobial Activity Screening

Hydantoin derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[4][6] The proposed mechanism of action for some derivatives includes the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[6][7][8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol will determine the lowest concentration of 5-(4'-Methoxybenzyl)-5-methylhydantoin that inhibits the visible growth of a panel of clinically relevant microorganisms.

Microorganism Panel:

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus niger (ATCC 16404)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-(4'-Methoxybenzyl)-5-methylhydantoin in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Dispense 50 µL of appropriate sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Screening

Numerous hydantoin derivatives have demonstrated potent anticancer activities by inducing apoptosis, inhibiting cell proliferation, and interfering with cellular signaling pathways.[4][5][6]

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay will assess the effect of 5-(4'-Methoxybenzyl)-5-methylhydantoin on the metabolic activity of a panel of human cancer cell lines, providing an indication of its cytotoxic or cytostatic effects.

Cancer Cell Line Panel:

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
HeLaCervical Adenocarcinoma
HepG2Hepatocellular Carcinoma
PC-3Prostate Adenocarcinoma

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity Screening

The hydantoin scaffold is famously associated with anticonvulsant drugs like phenytoin.[1][3][9] Therefore, a preliminary in vivo screen for anticonvulsant activity is warranted.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (phenytoin, 25 mg/kg).

  • Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of protected mice at each dose level.

Tier 2: Secondary Screening and Mechanism of Action

Should the primary screening reveal promising activity in any of the tested areas, the next logical step is to perform secondary assays to confirm the activity and elucidate the potential mechanism of action.

Tier2_MOA cluster_antimicrobial Antimicrobial MOA cluster_anticancer Anticancer MOA cluster_anticonvulsant Anticonvulsant MOA MIC_MBC MIC/MBC Determination Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green) MIC_MBC->Membrane_Permeability Biofilm_Inhibition Biofilm Formation Inhibition Assay MIC_MBC->Biofilm_Inhibition Apoptosis_Assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Caspase_Activity Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase_Activity scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Sodium_Channel_Assay Voltage-gated Sodium Channel Assay scPTZ_Test->Sodium_Channel_Assay GABA_Receptor_Binding GABA-A Receptor Binding Assay scPTZ_Test->GABA_Receptor_Binding

Caption: Potential mechanism of action (MOA) studies for Tier 2 screening.

Data Presentation and Interpretation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear and concise manner. The use of tables for summarizing key parameters such as MIC, IC50, and percentage protection is highly recommended.

Example Data Summary Table:

AssayTest SystemParameterResult
AntimicrobialS. aureusMIC (µg/mL)[Insert Value]
AnticancerMCF-7 cellsIC50 (µM)[Insert Value]
AnticonvulsantMES test% Protection at 100 mg/kg[Insert Value]

The interpretation of these results will guide the subsequent steps in the drug discovery process. A low MIC value suggests potent antimicrobial activity, while a low IC50 value indicates significant anticancer potential. A high percentage of protection in the MES test would be indicative of promising anticonvulsant properties.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial biological activity screening of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By systematically evaluating its effects in well-established in vitro and in vivo models, researchers can efficiently identify and characterize its therapeutic potential. Positive results from this screening cascade will pave the way for more advanced preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in-depth toxicological assessments, ultimately contributing to the development of novel therapeutics.

References

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025). ResearchGate. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan. [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). National Institutes of Health. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. [Link]

  • Hydantoin-hydrolyzing enzyme activity during batch fermentation of Ag.... (n.d.). ResearchGate. [Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (n.d.). National Institutes of Health. [Link]

  • [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. (n.d.). National Library of Medicine. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. [Link]

  • Cyclic-imide-hydrolyzing activity of D-hydantoinase from Blastobacter sp. strain A17p-4. (n.d.). National Library of Medicine. [Link]

  • Antimicrobial Activity of Various Hydantoin Derivatives. (n.d.). ResearchGate. [Link]

  • Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). (n.d.). INIS-IAEA. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). National Institutes of Health. [Link]

  • Synthesis and anticonvulsant activity of 2-iminohydantoins. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. (1999). California Institute of Technology. [Link]

  • Cyclic-Imide-Hydrolyzing Activity of d-Hydantoinase from Blastobacter sp. Strain A17p-4. (n.d.). Applied and Environmental Microbiology. [Link]

  • Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. (2014). Scientific.net. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of the novel chemical entity, 5-(4'-Methoxybenzyl)-5-methylhydantoin. While the specific biological activities of this compound are not yet fully characterized, its structural similarity to other hydantoin derivatives suggests potential therapeutic applications, likely as an anticonvulsant or an anticancer agent. This document outlines a logical, multi-tiered experimental approach designed to identify its molecular targets, delineate the affected signaling pathways, and ultimately define its pharmacological profile. By following the methodologies detailed herein, researchers can efficiently and rigorously elucidate the core MoA, paving the way for further preclinical and clinical development.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The hydantoin core, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of therapeutic agents.[1][2] Historically, hydantoin derivatives have been prominent in the management of epilepsy, with phenytoin being a classic example.[3][4] The primary anticonvulsant mechanism of these compounds involves the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes and a reduction in seizure propagation.[5]

More recently, the pharmacological landscape of hydantoin derivatives has expanded significantly, with numerous reports highlighting their potential as anticancer agents.[1][6][7] The anticancer MoA of these compounds is often multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and interference with critical cellular signaling pathways.[1] Given this dual potential, a thorough investigation into the MoA of a novel derivative like 5-(4'-Methoxybenzyl)-5-methylhydantoin is imperative to guide its development toward the most relevant clinical applications.

This guide will therefore present a two-pronged investigative strategy to explore both the potential anticonvulsant and anticancer activities of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Initial Hypothesis and Tiered Experimental Approach

Based on the existing literature for structurally related hydantoins, we can formulate two primary hypotheses for the MoA of 5-(4'-Methoxybenzyl)-5-methylhydantoin:

  • Hypothesis A: Anticonvulsant Activity - The compound acts as a modulator of neuronal excitability, likely through interaction with voltage-gated ion channels.

  • Hypothesis B: Anticancer Activity - The compound disrupts cancer cell homeostasis through mechanisms such as cell cycle arrest, induction of apoptosis, or inhibition of key oncogenic signaling pathways.

To systematically test these hypotheses, a tiered experimental workflow is proposed. This approach begins with broad phenotypic screening to identify the primary biological effect, followed by more focused target identification and pathway analysis.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Pathway Elucidation & In Vivo Confirmation cluster_3 Outcome A Initial Compound Synthesis & Characterization B High-Throughput Phenotypic Screening (e.g., Neuronal Firing Assays, Cancer Cell Line Viability) A->B C Affinity-Based Target Identification (e.g., Chemical Proteomics) B->C D In Vitro Target Engagement & Functional Assays (e.g., Electrophysiology, Enzyme Kinetics) C->D E Cell-Based Pathway Analysis (e.g., Western Blot, RNA-Seq) D->E F In Vivo Proof-of-Concept Studies (e.g., Animal Models of Seizures or Cancer) E->F G Defined Mechanism of Action F->G

Figure 1: A tiered experimental workflow for MoA elucidation.

Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

A crucial first step is the reliable synthesis of the compound of interest. A modification of the Bucherer-Berg reaction provides a robust route to 5,5-disubstituted hydantoins.[8]

Protocol 1: Synthesis via Modified Bucherer-Berg Reaction

  • Reaction Setup: In a well-ventilated fume hood, combine 4-methoxyphenylacetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

  • Heating: Heat the reaction mixture to 60-70°C with vigorous stirring in a sealed pressure vessel.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 5-(4'-Methoxybenzyl)-5-methylhydantoin.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Investigating Anticonvulsant Activity (Hypothesis A)

The primary mechanism of action for many hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels.[5] Therefore, the initial investigation into the anticonvulsant properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin should focus on its effects on neuronal excitability.

4.1. Tier 1: Phenotypic Screening for Neuronal Activity

A high-throughput assay to assess the compound's effect on neuronal firing is the first step.

Protocol 2: Microelectrode Array (MEA) Assay

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on microelectrode array plates.

  • Compound Treatment: Apply a range of concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin to the neuronal cultures.

  • Data Acquisition: Record spontaneous and evoked neuronal firing activity using the MEA system.

  • Analysis: Analyze parameters such as mean firing rate, burst frequency, and synchrony to determine the compound's effect on neuronal network activity. A decrease in these parameters would suggest a potential anticonvulsant effect.

4.2. Tier 2: Target Identification and Validation

If the MEA assay indicates a reduction in neuronal activity, the next step is to identify the specific ion channel(s) affected.

Protocol 3: Automated Patch-Clamp Electrophysiology

  • Cell Lines: Use cell lines stably expressing different voltage-gated ion channels (e.g., Naᵥ1.1, Naᵥ1.2, Caᵥ channels).

  • Compound Application: Apply 5-(4'-Methoxybenzyl)-5-methylhydantoin at various concentrations.

  • Data Recording: Record ion channel currents in response to specific voltage protocols.

  • Analysis: Determine the IC₅₀ of the compound for each channel to identify its primary molecular target.

4.3. Tier 3: In Vivo Confirmation

The final step is to confirm the anticonvulsant activity in a preclinical animal model.

Protocol 4: Maximal Electroshock (MES) Seizure Model

  • Animal Dosing: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined time, induce seizures using corneal electrodes to deliver a maximal electrical stimulus.

  • Observation: Observe the animals for the presence or absence of tonic hindlimb extension, a hallmark of a tonic-clonic seizure.

  • Analysis: Determine the ED₅₀ of the compound for protection against MES-induced seizures.

Investigating Anticancer Activity (Hypothesis B)

The anticancer activity of hydantoin derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[1][6]

5.1. Tier 1: Phenotypic Screening for Anticancer Effects

A broad-based screen against a panel of cancer cell lines is the initial step to identify potential anticancer activity.

Protocol 5: Cancer Cell Line Viability Assay

  • Cell Culture: Plate a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(4'-Methoxybenzyl)-5-methylhydantoin for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line to identify sensitive cancer types.

5.2. Tier 2: Elucidating the Cellular Mechanism

If the viability screen reveals potent anticancer activity, the next step is to determine the underlying cellular mechanism.

Protocol 6: Cell Cycle and Apoptosis Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with 5-(4'-Methoxybenzyl)-5-methylhydantoin at its GI₅₀ concentration.

  • Cell Cycle Analysis: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay: Use an Annexin V/PI staining kit to quantify the percentage of apoptotic cells by flow cytometry.

  • Western Blot Analysis: Probe for key markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs).

5.3. Tier 3: Pathway Analysis and In Vivo Efficacy

To further delineate the signaling pathways involved and confirm in vivo efficacy, a combination of 'omics' approaches and animal models is recommended.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Outcome A 5-(4'-Methoxybenzyl)- 5-methylhydantoin B Putative Target (e.g., Kinase, Receptor) A->B C Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK) B->C D Cell Cycle Arrest C->D E Induction of Apoptosis C->E F Inhibition of Tumor Growth D->F E->F

Figure 2: A hypothetical anticancer signaling pathway.

Protocol 7: RNA-Sequencing (RNA-Seq)

  • Sample Preparation: Treat a sensitive cancer cell line with 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control and extract total RNA.

  • Sequencing: Perform next-generation sequencing to obtain a global gene expression profile.

  • Bioinformatic Analysis: Identify differentially expressed genes and perform pathway analysis (e.g., using KEGG or Gene Ontology) to reveal the signaling pathways modulated by the compound.

Protocol 8: Xenograft Tumor Model

  • Tumor Implantation: Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with 5-(4'-Methoxybenzyl)-5-methylhydantoin or vehicle control.

  • Tumor Growth Measurement: Monitor tumor volume over time.

  • Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo anticancer efficacy.

Data Summary and Interpretation

Throughout this investigative process, it is crucial to systematically collect and analyze all quantitative data.

Table 1: Hypothetical Data Summary for MoA Elucidation

Experiment Parameter Hypothetical Result Interpretation
MEA Assay Mean Firing RatePotential Neuro-inhibitory Effect
Patch-Clamp Naᵥ1.2 IC₅₀5 µMSelective Sodium Channel Blocker
MES Model ED₅₀10 mg/kgIn Vivo Anticonvulsant Activity
Cell Viability GI₅₀ (MCF-7)2 µMPotent Anticancer Activity
Cell Cycle Analysis G2/M ArrestInduction of Cell Cycle Arrest
Apoptosis Assay Annexin V+ CellsInduction of Apoptosis
Xenograft Model Tumor Growth Inhibition60%In Vivo Anticancer Efficacy

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By progressing through the proposed tiers of experimentation, from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can definitively characterize the pharmacological profile of this novel compound. This will not only contribute to a deeper understanding of the structure-activity relationships of hydantoin derivatives but also pave the way for its potential development as a novel therapeutic agent for epilepsy, cancer, or other indications.

References

  • PubChem. 5-(4-Methoxy-benzyl)-hydantoin. National Center for Biotechnology Information. [Link]

  • Obradović, A., Matić, M., Ognjanović, B., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491-1502. [Link]

  • Ivanova, Y., Stoyanov, S., & Petkov, I. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(1), 1-10. [Link]

  • Taha, M., Ismail, N. H., Jamil, W., et al. (2013). Synthesis, evaluation of antioxidant activity and crystal structure of 2,4-dimethylbenzoylhydrazones. Molecules, 18(9), 10912-10929. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • PrepChem. (n.d.). Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). [Link]

  • Fung, H. L., et al. (2003). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. ResearchGate. [Link]

  • Silva, A., et al. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. PubMed. [Link]

  • Adamowicz, P., et al. (2020). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Springer Medizin. [Link]

  • ResearchGate. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]

  • Gruzman, A., et al. (2021). Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. PubMed. [Link]

  • Rump, S., et al. (1974). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. PubMed. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2020). EMCDDA technical report on the new psychoactive substance N,N- diethyl-2-[[4-(1-methylethoxy)phenyl]methyl - euda.europa.eu. [Link]

  • RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. [Link]

  • Gornicka, A., et al. (2023). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]

  • Chinese Journal of Organic Chemistry. (2011). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. [Link]

  • Głowacka, I. E., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

  • Srinivas, G., et al. (2007). Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent. PubMed. [Link]

  • Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • Sills, G. J., & Rogawski, M. A. (2020). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neurotherapeutics, 17(2), 585-617. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • ResearchGate. (2023). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. [Link]agents_Biological_and_structural_characterization_in_combination_with_quantum_chemical_calculations)

Sources

An In-depth Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP): A Critical Fentanyl Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Anilino-N-phenethylpiperidine (4-ANPP), a pivotal chemical intermediate in the synthesis of fentanyl and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in the context of controlled substances.

Introduction: The Significance of 4-ANPP

4-Anilino-N-phenethylpiperidine, also known as N-Phenyl-1-(2-phenylethyl)piperidin-4-amine or despropionyl fentanyl, is a direct precursor to the potent synthetic opioid, fentanyl.[1] Its importance in the illicit manufacture of fentanyl has led to its classification as a Schedule II immediate precursor in the United States and international regulation.[1][2][3] Understanding the chemistry of 4-ANPP is crucial for law enforcement, forensic chemists, and researchers developing analytical methods for the detection and control of fentanyl production. While not psychoactive itself, 4-ANPP is a key building block that is converted into fentanyl through a straightforward chemical reaction.[1]

Chemical Structure and Identification

The chemical structure of 4-ANPP consists of a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an aniline group.

Table 1: Chemical Identifiers for 4-ANPP

IdentifierValue
IUPAC Name N-Phenyl-1-(2-phenylethyl)piperidin-4-amine
CAS Number 21409-26-7
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 280.415 g/mol [1]
SMILES C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3[1]
InChI Key ZCMDXDQUYIWEKB-UHFFFAOYSA-N[1]
Synonyms 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine, 4-Aminophenyl-1-phenethylpiperidine[1]

Physicochemical and Toxicological Properties

The physical and chemical properties of 4-ANPP are critical for its handling, analysis, and understanding its conversion to fentanyl.

Table 2: Physicochemical Properties of 4-ANPP

PropertyValueSource
Melting Point 94-96°C[4]
Boiling Point 172-176 °C at 0.15 Torr[4]
Form Off-white solid[4]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[4]

From a toxicological perspective, 4-ANPP is categorized as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Synthesis of 4-ANPP

4-ANPP is synthesized through various methods, with the most common being the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This process is a key step in the Siegfried method of fentanyl synthesis.[3]

An alternative pathway, known as the Gupta method, involves the synthesis of 4-anilinopiperidine from 4-piperidone, which is then reacted with a phenethylating agent like phenethyl bromide to yield 4-ANPP.[6]

The synthesis of 4-ANPP from 4-anilinopiperidine is a critical step in clandestine fentanyl production.[3][7] This reaction involves the N-alkylation of 4-anilinopiperidine with a phenethyl group.

Illustrative Synthesis Workflow: N-alkylation of 4-anilinopiperidine

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Anilinopiperidine 4-Anilinopiperidine Reaction_Vessel Reaction in suitable solvent with base 4-Anilinopiperidine->Reaction_Vessel Phenethyl_Bromide Phenethyl Bromide Phenethyl_Bromide->Reaction_Vessel 4-ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) Reaction_Vessel->4-ANPP N-alkylation

Caption: Synthesis of 4-ANPP via N-alkylation of 4-anilinopiperidine.

The Critical Role of 4-ANPP in Fentanyl Synthesis

4-ANPP is the immediate precursor to fentanyl.[1] The final step in the synthesis of fentanyl involves the acylation of the aniline nitrogen of 4-ANPP with propionyl chloride or a similar propionylating agent.[8] This reaction is relatively simple to perform, which contributes to the prevalence of clandestine fentanyl manufacturing.[2]

Workflow: Conversion of 4-ANPP to Fentanyl

G 4-ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) Reaction Acylation Reaction 4-ANPP->Reaction Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction Fentanyl Fentanyl Reaction->Fentanyl Forms Fentanyl

Caption: Final step in fentanyl synthesis: Acylation of 4-ANPP.

Analytical Characterization of 4-ANPP

The unambiguous identification of 4-ANPP is crucial in forensic and research settings. This is typically achieved through a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 4-ANPP. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and aniline rings, as well as the aliphatic protons of the piperidine and phenethyl groups. Two-dimensional NMR techniques like COSY and HSQC can be used to confirm the connectivity of the molecule.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying 4-ANPP. The molecule will produce a characteristic molecular ion peak in its mass spectrum, and the fragmentation pattern can provide further structural confirmation.

Regulatory Control and Legal Status

Due to its essential role in the production of fentanyl, 4-ANPP is a controlled substance in many jurisdictions. In the United States, the Drug Enforcement Administration (DEA) has classified 4-ANPP as a List I chemical, subjecting it to stringent regulatory controls.[3][11] This designation means that all transactions involving 4-ANPP are regulated, regardless of the amount.[3]

Conclusion

4-Anilino-N-phenethylpiperidine (4-ANPP) is a chemical of significant interest to the scientific and regulatory communities due to its role as a direct precursor to fentanyl. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for efforts to control the illicit production of synthetic opioids. This guide provides a foundational understanding for professionals working in drug development, forensic science, and regulatory affairs.

References

  • Drug Enforcement Administration. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Drug Enforcement Administration. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. [Link]

  • Drug Enforcement Administration. (2019, September 13). Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]

  • Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. [Link]

  • American Elements. (n.d.). 5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione. [Link]

  • Ibañez, J., et al. (2006). Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Das, S. (2019). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.
  • Drug Enforcement Administration. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical. Regulations.gov. [Link]

  • National Institute of Standards and Technology. (2022, February 24). Rapid Emerging Drug Deployment (REMEDY) Characterization Results. [Link]

  • Wikipedia. (n.d.). 4-ANPP. [Link]

  • Wikipedia. (n.d.). Fentanyl. [Link]

  • Google Patents. (n.d.).
  • Wagmann, L., et al. (2019). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology.
  • PrieB, E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • National Center for Biotechnology Information. (n.d.). 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-. PubChem. [Link]

  • Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.
  • CAS Common Chemistry. (n.d.). Bemetizide. [Link]

  • National Center for Biotechnology Information. (n.d.). Monalide. PubChem. [Link]

Sources

The Therapeutic Potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies, with phenytoin being a notable and enduring example. This technical guide delves into the promising, yet underexplored, therapeutic potential of a specific derivative: 5-(4'-Methoxybenzyl)-5-methylhydantoin. By leveraging established principles of medicinal chemistry and pharmacology, this document provides a comprehensive framework for researchers and drug development professionals to investigate this compound's efficacy and mechanism of action. We will explore its synthesis, postulate its primary mechanism of action based on structure-activity relationships within the hydantoin class, and provide detailed protocols for its preclinical evaluation as a novel anticonvulsant agent. Furthermore, we will touch upon other potential therapeutic avenues, such as neuroprotection, and outline critical toxicological considerations.

Introduction: The Enduring Legacy and Future of Hydantoin-Based Therapeutics

Hydantoin, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1] Historically, the discovery of phenytoin revolutionized the management of epilepsy, demonstrating that potent anticonvulsant effects could be achieved without significant sedation.[2] This breakthrough laid the groundwork for the development of numerous other hydantoin derivatives for various therapeutic applications.[3][4] Hydantoins are not only effective against partial and tonic-clonic seizures but have also shown potential in treating trigeminal neuralgia and cardiac arrhythmias.[3][5] The versatility of the hydantoin core, with its multiple sites for substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a perennially attractive starting point for novel drug design.[1] This guide focuses on 5-(4'-Methoxybenzyl)-5-methylhydantoin, a compound rationally designed to build upon the established anticonvulsant properties of the hydantoin family.

Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

The synthesis of 5,5-disubstituted hydantoins is well-established, with the Bucherer-Bergs reaction being a prominent and efficient method.[4][6] This one-pot, multicomponent reaction provides a direct route to the desired hydantoin structure from a ketone precursor.

Proposed Synthetic Pathway

The synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin would logically proceed from 1-(4-methoxyphenyl)propan-2-one. This starting material contains the requisite 4-methoxybenzyl and methyl groups that will ultimately reside at the 5-position of the hydantoin ring.

Synthesis_Pathway Ketone 1-(4-methoxyphenyl)propan-2-one Hydantoin 5-(4'-Methoxybenzyl)-5-methylhydantoin Ketone->Hydantoin Bucherer-Bergs Reaction (aq. EtOH, heat) Reagents KCN or NaCN, (NH4)2CO3

Caption: Proposed synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Experimental Protocol: Bucherer-Bergs Reaction

This protocol is a generalized procedure based on established methods for analogous compounds.[6] Optimization of reaction conditions may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methoxyphenyl)propan-2-one in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add potassium cyanide (or sodium cyanide) and ammonium carbonate. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas. This step must be performed in a fume hood.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be employed for further purification.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Postulated Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoins like phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[7][8][9] This action is both voltage- and use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the channel.[2][10]

The Role of Voltage-Gated Sodium Channels in Seizures

During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. This pathological activity is sustained by the rapid cycling of VGSCs between their resting, open, and inactivated states. By stabilizing the inactivated state, hydantoins slow the recovery of the channel to the resting state, thereby reducing the number of channels available to propagate the next action potential.[10] This effectively dampens the excessive neuronal firing that characterizes a seizure, without significantly affecting normal, low-frequency neuronal transmission.[11]

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_drug 5-(4'-Methoxybenzyl)-5-methylhydantoin cluster_effect Therapeutic Effect AP High-Frequency Action Potentials VGSC Resting Open Inactivated AP->VGSC Depolarization VGSC:f1->VGSC:f2 VGSC:f2->VGSC:f0 VGSC:f2->VGSC:f0 Effect Reduced Neuronal Hyperexcitability Drug Hydantoin Derivative Drug->VGSC:f2 Binds to and stabilizes inactivated state

Caption: Postulated mechanism of action for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Structure-Activity Relationship (SAR) Insights

The structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin aligns well with established SAR for anticonvulsant hydantoins:

  • 5,5-Disubstitution: The presence of two substituents at the 5-position is a common feature of active hydantoin anticonvulsants.

  • Aromatic Moiety: A phenyl or other aromatic group at the 5-position is considered essential for activity against generalized tonic-clonic seizures.[2] The 4-methoxybenzyl group in the target molecule satisfies this requirement. The methoxy substitution may influence metabolic stability and blood-brain barrier penetration.

  • Alkyl Group: The methyl group at the 5-position may contribute to the overall lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

Preclinical Evaluation of Therapeutic Potential

A systematic preclinical evaluation is necessary to validate the anticonvulsant potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin. This involves a tiered approach, starting with in vivo screening models, followed by more detailed mechanistic and safety studies.

In Vivo Anticonvulsant Screening

The following well-established rodent models are recommended for initial efficacy screening.[1][12]

Table 1: Key In Vivo Models for Anticonvulsant Screening

ModelSeizure Type ModeledRationale for Use
Maximal Electroshock (MES) Test Generalized tonic-clonic seizuresIdentifies compounds that prevent seizure spread.[13][14][15]
6 Hz Psychomotor Seizure Test Treatment-resistant focal seizuresA model for psychomotor seizures that is resistant to some standard antiepileptic drugs.[16][17][18]
Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is adapted from standard procedures and serves as a template for assessing efficacy against generalized seizures.[15][19]

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.

  • Compound Administration: Administer 5-(4'-Methoxybenzyl)-5-methylhydantoin via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

  • Time to Peak Effect: Determine the time of peak effect for the compound by testing at multiple time points post-administration.

  • Seizure Induction: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).

Experimental Protocol: 6 Hz Psychomotor Seizure Test

This protocol is designed to evaluate efficacy against focal seizures.[16][20]

  • Animal Preparation: Use adult male mice, acclimatized to the laboratory environment.

  • Compound Administration: Administer the test compound and vehicle as described for the MES test.

  • Seizure Induction: At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a predetermined current (e.g., 32 mA or 44 mA) via corneal electrodes.

  • Endpoint Measurement: Observe the animal for characteristic seizure behaviors, including stun, forelimb clonus, and stereotyped, automatic movements. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.

Preclinical_Workflow Start Synthesized Compound: 5-(4'-Methoxybenzyl)-5-methylhydantoin InVivo In Vivo Anticonvulsant Screening Start->InVivo MES Maximal Electroshock (MES) Test (Generalized Seizures) InVivo->MES SixHz 6 Hz Psychomotor Seizure Test (Focal Seizures) InVivo->SixHz Mechanistic Mechanistic Studies (e.g., Electrophysiology) MES->Mechanistic SixHz->Mechanistic Safety Safety and Toxicology Assessment Mechanistic->Safety Outcome Lead Candidate for Further Development Safety->Outcome

Caption: Preclinical evaluation workflow for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Other Potential Therapeutic Applications

While the primary focus is on anticonvulsant activity, the hydantoin scaffold is associated with a broad range of biological effects that warrant investigation for 5-(4'-Methoxybenzyl)-5-methylhydantoin.[3]

  • Neuroprotection: Given the link between excitotoxicity and neuronal damage in conditions like epilepsy, evaluating the neuroprotective properties of this compound is a logical next step. In vitro models of glutamate-induced excitotoxicity or oxidative stress in neuronal cell cultures could be employed.

  • Anticancer Activity: Certain hydantoin derivatives have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[21] Screening against a panel of cancer cell lines could reveal novel therapeutic opportunities.

  • Anti-inflammatory Effects: The anti-inflammatory potential of hydantoin derivatives has also been reported.[3] This could be explored using in vitro assays for key inflammatory mediators.

Toxicological Profile and Safety Considerations

The toxicological profile of established hydantoin drugs, particularly phenytoin, provides a roadmap for the safety assessment of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Potential Toxicities Associated with the Hydantoin Class:

  • Acute Toxicity: Generally considered low, but high doses can lead to CNS depression and cardiac arrhythmias.[2][22]

  • Chronic Toxicity: Long-term use of phenytoin is associated with dose-related cerebellar-vestibular effects, gingival hyperplasia, osteomalacia, and megaloblastic anemia.[2]

  • Teratogenicity: Use during pregnancy has been linked to fetal hydantoin syndrome, characterized by developmental abnormalities.[22]

A comprehensive safety evaluation should include in vitro cytotoxicity assays, hERG channel liability assessment, and in vivo acute and chronic toxicity studies in rodents.

Conclusion and Future Directions

5-(4'-Methoxybenzyl)-5-methylhydantoin is a promising candidate for development as a novel therapeutic agent, primarily for the treatment of epilepsy. Its structure is rationally designed based on established principles of anticonvulsant hydantoin chemistry. The proposed synthetic route is straightforward, and the postulated mechanism of action via modulation of voltage-gated sodium channels provides a clear hypothesis for testing. The detailed preclinical evaluation workflow outlined in this guide offers a robust framework for validating its therapeutic potential. Future research should focus on executing these preclinical studies, elucidating the precise molecular interactions with its target, and exploring its potential in other therapeutic areas such as neuroprotection and oncology.

References

  • Abida., TauquirAlam M, Asif M. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 2020; 3(2):93-104.
  • Wadghane S, Bhor R, Shinde G, Kolhe M, Pooja R. A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. 2023; 13(1):171-177.
  • Wadghane S, Bhor R, Shinde G, Kolhe M, Pooja R.
  • Hydantoin - Wikipedia. Available from: [Link].

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. Available from: [Link].

  • How Do Hydantoin Anticonvulsants Work? - RxList. Available from: [Link].

  • Hydantoins | Encyclopedia.com. Available from: [Link].

  • Brown RK, et al. Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.
  • Paliwal S, et al. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2.
  • Atanasova M, et al.
  • "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Tahir M, et al. Phenytoin.
  • Löscher W. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands.
  • Synthesis of Hydantoin & Its Derivatives - Study.com. Available from: [Link].

  • What is the mechanism of Phenytoin?
  • The Screening models for antiepileptic drugs: A Review. 2021.
  • Maximal Electroshock Seizure Model | Melior Discovery. Available from: [Link].

  • 6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. Available from: [Link].

  • Al-Amiery AA, et al. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. 2024.
  • What is the mechanism of action of Phenytoin? - Dr.Oracle. 2025.
  • Socała K, Wlaź P. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Gaikwad PP, et al. The Screening models for antiepileptic drugs: A Review.
  • 6-Hz Psychomotor Seizure Model | Melior Discovery. Available from: [Link].

  • Taylor CP. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PMC - PubMed Central.
  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed. Available from: [Link].

  • Seizures elicited by transcorneal 6 Hz stimulation in developing r
  • SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION - TSI Journals. 2012.
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed. Available from: [Link].

  • The maximal electroshock seizure (MES)
  • Synthesis of hydantoin and thiohydantoin related compounds from benzyl and study of their cycotoxicity | Request PDF - ResearchGate. Available from: [Link].

  • Development and Pharmacological Characterization of the R
  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review - Semantic Scholar. 2021.
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.

Sources

A Comprehensive Technical Guide to 5-Substituted Hydantoins: From Synthesis to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, represents a cornerstone in medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse substitutions have cemented its status as a "privileged scaffold" in drug discovery. The substitution at the C-5 position is particularly critical, as it profoundly influences the molecule's spatial arrangement and, consequently, its biological activity. This guide provides a comprehensive exploration of 5-substituted hydantoins, detailing their synthesis, wide-ranging pharmacological activities, and structure-activity relationships (SAR). We delve into cornerstone synthetic methods like the Bucherer-Bergs reaction, offering detailed protocols, and survey the therapeutic landscape, from their classic role as anticonvulsants to their emerging potential as anticancer and antimicrobial agents. This document is designed to serve as an in-depth resource, bridging fundamental chemistry with advanced therapeutic applications for professionals in the field.

The Hydantoin Scaffold: A Foundation for Pharmacological Diversity

Chemical Properties and Significance

Hydantoin, or glycolylurea, is a heterocyclic compound first isolated in 1861 by Adolf von Baeyer.[2][3] The core structure features two carbonyl groups at positions 2 and 4, and two nitrogen atoms, which can act as hydrogen bond donors, while the carbonyl oxygens serve as hydrogen bond acceptors.[1][4] This arrangement allows hydantoin derivatives to effectively form intermolecular hydrogen bonds with biological targets, a key feature for their pharmacological activity.[1] The stability of the ring and the potential for substitution at multiple positions (N-1, N-3, and C-5) make it an exceptionally versatile scaffold for creating diverse chemical libraries.[3]

The Privileged Position: C-5 Substitution

While substitutions at the N-1 and N-3 positions are important for modulating properties like solubility and metabolic stability, the substituents at the C-5 position are arguably the most critical for determining the primary mode of biological action. Introducing one or two substituents at this carbon atom creates a stereocenter (if the two substituents are different), which can lead to stereospecific interactions with biological targets. The nature of these C-5 groups—whether they are alkyl, aryl, or heterocyclic—directly influences the molecule's size, lipophilicity, and three-dimensional shape, which are fundamental to its binding affinity and efficacy. For example, the presence of two phenyl groups at the C-5 position is a hallmark of the widely used anticonvulsant drug Phenytoin.[2][5]

Caption: Core hydantoin structure and key pharmacophoric features.

Synthetic Methodologies for 5-Substituted Hydantoins

The synthesis of the hydantoin ring is well-established, with several named reactions providing reliable access to this scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Bucherer-Bergs Reaction

This is the most common and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins.[6] It is a one-pot, multicomponent reaction involving a ketone or aldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate.[6] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

  • Causality: The efficiency of this reaction lies in its convergent nature, bringing together three simple, readily available components to construct a complex heterocyclic core in a single step. The use of aqueous ethanol as a solvent and moderate heating (60-70°C) makes it practical for large-scale synthesis. The primary limitation is that it only allows for variation at the C-5 position based on the starting carbonyl compound.[6]

Bucherer_Bergs_Workflow start_node start_node process_node process_node product_node product_node Start Start: Aldehyde/Ketone Reagents Add Reagents: - KCN - (NH4)2CO3 Start->Reagents 1 Heating Heat Reaction Mixture (e.g., 60-70°C in Aqueous Ethanol) Reagents->Heating 2 Precipitation Cool & Acidify (Precipitation of Product) Heating->Precipitation 3 Isolation Isolate Crude Product (Filtration) Precipitation->Isolation 4 Purification Purify (Recrystallization) Isolation->Purification 5 Product Final Product: 5,5-Disubstituted Hydantoin Purification->Product 6

Caption: Workflow for the Bucherer-Bergs hydantoin synthesis.

The Urech Hydantoin Synthesis

Historically significant, the Urech synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[2][3] This method was first used by Friedrich Urech in 1873 to synthesize 5-methylhydantoin from alanine.[2][3] While effective, it is generally less direct than the Bucherer-Bergs reaction for creating 5,5-disubstituted analogs.

Modern Multicomponent Reactions

More recent methodologies, such as the five-component Ugi/De-Boc/Cyclization reaction, offer pathways to fully functionalized hydantoins with greater diversity.[5] These methods involve aldehydes or ketones, amines, isonitriles, methanol, and carbon dioxide as starting materials, proceeding through carbamate intermediates that cyclize under basic conditions.[5]

Comparative Analysis of Synthetic Routes
Synthetic MethodStarting MaterialsKey AdvantagesKey Limitations
Bucherer-Bergs Aldehyde/Ketone, KCN, (NH₄)₂CO₃One-pot, high yields, simple workup, readily available materials.[6]Limited to C-5 substitution; use of cyanide.
Urech Synthesis Amino Acid, KOCNStarts from chiral amino acids, allowing for stereocontrol.Requires an amino acid starting material; less direct for some targets.
Ugi/Cyclization Aldehyde, Amine, Isonitrile, CO₂, etc.High degree of diversity possible; multiple substitution points.[5]More complex starting materials; can require multiple steps.
Detailed Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a self-validating system for the synthesis of Phenytoin, a cornerstone 5-substituted hydantoin.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine benzil (21.0 g, 0.1 mol), urea (12.0 g, 0.2 mol), and 250 mL of ethanol.

  • Base Addition: While stirring, add 30 mL of a 30% aqueous sodium hydroxide solution. The causality here is that the strong base facilitates the necessary rearrangement and condensation reactions.

  • Reflux: Heat the mixture to reflux and maintain for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzil spot disappears.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 400 mL of water. A precipitate will form. If the solution is colored, charcoal may be added and the mixture filtered.

  • Acidification: Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. This protonates the hydantoin salt, causing the neutral product to precipitate out of the solution.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining salts.

  • Purification and Validation: Recrystallize the crude product from ethanol. Dry the purified crystals under vacuum. The identity and purity of the final product should be confirmed by melting point determination (literature: 295-298 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). A sharp melting point and clean spectra validate the success of the protocol.

The Pharmacological Landscape

5-substituted hydantoins exhibit a vast range of biological activities, making them a subject of intense study in medicinal chemistry.[1][7]

Anticonvulsant Activity: The Classic Application

The most well-known application of 5-substituted hydantoins is in the treatment of epilepsy.[5][7]

  • Key Drugs: Phenytoin, Mephenytoin, and Ethotoin are clinically approved anticonvulsants.[1][5] Fosphenytoin, a prodrug of phenytoin, is also widely used.[2][5]

  • Mechanism of Action: Phenytoin is believed to exert its effects primarily by blocking voltage-gated sodium channels in neurons.[5] By stabilizing the inactive state of these channels, it limits the repetitive, high-frequency firing of action potentials that underlies seizure propagation.[5] This action is frequency-dependent, meaning it has a greater effect on rapidly firing neurons involved in a seizure, with less effect on normal neuronal activity.

Anticancer Activity: An Emerging Frontier

Hydantoin derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[4][8]

  • Targeting Signaling Pathways:

    • Sirtuin Inhibition: Certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRTs), a class of proteins involved in processes like aging and transcription.[9] The simultaneous inhibition of SIRT1 and SIRT2 is considered a promising therapeutic strategy for cancer.[9]

    • EGFR Kinase Inhibition: Some hydantoin derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR) kinase, a key target in many cancers.[9]

  • Examples of Active Compounds:

    • Hydantoin-chromene hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, in some cases exceeding the cytotoxicity of the clinical drug cisplatin.

    • The androgen receptor antagonist enzalutamide, used to treat prostate cancer, features a hydantoin core, highlighting the scaffold's relevance in modern oncology.[4][9]

drug_node drug_node target_node target_node pathway_node pathway_node outcome_node outcome_node EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Hydantoin Hydantoin-based Inhibitor Hydantoin->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the EGFR signaling pathway by hydantoin derivatives.

Antimicrobial and Antiviral Properties

The hydantoin scaffold is present in the antibacterial agent Nitrofurantoin.[1][5] Furthermore, various synthetic 5-substituted hydantoins have been screened for antimicrobial activity, with some derivatives showing weak to moderate activity against both Gram-positive and Gram-negative bacteria.[1][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of hydantoins is highly dependent on the nature of the substituents, particularly at the C-5 position.

Influence of C-5 Substituents on Anticonvulsant Activity
  • Aromatic Rings: The presence of at least one aromatic ring at C-5 is a common feature of anticonvulsant hydantoins (e.g., Phenytoin).

  • Lipophilicity: A crucial parameter for activity is the overall lipophilicity (log P) of the molecule, which governs its ability to cross the blood-brain barrier.

  • Substituent Type: For phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogen, trifluoromethyl, and alkoxyl groups generally leads to good anticonvulsant activity.[11] In contrast, polar groups like nitro (-NO₂) or hydroxyl (-OH) tend to decrease or abolish activity.[11]

SAR for Anticancer Activity
  • Hydrophobicity: For antiproliferative activity, increased hydrophobicity at the C-5 position often correlates with better activity.[9]

  • Halogen Substitution: Halogen atoms (e.g., chlorine, bromine) on phenyl rings attached to the hydantoin core can enhance antiproliferative effects.[9]

  • Benzylidene Group: The 5-benzylidenehydantoin scaffold has been identified as a promising starting point for developing sirtuin inhibitors.[9]

Summary of Key Drugs and Their C-5 Substituents
Drug NameC-5 SubstituentsPrimary Therapeutic Use
Phenytoin Two Phenyl groupsAnticonvulsant[5]
Mephenytoin One Phenyl, one Ethyl groupAnticonvulsant[1]
Ethotoin One Phenyl group (N-3 is Ethyl)Anticonvulsant[1]
Nitrofurantoin =CH-N-nitrofuran groupAntibacterial[5]
Dantrolene =CH-Aryl-nitro groupMuscle Relaxant[2][5]

Conclusion and Future Outlook

The 5-substituted hydantoin scaffold continues to be a remarkably fruitful area for drug discovery. Its journey from the discovery of Phenytoin to the development of modern anticancer agents like Enzalutamide showcases its enduring relevance. The synthetic tractability of the core allows chemists to readily explore chemical space, while its diverse pharmacological profile provides a foundation for tackling a wide array of diseases.

Future research will likely focus on synthesizing novel, highly functionalized hydantoins using modern combinatorial and multicomponent reaction techniques. A deeper understanding of the specific interactions between 5-substituted hydantoins and their biological targets will enable more rational drug design, leading to compounds with higher potency and selectivity. The exploration of this privileged scaffold is far from over, and it is poised to yield new therapeutic agents for years to come.

References

  • Ingle, G. B., & Kolhe, D. S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • Anonymous. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (n.d.). Hydantoin. [Link]

  • Anonymous. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 02(01), 010–014. [Link]

  • Anonymous. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

  • Anonymous. (n.d.). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. [Link]

  • Anonymous. (2022). Recent advances in the synthesis and medicinal application of hydantoin. [Link]

  • Wadghane, S. V. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1747-1753. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-(4'-Methoxybenzyl)-5-methylhydantoin Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding characteristics of 5-(4'-Methoxybenzyl)-5-methylhydantoin using a suite of in silico modeling techniques. As the specific biological targets of this compound are not extensively characterized in public literature, this document outlines a systematic, hypothesis-driven approach that is central to modern computational drug discovery. We will proceed from initial target identification to molecular docking, validation through molecular dynamics, and finally, abstraction to a pharmacophore model. This workflow is designed not merely as a set of instructions, but as a self-validating system that builds confidence in its predictions at each successive stage.

Preamble: The Rationale for a Computational Approach

Hydantoin and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including anticonvulsant, anti-arrhythmic, and antitumor effects.[1][2] This functional diversity implies that the hydantoin scaffold can be tailored to interact with a wide array of protein targets. For a specific derivative like 5-(4'-Methoxybenzyl)-5-methylhydantoin, computational modeling provides an essential toolkit to explore its potential mechanism of action, predict binding affinities, and understand the structural basis of its interaction with plausible biological receptors—all before significant investment in resource-intensive wet-lab experiments.[3][4] Our approach is tripartite: we first predict a high-probability binding pose (Molecular Docking), then assess the stability and dynamics of this pose (Molecular Dynamics), and finally, define the essential chemical features required for this interaction (Pharmacophore Modeling).

Part 1: Target Identification and Receptor Preparation

The foundational step in any receptor binding study is the identification of a biologically relevant target. In the absence of established experimental data for our specific ligand, we must employ predictive methods.

1.1. Causality: Why Target Prediction is the Logical Starting Point

Structure-based drug design is predicated on knowing the three-dimensional structure of the target protein. When this is unknown, we leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities. Computational tools can perform this similarity search on a massive scale, providing a ranked list of probable targets.

1.2. Experimental Protocol: In Silico Target Fishing

  • Obtain Ligand Structure: The 2D structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin is sourced from a chemical database like PubChem (CID 95727).[5] The structure is saved in a simplified format, such as SMILES (COC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C).

  • Utilize Prediction Servers: The ligand's SMILES string is submitted to a target prediction web server (e.g., SwissTargetPrediction). These tools screen the ligand against curated databases of known bioactive molecules and their targets.

  • Target Prioritization: The output will be a list of potential protein targets, ranked by probability. For this guide, we will proceed with a hypothetical high-ranking target that is well-characterized and relevant to the central nervous system effects often associated with hydantoin-like scaffolds: the Mu-Opioid Receptor (μOR) . This G-protein coupled receptor is a classic drug target, and high-resolution crystal structures are available, making it an excellent candidate for a modeling study.[6][7]

1.3. Experimental Protocol: Receptor Structure Preparation

  • Structure Acquisition: Download the 3D crystal structure of the human μ-opioid receptor from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 5C1M , which shows the receptor in an active state.[7]

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL).[8][9]

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or accessory proteins. The goal is to isolate the receptor protein chain(s) that form the binding pocket.

    • Inspect the structure for any missing residues or loops. If significant portions of the binding site are missing, the structure may be unsuitable. For 5C1M, the structure is largely complete in the relevant areas.

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This is critical for defining the correct hydrogen-bonding network.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). Tools like AutoDockTools or modules within modeling suites automate this process.[8][10]

  • Final Output: Save the cleaned, protonated, and charged receptor structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Ligand Preparation for Docking

The ligand must be converted from a 2D representation to a valid 3D, low-energy conformation with correct chemical properties.

2.1. Causality: The Importance of Ligand Conformation

The docking algorithm will explore various orientations of the ligand within the receptor's active site. Starting with a single, energetically favorable 3D conformation is computationally efficient and prevents the algorithm from wasting time on unrealistic, high-energy ligand shapes.

2.2. Experimental Protocol: 3D Ligand Generation

  • 2D to 3D Conversion: Using the SMILES string from PubChem, generate a 3D structure in a program like Avogadro or Open Babel.[10]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a low-energy, stable conformation.

  • Charge and Atom Type Assignment: As with the receptor, assign partial charges and define rotatable bonds. This is typically handled by the docking preparation software (e.g., AutoDockTools).

  • Final Output: Save the prepared ligand in the PDBQT format, which contains the 3D coordinates, charge information, and a definition of its rotatable torsions.

Part 3: Molecular Docking to Predict Binding Pose and Affinity

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The output provides a quantitative estimate of binding affinity and a visual model of the interactions.

3.1. Causality: Simulating the "Lock and Key" Interaction

Docking algorithms systematically search for the best "fit" between the ligand and the receptor's binding site, evaluating millions of potential poses. The "best" fit is determined by a scoring function that calculates a binding energy, with lower (more negative) values indicating a more favorable interaction.[11]

3.2. Experimental Protocol: AutoDock Vina Docking

  • Define the Search Space (Grid Box): The docking simulation must be confined to the region of interest on the receptor. This is done by defining a 3D grid box centered on the active site. The location of the active site in PDB: 5C1M can be identified from the position of its co-crystallized agonist, BU72.[7][12] The box should be large enough to allow the ligand to rotate and translate freely within the entire binding pocket.

  • Execute the Docking Run: AutoDock Vina is typically run from the command line.[8] A configuration file specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Analysis of Docking Results:

    • The primary output is a file containing the top-ranked binding poses (typically 9 or 10) and their corresponding binding affinity scores in kcal/mol.

    • Load the receptor and the output poses into a molecular visualizer.

    • Analyze the top-scoring pose to identify key molecular interactions:

      • Hydrogen Bonds: Look for hydrogen bond donors/acceptors on the ligand interacting with complementary residues on the receptor.

      • Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the receptor.

      • Pi-Pi Stacking: Check for aromatic rings on the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

3.3. Data Presentation: Docking Results

The quantitative results of the docking simulation should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-9.2ASP147, TYR326H-Bond, Pi-Pi Stacking
2-8.8HIS319, ILE296H-Bond, Hydrophobic
3-8.5TRP293, VAL300Hydrophobic

Part 4: Validation via Molecular Dynamics (MD) Simulation

A significant limitation of molecular docking is that it treats the receptor as rigid and ignores the presence of solvent. MD simulations address this by modeling the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[13][14]

4.1. Causality: From a Static Snapshot to a Dynamic Movie

MD simulations provide a powerful method to validate the stability of a docked pose.[13] If the ligand remains stably bound in its predicted orientation throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates or drifts to a completely different pose, the initial docking result may be an artifact.

4.2. Experimental Protocol: GROMACS MD Simulation Workflow

  • System Preparation:

    • Take the top-scoring protein-ligand complex from the docking run.

    • Generate a topology for the ligand using a server like CGenFF or the ATB server, which provides the necessary force field parameters.[15][16]

    • Place the complex in the center of a simulation box (e.g., a cubic or dodecahedron shape).

    • Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Simulation Execution: The simulation proceeds in several stages:[15]

    • Energy Minimization: Removes any steric clashes or unfavorable geometries in the initial setup.

    • Equilibration (NVT and NPT): The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated to the target pressure (e.g., 1 bar). This ensures the system is stable before the production run.

    • Production MD: The simulation is run for an extended period (e.g., 100 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein's backbone over time. A stable, plateauing RMSD for the ligand indicates it is not dissociating from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify which parts of the protein are flexible versus stable.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for their importance in binding.

4.3. Data Presentation: MD Simulation Stability Metrics

MetricValue (Hypothetical)Interpretation
Ligand RMSD (vs. protein)0.15 ± 0.05 nmStable binding; low deviation from the initial docked pose.
ASP147-Ligand H-Bond Occupancy85%The key hydrogen bond is highly stable and present for most of the simulation.
TYR326-Ligand Distance0.4 ± 0.1 nmConsistent distance, indicating a stable pi-pi stacking interaction.

Part 5: Pharmacophore Modeling for Feature Abstraction

After identifying a stable binding pose, we can abstract its key features into a pharmacophore model. This model represents the essential 3D arrangement of chemical properties required for a molecule to bind to the target receptor.[4][17]

5.1. Causality: Defining the "Rule" from the "Example"

The pharmacophore moves beyond our specific ligand to define a general template for binding. This template can then be used to screen large virtual libraries for other, structurally diverse molecules that might also bind to the target, a process known as virtual screening.[18][19]

5.2. Experimental Protocol: Structure-Based Pharmacophore Generation

  • Feature Identification: Using the validated protein-ligand complex from the MD simulation, identify the key interaction points. Software like LigandScout or MOE can automate this.

  • Pharmacophore Construction: Abstract these interactions into chemical features. For example:

    • The methoxy group's oxygen might be defined as a Hydrogen Bond Acceptor .

    • The benzyl ring could be defined as an Aromatic Feature .

    • The methyl group might contribute to a Hydrophobic Feature .

    • The hydantoin ring's N-H groups can act as Hydrogen Bond Donors .

  • Model Refinement: The 3D coordinates and radii of these features are recorded, creating a 3D query that can be used for database searching.

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Prediction & Setup cluster_1 Phase 2: Core Simulation cluster_2 Phase 3: Analysis & Abstraction T_ID Target Identification (SwissTargetPrediction) R_Prep Receptor Preparation (PDB, UCSF ChimeraX) T_ID->R_Prep L_Prep Ligand Preparation (PubChem, Avogadro) Dock Molecular Docking (AutoDock Vina) L_Prep->Dock R_Prep->Dock MD Molecular Dynamics (GROMACS) Dock->MD Top Pose Analysis Pose & Trajectory Analysis MD->Analysis Pharm Pharmacophore Generation Analysis->Pharm

G Receptor {Receptor (PDBQT)|- Cleaned Structure - Charges & Hydrogens Added} Vina AutoDock Vina Execution Receptor->Vina Ligand {Ligand (PDBQT)|- 3D Conformation - Rotatable Bonds Defined} Ligand->Vina Grid {Grid Box Definition|- Centered on Active Site - Encompasses Binding Pocket} Grid->Vina Results {Output Poses (PDBQT)|- Binding Affinity Scores - 3D Coordinates} Vina->Results Analysis Visualization & Analysis (PyMOL / ChimeraX) Results->Analysis

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cell Interior Ligand Opioid Ligand Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Effect Analgesia cAMP->Effect K_Channel->Effect ↑ K+ efflux (Hyperpolarization) Ca_Channel->Effect ↓ Ca2+ influx (Reduced Neurotransmission)

Conclusion

This guide has detailed a rigorous, multi-step computational workflow to investigate the receptor binding of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By integrating target prediction, molecular docking, molecular dynamics validation, and pharmacophore abstraction, researchers can generate robust, testable hypotheses about the compound's mechanism of action. This in silico approach provides deep molecular insights, guides experimental design, and ultimately accelerates the drug discovery process by prioritizing the most promising scientific avenues. Each step in the process builds upon the last, creating a self-validating cascade that moves from broad prediction to specific, dynamic interaction analysis.

References

  • PubChem. 5-(4-Methoxy-benzyl)-hydantoin | C11H12N2O3 | CID 95727. Available from: [Link].

  • Kim, J., et al. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure & Dynamics. Available from: [Link].

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link].

  • Shang, Y., et al. (2022). Molecular basis of opioid receptor signaling. Signal Transduction and Targeted Therapy. Available from: [Link].

  • Al-Dahmoshi, H. O. M., et al. (2025). Pharmacophore modeling in drug design. Informatics in Medicine Unlocked. Available from: [Link].

  • Di Meo, F., et al. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences. Available from: [Link].

  • EMCDDA. (2020). EMCDDA technical report on the new psychoactive substance N,N- diethyl-2-[[4-(1-methylethoxy)phenyl]methyl. Available from: https://www.euda.europa.eu/publications/technical-reports/technical-report-nndie-2-4-1-methylethoxyphenylmethyl-5-nitro-1h-benzimidazole-1-ethanamine-isotonitazene_en.
  • Shay, T., et al. (2021). Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. Medicinal Chemistry Research. Available from: [Link].

  • Protac Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Available from: [Link].

  • Cerdà, J., et al. (2010). Molecular Dynamics Simulation for Ligand-Receptor Studies. Carbohydrates Interactions in Aqueous Solutions. ResearchGate. Available from: [Link].

  • Nikolova, P., et al. (2023). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link].

  • Chinese Journal of Organic Chemistry. (2009). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Available from: [Link].

  • Brogden, K. A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. Available from: [Link].

  • Pešić, M., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link].

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link].

  • ResearchGate. (2023). (PDF) Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. Available from: [Link].

  • Pritam Kumar Panda. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link].

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link].

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available from: [Link].

  • Srinivas, G., et al. (2007). Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent. Medicinal Research Reviews. Available from: [Link].

  • Bioinformatics Online. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available from: [Link].

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available from: [Link].

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available from: [Link].

  • Brogden, K. A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. Available from: [Link].

  • Bonvin Lab. Small molecule docking. Available from: [Link].

  • Mali, S. N., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. Available from: [Link].

  • Patsnap Synapse. (2023). What is pharmacophore modeling and its applications?. Available from: [Link].

  • SwissDock. Welcome to the new SwissDock. Available from: [Link].

  • MolSoft LLC. (2021). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Available from: [Link].

  • Wolber, G., & Kosar, M. (2021). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. RSC Medicinal Chemistry. Available from: [Link].

  • Longdom Publishing. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link].

  • Refubium - Freie Universität Berlin. (2023). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. Available from: [Link].

  • ResearchGate. (2023). Synthesized hydantoin target compounds 8 a–o and their final respective yields (50 %). Available from: [Link].

Sources

Methodological & Application

Analytical methods for the quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide to the analytical quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin. The methodologies detailed herein are designed for robustness and accuracy, drawing upon established principles of chromatography and method validation. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this compound in various matrices.

Introduction

5-(4'-Methoxybenzyl)-5-methylhydantoin is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including use as anticonvulsant drugs.[1] Accurate and precise quantification of such compounds is critical during drug discovery, development, and quality control processes to ensure safety and efficacy. This application note details a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin. The protocols are presented with detailed steps for implementation and are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[2][3][4]

Compound Profile: 5-(4'-Methoxybenzyl)-5-methylhydantoin
  • Chemical Structure: (Structure based on combination of 5-methyl-5-benzyl hydantoin and 5-(4-Methoxy-benzyl)-hydantoin)[5][6]

    Chemical structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin
  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

  • Key Features: The molecule possesses a hydantoin core, a chiral center at the C5 position, and a methoxybenzyl group which serves as a strong chromophore for UV detection.

Principle of Analysis

The primary analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 5-(4'-Methoxybenzyl)-5-methylhydantoin, being a moderately polar compound, will be retained on the column and can be eluted by a mobile phase of appropriate polarity, typically a mixture of water and an organic solvent like acetonitrile or methanol.[7] Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from standards of known concentrations.

For higher sensitivity and selectivity, especially in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also described. This method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise quantification even at very low concentrations.[8][9]

Primary Analytical Method: HPLC-UV

This method is robust and suitable for the quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin in bulk drug substances and pharmaceutical formulations.

Materials and Reagents
  • 5-(4'-Methoxybenzyl)-5-methylhydantoin reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (e.g., Regenerated Cellulose)[10]

Instrumentation & Conditions

The causality behind these choices is to achieve a balance between resolution, analysis time, and sensitivity.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: C18 columns are versatile and provide excellent retention for moderately nonpolar analytes like the target compound. The specified dimensions are standard for analytical work, offering good efficiency and sample loading capacity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. Formic acid is added to control the mobile phase pH and suppress the ionization of the acidic N-H proton on the hydantoin ring (pKa ≈ 8.0-9.2), which results in sharper, more symmetrical peaks.[7][11]

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

    • Rationale: A gradient elution is used to ensure that the analyte is eluted with a good peak shape within a reasonable time, while also cleaning the column of any more strongly retained impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 225 nm

    • Rationale: The methoxy-substituted benzene ring is expected to have a strong UV absorbance maximum around this wavelength, providing good sensitivity. A DAD can be used to determine the optimal wavelength empirically.

  • Injection Volume: 10 µL

Experimental Protocols

Protocol 1: Standard and Calibration Curve Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5-(4'-Methoxybenzyl)-5-methylhydantoin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial condition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical concentration range would be 1-50 µg/mL.

Protocol 2: Sample Preparation (from a Pharmaceutical Tablet)
  • Sample Collection: Weigh and finely powder not fewer than 20 tablets to create a homogenous composite.

  • Extraction: Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the API.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.

  • Centrifugation/Filtration: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.

  • Final Dilution: Dilute the supernatant to a final concentration within the calibration range (e.g., 20 µg/mL) using the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial before analysis.[10]

Workflow Diagrams

dot digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: General Analytical Workflow", rankdir="TB"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Sample [label="Sample Receipt & Login", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n(Extraction, Dilution)"]; Standard [label="Standard Preparation\n(Stock, Calibration Curve)"]; Analysis [label="HPLC-UV or LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Processing\n(Integration, Quantification)"]; Report [label="Final Report & Review", fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> Prep; Standard -> Analysis; Prep -> Analysis; Analysis -> Data; Data -> Report; }

Caption: General workflow from sample receipt to final report.

dot digraph "Sample_Preparation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Tablet Sample Preparation Protocol", rankdir="TB"]; node [shape="record", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Weigh Tablet Powder", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="{Add Methanol | Sonicate for 15 min}"]; dilute1 [label="Dilute to Volume\n(50 mL)"]; centrifuge [label="Centrifuge at 4000 rpm\nfor 10 min"]; dilute2 [label="Dilute Supernatant\nto Target Concentration"]; filter [label="Filter with 0.45 µm\nSyringe Filter"]; end [label="Inject into HPLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve -> dilute1 -> centrifuge -> dilute2 -> filter -> end; }

Caption: Step-by-step workflow for preparing tablet samples.

Method Validation (ICH Q2(R2) Framework)

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[3][4] The following parameters should be assessed.

ParameterMethodAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.[12]
Linearity Analyze 5-7 calibration standards in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.80-120% of the test concentration.
Accuracy Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of 100% test concentration.Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
LOD Based on signal-to-noise ratio (S/N = 3).Calculated concentration.
LOQ Based on signal-to-noise ratio (S/N = 10).Calculated concentration, confirmed with acceptable precision and accuracy.
Robustness Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).RSD of results should remain ≤ 2.0%.

Alternative Method: LC-MS/MS for Bioanalysis

For quantifying the analyte in biological matrices like plasma or serum, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.

Instrumentation & Conditions
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: As above, but with LC-MS grade solvents and additives.

  • Ionization Mode: ESI Positive.

    • Rationale: The hydantoin structure is amenable to protonation in the positive ion mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing the standard. A hypothetical transition would be:

    • Analyte: Q1 (Precursor Ion) [M+H]⁺: m/z 235.1 → Q3 (Product Ion): m/z (fragment to be determined).

    • Internal Standard (IS): A structurally similar, stable-isotope labeled version of the analyte is ideal.

Protocol 3: Sample Preparation (Plasma using Protein Precipitation)
  • Sample Collection: Collect 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Spike the sample with the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

This application note provides two robust and reliable methods for the quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin. The HPLC-UV method is well-suited for routine analysis in quality control settings for pharmaceutical products. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Both methods are grounded in established chromatographic principles and, when validated according to ICH guidelines, will provide trustworthy and accurate quantitative results.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). MDPI. [Link]

  • 5-(4-Methoxy-benzyl)-hydantoin. PubChem. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2020). Journal of Pharmaceutical Sciences. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2014). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis. (2006). Lab Manager. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2015). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. (2017). LCGC North America. [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv. [Link]

  • Identification and structure characterization of five synthetic opioids. (2020). Forensic Toxicology. [Link]

  • Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. (2008). Journal of Chromatography B. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent Technologies. [Link]

  • GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]

  • Synthesis of fentanyl analogs. (2012).
  • Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. (2001). Chemical Research in Toxicology. [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]

  • WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert. (2025). Wiley Science Solutions. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]

Sources

Application Notes and Protocols: Investigating the Neuroactive Potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Hydantoin Scaffolds in Neuroscience

The hydantoin ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its anticonvulsant properties.[1][2][3] Compounds like phenytoin have been instrumental in the management of epilepsy for decades, primarily by modulating neuronal voltage-gated sodium channels to stabilize hyperexcitable neuronal membranes.[1] Beyond epilepsy, the neuroprotective potential of hydantoin derivatives is an area of growing interest, with research exploring their utility in mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of 5-(4'-Methoxybenzyl)-5-methylhydantoin in neuronal cell culture assays. While extensive biological data on this specific derivative is emerging, its structural similarity to known neuroactive hydantoins suggests its potential as a modulator of neuronal function. Here, we present detailed protocols to investigate its effects on neuronal viability, neurite outgrowth, and neuroprotection, using the human neuroblastoma cell line SH-SY5Y as a model system.[6][7][8]

Physicochemical Properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin:

PropertyValueSource
CAS Number 13500-24-8[9]
Molecular Formula C12H14N2O3[9]
Melting Point 184-186°C[10]
Solubility Soluble in Chloroform, Ethyl Acetate. For cell culture, use DMSO.[9][10]
Storage Long-term at -20°C.[9]

Experimental Design: A Roadmap for Characterizing Neuroactivity

The following experimental workflow is designed to systematically evaluate the potential neuroactive properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

G cluster_0 Phase 1: Preparation & Cell Culture cluster_1 Phase 2: Biological Assays cluster_2 Phase 3: Data Analysis & Interpretation prep Compound Preparation (Stock Solution in DMSO) culture SH-SY5Y Cell Culture (Proliferation & Differentiation) prep->culture Introduce to media viability Neuronal Viability Assays (MTT & LDH) culture->viability neurite Neurite Outgrowth Assay culture->neurite neuroprotection Neuroprotection Assay (vs. Oxidative Stress) culture->neuroprotection analysis Quantitative Analysis (IC50, EC50, Morphology) viability->analysis neurite->analysis neuroprotection->analysis conclusion Conclusion on Neuroactivity analysis->conclusion

Figure 1: A three-phase experimental workflow for assessing the neuroactivity of the target compound.

Part 1: Compound Preparation and Cell Culture

Preparation of 5-(4'-Methoxybenzyl)-5-methylhydantoin Stock Solution

Trustworthiness Insight: Aseptic technique is paramount to prevent contamination of cell cultures. The use of a certified sterile, aprotic solvent like DMSO is crucial for dissolving the compound without introducing microbial contaminants or reactive species.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(4'-Methoxybenzyl)-5-methylhydantoin in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Solubilization: Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C.

  • Vehicle Control: For all experiments, prepare a vehicle control using the same concentration of DMSO that is present in the highest concentration of the test compound. This is critical to distinguish the effects of the compound from those of the solvent.

Culture and Differentiation of SH-SY5Y Cells

Expertise & Experience: The SH-SY5Y cell line is a widely used model in neuroscience due to its human origin and ability to differentiate into a more mature neuronal phenotype.[6][7] Differentiation is crucial as it induces the expression of neuronal markers and the development of neurites, providing a more physiologically relevant model for studying neuroactive compounds.[11]

Protocol for SH-SY5Y Cell Culture and Differentiation:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Maintenance of Undifferentiated Cells:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • Neuronal Differentiation:

    • Seed undifferentiated SH-SY5Y cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for neurite outgrowth) at a density of 2 x 10^4 cells/cm².

    • Allow cells to adhere for 24 hours in complete growth medium.

    • To induce differentiation, replace the growth medium with a low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS) containing 10 µM Retinoic Acid (RA).

    • Incubate for 5-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by a flattened, polygonal cell body with extended neurites.[11]

Part 2: Biological Assays for Neuroactivity Screening

Neuronal Viability and Cytotoxicity Assays

Trustworthiness Insight: Employing multiple viability assays based on different cellular mechanisms provides a more robust assessment of cytotoxicity. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane integrity.[12]

Protocol for MTT Assay (Metabolic Activity):

  • Plate and differentiate SH-SY5Y cells in a 96-well plate as described above.

  • Treat the differentiated cells with a range of concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for LDH Assay (Membrane Integrity):

  • Following the same treatment protocol as the MTT assay, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as the percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).

Neurite Outgrowth Assay

Expertise & Experience: Neurite outgrowth is a critical process in neuronal development and regeneration. This assay provides a morphological assessment of the compound's potential to promote or inhibit neuritogenesis.

Protocol for Neurite Outgrowth Assessment:

  • Seed and differentiate SH-SY5Y cells on poly-L-lysine coated coverslips in a 24-well plate.

  • Treat the cells with non-toxic concentrations of 5-(4'-Methoxybenzyl)-5-methylhydantoin (determined from the viability assays).

  • After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 and stain with an antibody against a neuronal marker such as β-III tubulin.

  • Image the cells using fluorescence microscopy.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Neuroprotection Assay Against Oxidative Stress

Expertise & Experience: Oxidative stress is a key contributor to neuronal cell death in a variety of neurodegenerative disorders.[13][14][15] This assay assesses the compound's ability to protect neurons from a common oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

G cluster_0 Experimental Setup cluster_1 Assessment cluster_2 Outcome pretreatment Pre-treatment with 5-(4'-Methoxybenzyl)-5-methylhydantoin oxidative_stress Induce Oxidative Stress (e.g., H₂O₂ or 6-OHDA) pretreatment->oxidative_stress 2-4 hours viability_assay Assess Cell Viability (MTT or LDH Assay) oxidative_stress->viability_assay 24 hours neuroprotection Quantify Neuroprotection viability_assay->neuroprotection G cluster_0 Potential Cellular Targets & Pathways cluster_1 Downstream Effects compound 5-(4'-Methoxybenzyl)- 5-methylhydantoin ion_channel Voltage-Gated Sodium Channels compound->ion_channel nrf2 Nrf2-ARE Pathway compound->nrf2 mapk MAPK Signaling (ERK, JNK, p38) compound->mapk stabilization Membrane Stabilization ion_channel->stabilization antioxidant Increased Antioxidant Enzyme Expression nrf2->antioxidant apoptosis_mod Modulation of Apoptosis mapk->apoptosis_mod neuroprotection_node Neuroprotection stabilization->neuroprotection_node antioxidant->neuroprotection_node apoptosis_mod->neuroprotection_node

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rationale-Driven Approach to In Vivo Screening

This document provides a comprehensive guide for the in vivo preclinical evaluation of 5-(4'-Methoxybenzyl)-5-methylhydantoin, a novel compound belonging to the hydantoin chemical class. The experimental design detailed herein is predicated on a robust scientific rationale derived from the well-established pharmacological profile of hydantoin derivatives. Historically, this class of compounds, most notably phenytoin, has yielded clinically significant anticonvulsant agents.[1][2][3] The core mechanism of action for many hydantoin anticonvulsants involves the modulation of voltage-gated sodium channels, which leads to the stabilization of neuronal membranes and a reduction in the spread of seizure activity.[1][3][4]

The structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin, featuring an aromatic substituent at the 5-position of the hydantoin ring, aligns with the known structure-activity relationships (SAR) for anticonvulsant efficacy within this chemical family.[1][5] Specifically, a phenyl or other aromatic group at this position is considered essential for activity against generalized tonic-clonic seizures.[1][5] Therefore, the following experimental workflow is designed to rigorously assess the anticonvulsant potential of this compound, alongside a preliminary evaluation of its neurotoxicity and pharmacokinetic profile.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes a logical, stepwise progression from initial efficacy screening to preliminary safety and pharmacokinetic assessments, ensuring a thorough and data-driven evaluation.

Phase 1: Efficacy and Neurotoxicity Screening

The primary objective of this initial phase is to determine if 5-(4'-Methoxybenzyl)-5-methylhydantoin possesses anticonvulsant activity in established rodent models of seizure and to identify a preliminary therapeutic window by assessing acute neurotoxicity.

Anticonvulsant Activity Assessment

Two well-validated, complementary rodent seizure models will be employed to screen for anticonvulsant efficacy: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[6] These models are considered to have high predictive value for identifying compounds effective against generalized tonic-clonic and myoclonic/absence seizures, respectively.[1]

1.1.1. Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to compounds that inhibit seizure spread, a hallmark of many established anticonvulsants like phenytoin.[1]

Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Housing and Acclimation: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.

  • Compound Preparation and Administration:

    • Prepare a vehicle solution (e.g., 0.5% methylcellulose in sterile water). Due to the potential for poor aqueous solubility, a formulation study may be necessary to identify a suitable vehicle that ensures bioavailability.[3]

    • Prepare graded doses of 5-(4'-Methoxybenzyl)-5-methylhydantoin (e.g., 10, 30, 100 mg/kg) in the chosen vehicle.

    • Administer the compound or vehicle intraperitoneally (i.p.) to separate groups of mice (n=8-10 per group).

  • Seizure Induction:

    • At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), induce seizures via corneal electrodes.

    • Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas for local anesthesia, followed by a drop of saline for conductivity.

    • Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint Measurement:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis.

1.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to compounds that elevate the seizure threshold.[1][6]

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Housing and Acclimation: As described for the MES test.

  • Compound Preparation and Administration: As described for the MES test.

  • Seizure Induction:

    • At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Endpoint Measurement:

    • Observe the mice for 30 minutes for the presence of generalized clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of these seizures.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis.

Acute Neurotoxicity Assessment: Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance, providing an indication of potential neurological deficits or sedative effects of a compound.[6]

Protocol: Rotarod Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Housing and Acclimation: As described for the MES test.

  • Training:

    • Prior to the test day, train the mice to remain on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) for a predetermined cutoff time (e.g., 180 seconds).

    • Only mice that successfully complete the training should be used in the experiment.

  • Compound Preparation and Administration: As described for the MES test.

  • Testing:

    • At the time of predicted peak effect, place the mice on the rotarod and start the acceleration.

    • Record the latency to fall for each mouse.

  • Data Analysis:

    • Compare the mean latency to fall for each dose group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity (fall from the rotarod).

Data Presentation: Efficacy and Neurotoxicity Summary
TestEndpointED50 / TD50 (mg/kg, i.p.)95% Confidence IntervalProtective Index (TD50/ED50)
MES TestAbolition of tonic hindlimb extension
scPTZ TestAbsence of generalized clonic seizures
Rotarod TestMotor impairment (latency to fall)

Phase 2: Preliminary Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy and toxicity data and for designing future studies.

In Vivo Pharmacokinetic Study

This study will determine the basic pharmacokinetic parameters of 5-(4'-Methoxybenzyl)-5-methylhydantoin in rodents.

Protocol: Preliminary Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • Housing and Acclimation: As previously described.

  • Compound Preparation and Administration:

    • Prepare a sterile formulation of the compound for intravenous (i.v.) administration (e.g., in saline with a co-solvent if necessary) and an oral (p.o.) formulation (e.g., in 0.5% methylcellulose).

    • Administer a single i.v. dose (e.g., 2 mg/kg) to one group of rats (n=3-4) and a single p.o. dose (e.g., 10 mg/kg) to another group.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of 5-(4'-Methoxybenzyl)-5-methylhydantoin in rat plasma.

  • Data Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterAbbreviationIntravenous (2 mg/kg)Oral (10 mg/kg)
Maximum Plasma ConcentrationCmax
Time to Maximum Plasma ConcentrationTmax
Area Under the Curve (0 to infinity)AUCinf
Half-lifet1/2
ClearanceCL
Volume of DistributionVd
BioavailabilityF (%)

Phase 3: Acute Toxicity Assessment

A preliminary acute toxicity study is essential to determine the safety profile of the compound and to inform dose selection for subsequent studies.

Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This study will be conducted in accordance with the OECD guidelines for the testing of chemicals.

Protocol: Acute Oral Toxicity Study

  • Animal Model: Female Sprague-Dawley rats (200-250 g).

  • Housing and Acclimation: As previously described.

  • Dosing:

    • Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, depending on preliminary information).

    • The progression to higher or lower fixed doses (5, 50, 300, 2000 mg/kg) is determined by the presence or absence of mortality or clear signs of toxicity.

  • Observations:

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights at regular intervals.

  • Endpoint:

    • The primary endpoint is mortality and the observation of clear signs of toxicity at different dose levels.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis:

    • The results are used to classify the compound according to the Globally Harmonised System (GHS) of classification and labelling of chemicals.

Visualizations

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Efficacy & Neurotoxicity cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Safety MES MES Test PK Pharmacokinetic Profiling MES->PK If Efficacious scPTZ scPTZ Test scPTZ->PK If Efficacious Rotarod Rotarod Test Rotarod->PK Toxicity Acute Toxicity PK->Toxicity Inform Dose Selection

Caption: A stepwise in vivo experimental workflow.

Hypothesized Mechanism of Action

mechanism_of_action Compound 5-(4'-Methoxybenzyl)- 5-methylhydantoin Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Binds to and inactivates Stabilization Membrane Stabilization Na_Channel->Stabilization Leads to Seizure_Spread Reduced Seizure Spread Stabilization->Seizure_Spread Results in

Sources

Purification techniques for 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 5-(4'-Methoxybenzyl)-5-methylhydantoin

This document provides a detailed technical guide for the purification of 5-(4'-Methoxybenzyl)-5-methylhydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols and methodologies described herein are designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering a blend of theoretical principles and practical, field-tested applications.

Introduction and Strategic Importance

5-(4'-Methoxybenzyl)-5-methylhydantoin belongs to the hydantoin class of compounds, a scaffold known for its diverse pharmacological activities. The purity of an active pharmaceutical ingredient (API) or a lead compound is paramount, as even trace impurities can significantly alter biological activity, toxicity, and pharmacokinetic profiles. Therefore, robust and efficient purification strategies are critical during the research and development process.

This guide explores three primary purification techniques, ranging from classical methods to high-resolution chromatography, to achieve the desired purity of the target compound.

Compound Profile: 5-(4'-Methoxybenzyl)-5-methylhydantoin

PropertyValueSource
IUPAC Name 5-((4-methoxyphenyl)methyl)-5-methylimidazolidine-2,4-dione
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
CAS Number 87940-59-0
Melting Point 174°C[1]
Structure Structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin[2]

Note: The structure and properties of the closely related 5-(4-Methoxybenzyl)hydantoin (C11H12N2O3, MW: 220.22 g/mol ) are often discussed in literature. This guide focuses on the 5-methyl substituted analog.

Foundational Technique: Recrystallization

Recrystallization is a powerful, cost-effective method for purifying solid compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. The ideal solvent will dissolve the target compound completely at its boiling point but sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. The molecular structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin—featuring a polar hydantoin ring with hydrogen bond donors (N-H) and acceptors (C=O), and a moderately nonpolar methoxybenzyl group—suggests solubility in polar protic solvents.

Recommended Solvents for Evaluation:

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Methanol 65HighThe polar nature should effectively dissolve the compound when hot. Its volatility aids in drying the final product. Often used for recrystallizing related derivatives.[3]
Ethanol 78HighSimilar to methanol, offers excellent solvating power at elevated temperatures. The slightly lower polarity might offer better selectivity against certain impurities.
Isopropanol 82Medium-HighA good alternative if the compound is too soluble in methanol or ethanol, potentially leading to higher recovery yields.
Ethyl Acetate 77MediumCan be effective, but the hydantoin moiety's polarity might limit solubility even when hot. Often used in mixed-solvent systems.
Water 100Very HighThe compound is likely to have low solubility in water due to the aromatic and methyl groups, making it a potential anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).
Protocol 1: Single-Solvent Recrystallization

This protocol is a self-validating system; successful execution resulting in well-formed crystals and an increased melting point is indicative of enhanced purity.

  • Dissolution: Place the crude 5-(4'-Methoxybenzyl)-5-methylhydantoin in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Intermediate Purification: Flash Column Chromatography

For mixtures where recrystallization is ineffective, flash column chromatography offers a more robust separation based on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4]

Workflow for Method Development & Execution

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Workup TLC 1. TLC Analysis (Hexane:EtOAc Systems) Optimize 2. Optimize Rf (Target Rf ~0.3) TLC->Optimize Adjust Polarity Pack 3. Pack Column (Silica Gel Slurry) Optimize->Pack Equilibrate 4. Equilibrate (with Mobile Phase) Pack->Equilibrate Load 5. Load Sample (Dry or Wet Loading) Equilibrate->Load Elute 6. Elute Column (Apply Positive Pressure) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the target compound from its impurities. A common starting point for hydantoin derivatives is a mixture of Hexane and Ethyl Acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better resolution. Carefully add the powdered sample to the top of the prepared column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a flow controller or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Spot each fraction onto a TLC plate and develop it to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(4'-Methoxybenzyl)-5-methylhydantoin.

High-Purity Isolation: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for achieving the highest purity levels, separating closely related impurities, or purifying small quantities of valuable material.[6] The process involves scaling up an analytical HPLC method to handle larger sample loads.[7][8]

Logic for Method Scaling

G cluster_0 Analytical Scale cluster_1 Scaling Calculation cluster_2 Preparative Scale Analytical 1. Develop Analytical Method (e.g., C18 column, MeCN/H₂O) Optimize 2. Optimize Selectivity (α) Analytical->Optimize CalcFlow 3. Scale Flow Rate (Based on column diameter²) Optimize->CalcFlow CalcLoad 4. Calculate Sample Load (Based on column volume) CalcFlow->CalcLoad PrepRun 5. Run Preparative HPLC CalcLoad->PrepRun Collect 6. Collect Fractions (UV or MS Triggered) PrepRun->Collect Workup 7. Post-Run Workup (Solvent Removal) Collect->Workup

Caption: Workflow for scaling from analytical to preparative HPLC.

Protocol 3: Reversed-Phase Preparative HPLC
  • Analytical Method Development: Develop a separation method on an analytical C18 HPLC column. A typical mobile phase would be a gradient of acetonitrile (or methanol) and water, possibly with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up Calculation:

    • Flow Rate: Adjust the flow rate based on the square of the ratio of the column diameters: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)².

    • Sample Load: The maximum sample load increases with the column's volume. A conservative starting point is to scale the analytical load by the same factor as the flow rate.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative HPLC system and column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the prepared sample. Collect fractions based on the UV detector signal, mass spectrometer signal, or pre-determined time windows corresponding to the elution of the target peak.

  • Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. If the mobile phase contained water, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a pure, dry powder.

Verification of Purity

Post-purification, the purity of 5-(4'-Methoxybenzyl)-5-methylhydantoin must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run should show a single major peak, allowing for quantification of purity (e.g., >99%).

  • Melting Point Analysis: A sharp melting point close to the literature value (174°C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities that may not be visible by other methods. Key expected signals in ¹H NMR would include those for the methoxy group (singlet, ~3.8 ppm), aromatic protons, benzyl protons, and the hydantoin N-H protons.[9][10]

References

  • PubChem. 5-(4-Methoxy-benzyl)-hydantoin | C11H12N2O3 | CID 95727. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Google Patents. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • PrepChem.com. Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). [Link]

  • ResearchGate. Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • PubMed. A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]

  • Enantioselective construction of substituted hydantoins via chiral phosphoric acid catalyzed annulation/Heyns rearrangement of a. Enantioselective construction of substituted hydantoins. [Link]

  • Supplementary Information. Supplementary Information. [Link]

  • MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • ResearchGate. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • PubMed. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil. [Link]

  • International Journal of Research in Engineering and Science. A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. [Link]

  • PMC - NIH. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • European Patent Office. PROCESS TO PRODUCE ETORICOXIB - EP 2649049 B1. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Google Patents. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • ATSDR. 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

  • SpectraBase. N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide - Optional[1H NMR] - Spectrum. [Link]

  • ChemRxiv. Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • PubMed. Physical and chemical properties of pyrethroids. [Link]

  • DTU Orbit. Purification of 5-hydroxymethylfurfural (hmf) by crystallization. [Link]

  • ACS Publications. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

Sources

High-Throughput Screening Assays for Hydantoin-Based Compounds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydantoin Scaffold in Modern Drug Discovery

The hydantoin heterocycle, an imidazolidine-2,4-dione, represents a privileged scaffold in medicinal chemistry. Its importance is underscored by its presence in several clinically significant drugs, such as the anti-epileptic Phenytoin, the antimicrobial Nitrofurantoin, and the anti-androgen Enzalutamide.[1] The hydantoin core features five potential sites for substitution, including two hydrogen bond acceptors and two donors, allowing for the generation of vast and structurally diverse compound libraries.[1] These derivatives have demonstrated a wide spectrum of pharmacological activities, targeting cancers, microbial infections, metabolic diseases, and neurological disorders like epilepsy.[1][2]

Given the synthetic tractability and the broad biological relevance of the hydantoin scaffold, high-throughput screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of these compounds to identify novel therapeutic leads.[3] This guide provides a detailed overview of the principles, applications, and protocols for various HTS assays tailored to the unique characteristics of hydantoin-based compounds. We will delve into both biochemical and cell-based assay formats, with a focus on robust methodologies, stringent quality control, and the avoidance of common screening artifacts.

SECTION 1: Foundational Principles of HTS for Hydantoin Libraries

The primary objective of an HTS campaign is to efficiently sift through thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity.[3][4] For hydantoin libraries, this could mean identifying inhibitors of a specific enzyme, modulators of a receptor, or compounds that induce a particular cellular phenotype. The choice of assay is paramount and depends entirely on the biological question being addressed.

There are two main categories of assays employed in HTS: biochemical assays and cell-based assays.[5]

  • Biochemical Assays: These are simpler systems that measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[5] They offer high precision but may not fully represent the complex environment within a living cell.[5]

  • Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process, such as signal transduction, gene expression, or cell viability.[5][6] They provide more biologically relevant data, accounting for factors like cell permeability and potential cytotoxicity.[7]

The selection between these formats is a critical first step in designing a screening campaign for hydantoin derivatives.

Workflow for a Typical HTS Campaign

A well-structured HTS campaign follows a logical progression from initial screening to hit confirmation and validation. Understanding this workflow is essential for contextualizing the subsequent protocols.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation Assay_Dev Assay Development & Validation (Z'-factor ≥ 0.5) Library_Plate Compound Library Plating (Hydantoin Derivatives) Assay_Dev->Library_Plate Primary_HTS Primary HTS (Single Concentration) Library_Plate->Primary_HTS Hit_Picking Hit Identification & Picking Primary_HTS->Hit_Picking Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays (Confirms Mechanism) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) (Resynthesis & Analog Testing) Orthogonal_Assay->SAR_Analysis Promiscuity_Test Promiscuity & Artifact Testing (e.g., Aggregation Assays) SAR_Analysis->Promiscuity_Test Lead_Series Validated Hit/Lead Series Promiscuity_Test->Lead_Series Reporter_Assay cluster_cell Cell Cytoplasm & Nucleus Hydantoin Hydantoin Compound Receptor Cellular Target (e.g., Receptor) Hydantoin->Receptor TF_inactive Inactive Transcription Factor (TF) Receptor->TF_inactive Activates TF_active Active TF TF_inactive->TF_active Promoter Responsive Promoter TF_active->Promoter Binds to Luc_Gene Luciferase Gene Promoter->Luc_Gene mRNA mRNA Luc_Gene->mRNA Transcription Luc_Protein Luciferase Protein mRNA->Luc_Protein Translation Light Light Signal (Detected) Luc_Protein->Light Oxidizes Luciferin Luciferin (Substrate) Luciferin->Light

Caption: Mechanism of a luciferase reporter gene assay.

Protocol 2: Luciferase Reporter Assay for Pathway Activation

This protocol outlines a method for screening a hydantoin library for compounds that activate a signaling pathway culminating in the expression of firefly luciferase.

Causality and Experimental Choices:

  • Cell Line: A stable cell line expressing the reporter construct is used to ensure assay consistency and reproducibility.

  • Controls: A positive control (known pathway activator) is crucial to confirm the cells are responsive. A counterscreen using a cell line with a constitutively active promoter (e.g., CMV) can help identify compounds that non-specifically affect luciferase or the transcription/translation machinery.

  • Lysis Reagent: The lysis reagent is designed to efficiently lyse the cells while stabilizing the luciferase enzyme for a consistent "glow" signal.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the stable reporter cell line into 384-well, white, solid-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight (16-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Add 100 nL of hydantoin compounds or controls (DMSO vehicle, positive control agonist) to the cell plates.

    • Incubate for the desired time period to elicit a biological response (e.g., 6-24 hours).

  • Luciferase Assay:

    • Equilibrate the cell plates and the luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to room temperature.

    • Add a volume of luciferase reagent equal to the culture medium volume in each well (e.g., 25 µL).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data to controls.

    • Calculate fold activation relative to the DMSO vehicle control.

    • Identify "hits" as compounds producing activation above a set threshold (e.g., >3-fold activation).

SECTION 4: Assay Validation and Quality Control: Ensuring Data Integrity

The reliability of any HTS campaign hinges on rigorous assay validation and continuous quality control. The primary goal is to develop an assay that is robust, reproducible, and has a large enough signal window to confidently distinguish hits from inactive compounds.

Key Quality Control Metrics

Several statistical parameters are used to assess the quality of an HTS assay. [8]

Metric Formula Description Acceptance Criteria
Signal-to-Background (S/B) Mean(Signal_High) / Mean(Signal_Low) A simple ratio of the high signal (e.g., uninhibited enzyme) to the low signal (e.g., fully inhibited). Typically > 2, but highly assay-dependent.
Signal-to-Noise (S/N) (Mean(Signal_High) - Mean(Signal_Low)) / SD(Signal_Low) Measures the separation of signals relative to the noise of the baseline. Generally > 10 is considered good.

| Z'-Factor | 1 - [ (3SD_High + 3SD_Low) / |Mean_High - Mean_Low| ] | The most widely accepted metric for HTS assay quality. It accounts for the dynamic range of the signal and the data variation. [9]| Z' ≥ 0.5: Excellent assay. [9] 0 < Z' < 0.5: Doable assay. [9] Z' ≤ 0: Unacceptable. [9]|

Note: In the Z'-Factor formula, "High" and "Low" refer to the high and low signal controls, respectively (e.g., negative and positive controls).

Trustworthiness Through Self-Validation: Every assay plate must contain sufficient positive and negative controls to calculate these metrics for that specific plate. A plate that fails to meet the pre-defined Z'-factor criteria (e.g., Z' < 0.5) should be considered invalid and the data excluded from analysis. [10][11]

SECTION 5: Mitigating False Positives and Screening Artifacts

Hydantoin-based compounds, like many small molecules, can cause false positives in HTS assays through mechanisms unrelated to specific target modulation. It is critical to perform counter-screens and secondary assays to eliminate these artifacts.

Common Sources of False Positives:

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes. [12][13]This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and can be tested for by observing sensitivity to detergent concentration. [14]* Assay Technology Interference:

    • Autofluorescence: Hydantoin derivatives with certain functional groups may be intrinsically fluorescent, interfering with FI assays. This can be checked by measuring the compound's fluorescence in the absence of enzyme or substrate.

    • Light Scattering: Poorly soluble compounds can cause light scattering, also leading to false signals.

    • Luciferase Inhibition: Some compounds can directly inhibit the luciferase reporter enzyme. This is identified through a counterscreen against a constitutively active promoter or by adding the compound directly to a solution of purified luciferase enzyme.

  • Chemical Reactivity: Some compounds may be reactive and covalently modify the target protein, leading to irreversible inhibition. This is a valid biological effect but needs to be distinguished from non-specific reactivity.

A pragmatic approach to hit validation involves resynthesis of the hit compound, confirmation of its structure and purity, and re-testing in the primary assay, followed by orthogonal assays with different detection technologies to confirm the biological activity. [14]

Conclusion

High-throughput screening of hydantoin-based libraries is a powerful strategy for the discovery of novel chemical probes and therapeutic leads. The success of such a campaign relies on the careful selection and development of robust and relevant assays. By understanding the principles behind different assay technologies, implementing rigorous, multi-step protocols, and maintaining stringent quality control, researchers can effectively navigate the complexities of HTS. The validation of primary hits through orthogonal assays and counter-screens is a non-negotiable step to eliminate artifacts and ensure that downstream resources are focused on genuine, target-specific compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to unlock the full therapeutic potential of the hydantoin scaffold.

References

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central. Available at: [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesized hydantoin target compounds 8 a–o and their final respective yields (50 %). (n.d.). ResearchGate. Available at: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. (2024). Organic Letters. Available at: [Link]

  • Reporter Gene Assays in Drug Discovery. (2024). LubioScience. Available at: [Link]

  • High-throughput assays for promiscuous inhibitors. (n.d.). Nature Chemical Biology. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Available at: [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (2005). ResearchGate. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. Available at: [Link]

  • Advances in luminescence-based technologies for drug discovery. (2022). Expert Opinion on Drug Discovery. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Available at: [Link]

  • A general protocol for creating high-throughput screening assays for reaction yield and enantiomeric excess applied to hydrobenzoin. (n.d.). Nature Protocols. Available at: [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). ACS Publications. Available at: [Link]

  • Gene reporter assays. (2024). BMG LABTECH. Available at: [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Available at: [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). Journal of Chemical Information and Modeling. Available at: [Link]

  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). YouTube. Available at: [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). ACS Omega. Available at: [Link]

  • What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery. Available at: [Link]

  • (PDF) Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. (2024). ResearchGate. Available at: [Link]

  • HTS promiscuity analyses for accelerating decision making. (2011). Journal of Biomolecular Screening. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. Available at: [Link]

  • Harnessing bioluminescence for drug discovery and epigenetic research. (n.d.). Frontiers in Molecular Biosciences. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Available at: [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). Molecules. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics. Available at: [Link]

Sources

Application Note: Proper Handling, Storage, and Protocol Management for 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

5-(4'-Methoxybenzyl)-5-methylhydantoin (CAS: 13500-24-8) is a disubstituted hydantoin derivative frequently utilized as a chiral building block in the synthesis of matrix metalloproteinase (MMP) inhibitors and anticonvulsant agents.[1] Its structural integrity is contingent upon strict control of environmental factors, specifically moisture and oxidative stress, which can degrade the methoxybenzyl moiety or induce ring-opening hydrolysis under extreme pH conditions.

This guide defines the standard operating procedures (SOPs) for the receipt, storage, solubilization, and quality control of this compound to ensure experimental reproducibility.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
CAS Number 13500-24-8
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in Chloroform, Ethyl Acetate; Moderate in DMSO/Ethanol
pKa (Calculated) ~9.12 (Imide nitrogen)
Storage Requirement -20°C (Long-term); Desiccated

Safety & Hazard Identification (HSE)

While specific toxicological data for this exact derivative is limited, structural analogs (hydantoins and benzyl derivatives) suggest a baseline hazard profile. Treat as a Potent Bioactive Compound .

  • Primary Hazards:

    • Inhalation: Irritation to the upper respiratory tract.

    • Skin/Eye Contact: Potential for severe irritation (Category 2A/2B).

    • Ingestion: Harmful if swallowed; potential CNS modulation (anticonvulsant pharmacophore).

  • Engineering Controls:

    • Handle strictly within a Class II Biosafety Cabinet (BSC) or chemical fume hood.

    • Use anti-static weighing boats to prevent powder dispersal.

Storage & Stability Protocol

The stability of 5-(4'-Methoxybenzyl)-5-methylhydantoin is compromised by hygroscopicity and potential oxidation of the methoxy group.

Critical Storage Parameters
  • Temperature:

    • Long-term (>30 days): Store at -20°C .

    • Short-term (<30 days): Ambient temperature (RT) is acceptable only if sealed under inert gas.

  • Atmosphere: Store under Argon or Nitrogen blanket. The methoxybenzyl group is susceptible to slow oxidation over months if exposed to ambient air.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid low-density polyethylene (LDPE) which allows moisture permeation.

"Thaw-Use-Refreeze" Cycle Management

Repeated freeze-thaw cycles cause condensation inside the vial, leading to hydrolysis.

  • Equilibration: Allow the vial to warm to Room Temperature (20–25°C) inside a desiccator before opening. This prevents atmospheric water condensation on the cold solid.

  • Aliquot Strategy: Upon initial receipt, dissolve or dispense the solid into single-use aliquots to eliminate freeze-thaw cycles entirely.

Solubilization & Reconstitution Protocol

Objective: Prepare a stable stock solution for biological assays or synthesis.

Solvent Selection
  • Primary Solvents (Stock): Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol.

    • Note: While Chloroform and Ethyl Acetate are excellent solvents for synthesis/purification , they are often incompatible with biological assays.

  • Solubility Limit: Typically ~10–20 mg/mL in DMSO.

Step-by-Step Reconstitution
  • Weighing: Weigh the required mass (e.g., 10 mg) into a sterile amber microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM or higher.

    • Calculation: Volume (mL) = [Mass (mg) / MW (234.25)] / Desired Molarity (M).

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 2 minutes.

  • Sterilization: If used for cell culture, pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

Solution Stability
  • DMSO Stock (-20°C): Stable for 3–6 months.

  • Aqueous Working Solution: Prepare fresh. Hydantoins can undergo ring hydrolysis in basic aqueous buffers (pH > 8.5) over prolonged periods.[2]

Quality Control (QC) & Validation

Verify compound integrity every 6 months or if precipitation is observed.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Single peak >98% area integration.

Visual Workflow

The following diagram illustrates the decision logic for handling incoming shipments of this compound.

HandlingProtocol Start Compound Receipt (CAS: 13500-24-8) Inspect Visual Inspection (Crystalline Solid?) Start->Inspect Aliquot Aliquot Strategy (Weigh into single-use vials) Inspect->Aliquot Pass QC QC Check (HPLC/NMR) Inspect->QC Discoloration/Clumping Storage Long-Term Storage (-20°C, Desiccated, Amber Vial) Aliquot->Storage Thaw Thaw Procedure (Equilibrate to RT in Desiccator) Storage->Thaw Usage Request Solubilize Solubilization (DMSO/EtOAc) Thaw->Solubilize Solubilize->QC Every 6 Months

Figure 1: Decision matrix for the receipt, storage, and solubilization of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Waste Disposal

  • Solid Waste: Dispose of as hazardous chemical waste (P-listed or U-listed equivalent protocols depending on jurisdiction).

  • Liquid Waste: Solvent streams (DMSO/Chloroform) must be segregated into halogenated or non-halogenated organic waste containers.

  • Decontamination: Wipe surfaces with 10% NaOH followed by water. The base facilitates ring opening of trace hydantoin, rendering it more water-soluble for removal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95727, 5-(4-Methoxy-benzyl)-hydantoin. Retrieved from [Link][3]

Sources

Preparation of 5-(4'-Methoxybenzyl)-5-methylhydantoin for Preclinical Animal Studies: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of 5-(4'-Methoxybenzyl)-5-methylhydantoin, a novel compound of interest for preclinical pharmacological evaluation. Recognizing the critical link between compound quality and the reliability of in vivo data, this guide offers detailed, field-proven protocols designed for researchers, medicinal chemists, and drug development professionals. The methodologies described herein are structured to ensure scientific integrity, providing a self-validating system from bench-scale synthesis to the preparation of dosing formulations suitable for animal studies. This guide emphasizes the causality behind experimental choices, offering insights into the practical challenges and solutions inherent in advancing a new chemical entity from synthesis to preclinical evaluation.

Introduction: The Rationale for Rigorous Preclinical Compound Preparation

The journey of a potential therapeutic agent from a promising chemical structure to a candidate for clinical trials is fraught with challenges. A significant number of promising compounds fail in preclinical animal studies not due to a lack of efficacy, but because of issues related to purity, stability, or suboptimal formulation. Therefore, the meticulous preparation of the active pharmaceutical ingredient (API) is a cornerstone of robust and reproducible preclinical research.

5-(4'-Methoxybenzyl)-5-methylhydantoin is a heterocyclic compound belonging to the hydantoin class, a scaffold known for a wide range of biological activities.[1] As this compound progresses into in vivo models, ensuring its identity, purity, and appropriate formulation is paramount to obtaining meaningful pharmacokinetic and pharmacodynamic data. This application note details a practical and reliable workflow for the preparation of this compound for such studies.

Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin via Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[2][3] This multicomponent reaction offers a straightforward route to the desired hydantoin scaffold.[4]

Chemical Reaction Scheme

Bucherer-Bergs_Reaction reagents 4-(4-methoxyphenyl)butan-2-one + KCN + (NH4)2CO3 conditions EtOH/H2O 60-70°C reagents->conditions product 5-(4'-Methoxybenzyl)-5-methylhydantoin conditions->product

Caption: Modified Bucherer-Bergs synthesis of the target compound.

Starting Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
4-(4-methoxyphenyl)butan-2-oneC₁₁H₁₄O₂178.23104-20-1Sigma-Aldrich
Potassium Cyanide (KCN)KCN65.12151-50-8Sigma-Aldrich
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.09506-87-6Sigma-Aldrich
Ethanol (EtOH), 200 proofC₂H₅OH46.0764-17-5Sigma-Aldrich
Deionized Water (H₂O)H₂O18.027732-18-5In-house
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0Sigma-Aldrich
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, dissolve 17.8 g (0.1 mol) of 4-(4-methoxyphenyl)butan-2-one in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 19.2 g (0.2 mol) of ammonium carbonate and 9.8 g (0.15 mol) of potassium cyanide. Add 50 mL of deionized water to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 24 hours. The reaction mixture will become a thick slurry.

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. Carefully and in a well-ventilated fume hood, slowly add concentrated hydrochloric acid to neutralize the excess ammonium carbonate and cyanide, and to precipitate the product. Adjust the pH to approximately 6-7.

  • Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the solid cake with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. A typical yield of the crude product is in the range of 70-80%.

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, or inorganic salts. Recrystallization is a highly effective method for purifying crystalline solids like hydantoins.[2]

Purification Protocol: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

  • Procedure: a. Transfer the crude product to an Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. c. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50°C.

Characterization of Purified 5-(4'-Methoxybenzyl)-5-methylhydantoin

The identity and purity of the final compound should be confirmed by a battery of analytical techniques.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Melting Point To be determined (TBD)Melting Point Apparatus
Purity (HPLC) ≥ 98.0%HPLC-UV
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Identity (¹³C NMR) Conforms to structure¹³C NMR Spectroscopy
Identity (Mass Spec) [M+H]⁺ = 235.1077 ± 5 ppmHigh-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of the synthesized compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Acceptance Criteria: The purity of the main peak should be ≥ 98.0%.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are predicted chemical shifts for 5-(4'-Methoxybenzyl)-5-methylhydantoin.[6][7]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 10.6 (s, 1H, NH)

  • 8.2 (s, 1H, NH)

  • 7.10 (d, J = 8.4 Hz, 2H, Ar-H)

  • 6.85 (d, J = 8.4 Hz, 2H, Ar-H)

  • 3.72 (s, 3H, OCH₃)

  • 2.95 (d, J = 14.0 Hz, 1H, CH₂)

  • 2.85 (d, J = 14.0 Hz, 1H, CH₂)

  • 1.35 (s, 3H, CH₃)

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • 177.0 (C=O)

  • 158.0 (C=O)

  • 157.5 (Ar-C)

  • 130.5 (Ar-CH)

  • 129.0 (Ar-C)

  • 114.0 (Ar-CH)

  • 65.0 (C5)

  • 55.0 (OCH₃)

  • 42.0 (CH₂)

  • 24.0 (CH₃)

Note: Predicted NMR data should be confirmed with experimental data upon synthesis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

  • Expected Mass: [C₁₂H₁₄N₂O₃ + H]⁺ = 235.1077

  • Acceptance Criteria: The measured mass should be within ± 5 ppm of the theoretical mass.

Formulation for Animal Studies

The poor aqueous solubility of many new chemical entities, including likely 5-(4'-Methoxybenzyl)-5-methylhydantoin, necessitates the use of enabling formulations for in vivo studies.[8][9] The choice of formulation depends on the route of administration and the required dose.

General Considerations for Formulation Development
  • Solubility Assessment: Determine the approximate solubility of the compound in various pharmaceutically acceptable solvents and vehicles.

  • Dose Requirements: The target dose for the animal studies will dictate the required concentration of the dosing formulation.

  • Route of Administration: The formulation must be suitable for the intended route (e.g., oral, intravenous, intraperitoneal).

  • Tolerability: The chosen excipients must be well-tolerated by the animal species at the administered volume.[10]

Protocol for Oral Formulation (Suspension for Gavage)

For early-stage studies in rodents, a simple suspension is often sufficient and preferred to avoid confounding effects from complex solubilizing agents.[11]

Vehicle Composition:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • 0.1% (v/v) Tween 80

Protocol:

  • Vehicle Preparation: a. Heat approximately 80% of the required volume of deionized water to 60-70°C. b. Slowly add the CMC powder while stirring vigorously to avoid clumping. c. Continue stirring until the CMC is fully dispersed. d. Allow the solution to cool to room temperature. e. Add Tween 80 and the remaining volume of water. Stir until homogeneous.

  • Suspension Preparation: a. Weigh the required amount of 5-(4'-Methoxybenzyl)-5-methylhydantoin. b. Triturate the powder with a small amount of the vehicle to form a smooth paste. c. Gradually add the remaining vehicle while stirring to achieve the desired final concentration. d. Homogenize the suspension using a suitable method (e.g., sonication, tissue homogenizer) to ensure a uniform particle size distribution. e. The final suspension should be stirred continuously during dosing to maintain uniformity.

Protocol for Intravenous Formulation (Co-solvent System)

For intravenous administration, a clear, sterile solution is required. A co-solvent system can be employed to dissolve poorly soluble compounds.

Vehicle Composition (Example):

  • 10% N,N-Dimethylacetamide (DMA)

  • 40% Polyethylene glycol 400 (PEG 400)

  • 50% Saline (0.9% NaCl)

Protocol:

  • Solubilization: a. Weigh the required amount of the compound into a sterile vial. b. Add the DMA and vortex until the compound is fully dissolved. c. Add the PEG 400 and vortex until the solution is homogeneous. d. Slowly add the saline while vortexing to avoid precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

Stability Testing of the Drug Substance and Formulation

Stability testing is crucial to ensure that the compound remains stable under the conditions of the study, and that the observed biological effects are attributable to the compound itself and not its degradants.[11]

Workflow for Preclinical Stability Assessment

Stability_Workflow start Synthesized & Purified Compound stress Forced Degradation (Stress Testing) (Acid, Base, Oxidation, Light, Heat) start->stress accelerated Accelerated Stability Study (e.g., 40°C/75% RH) start->accelerated formulation_stability Formulation Stability (Dosing Vehicle) start->formulation_stability analysis Analysis at Time Points (HPLC for Purity & Degradants) accelerated->analysis formulation_stability->analysis report Stability Report & Shelf-life Estimation analysis->report

Caption: Workflow for preclinical stability assessment.

Protocol for Accelerated Stability Study of the Drug Substance

This protocol is designed to provide an early indication of the compound's stability and to identify potential degradation pathways.

Conditions:

  • Temperature/Humidity: 40°C ± 2°C / 75% RH ± 5% RH[11]

  • Time Points: 0, 2, 4, and 8 weeks

  • Container: Clear and amber glass vials to assess photostability.

Procedure:

  • Place accurately weighed samples of the purified compound into the vials.

  • Store the vials in a stability chamber under the specified conditions.

  • At each time point, remove a vial and analyze the contents.

Analytical Tests:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Purity by HPLC: Using the method described in Section 3.2.1.

  • Degradant Profiling: Quantify any new peaks that appear in the chromatogram.

Acceptance Criteria for Preclinical Batches:

  • Purity: No significant loss of purity (e.g., < 2% decrease).

  • Individual Unspecified Degradant: ≤ 0.5%[2]

  • Total Degradants: ≤ 1.0%[4]

  • Appearance: No significant change.

Conclusion

The successful preclinical evaluation of 5-(4'-Methoxybenzyl)-5-methylhydantoin is critically dependent on the quality of the material used. The protocols outlined in this application note provide a robust framework for the synthesis, purification, characterization, and formulation of this compound. By adhering to these methodologies, researchers can have a high degree of confidence in the quality of their test article, thereby ensuring the integrity and reproducibility of their animal study data. This, in turn, will enable a more accurate assessment of the compound's therapeutic potential.

References

  • Formulations and related activities for the oral administration of poorly soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2025). ResearchGate. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2014). ResearchGate. [Link]

  • administration of poorly water soluble drug by oral gavage to rats techniques? (2022). ResearchGate. [Link]

  • Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). PrepChem.com. [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. (2021). PubMed Central. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). PMC. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI. [Link]

  • ChemDraw tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC. [Link]

  • How to Predict NMR in ChemDraw. (2023). YouTube. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). PMC. [Link]

  • Excipients in Parenteral Drug Products. (n.d.). Center for Research on Complex Generics. [Link]

  • (PDF) Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2023). ResearchGate. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). ACS Publications. [Link]

  • ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. (2023). FDA. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of Zaragoza. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2022). SRR Publications. [Link]

  • Excipients. (2015). Agricultural Marketing Service. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2015). DTIC. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2018). PMC. [Link]

  • An Introduction to the Accelerated Stability Assessment Program. (2017). PharmTech. [Link]

  • Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020). springermedizin.de. [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2024). ChemRxiv. [Link]

  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • WO2006055321A2 - Process of making fentanyl intermediates. (2006).
  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2021). PMC. [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable hydantoin derivative. Hydantoins are a critical class of heterocyclic compounds with diverse pharmacological applications, making efficient synthesis paramount.[1][2] The most common and robust method for preparing 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction, a multicomponent synthesis that is elegant in its simplicity yet requires careful control of parameters to achieve optimal outcomes.[1][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower you to diagnose experimental challenges, understand the causality behind reaction phenomena, and consistently achieve high-yield, high-purity results.

Section 1: The Bucherer-Bergs Reaction: Mechanism and Key Parameters

The synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin is typically achieved via the Bucherer-Bergs reaction, starting from 1-(4-methoxyphenyl)propan-2-one.[1][3] This reaction involves the condensation of a ketone with a cyanide salt (e.g., NaCN or KCN) and ammonium carbonate.[4]

Reaction Scheme: Starting Ketone: 1-(4-methoxyphenyl)propan-2-one Reagents: Sodium Cyanide (NaCN), Ammonium Carbonate ((NH₄)₂CO₃) Product: 5-(4'-Methoxybenzyl)-5-methylhydantoin

The mechanism involves several sequential steps, each with its own dependencies on reaction conditions.[4][5] Understanding this pathway is crucial for effective troubleshooting.

  • Cyanohydrin Formation: The ketone reacts with a cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, released from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile's nitrogen atom performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.[4]

  • Rearrangement: This intermediate rearranges, often via an isocyanate species, to form the stable 5,5-disubstituted hydantoin ring.[4][5]

Bucherer_Bergs_Mechanism Ketone 1-(4-methoxyphenyl)propan-2-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin  CN⁻ attack Reagents + NaCN + (NH₄)₂CO₃ Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile  + NH₃ Cyclization Intramolecular Cyclization Aminonitrile->Cyclization  + CO₂ Rearrangement Rearrangement Cyclization->Rearrangement  Isocyanate intermediate Hydantoin 5-(4'-Methoxybenzyl)- 5-methylhydantoin Rearrangement->Hydantoin

Caption: Key stages of the Bucherer-Bergs reaction pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

A: Low yield is the most common issue and typically points to suboptimal reaction conditions. Several factors are at play:

  • Temperature Control: The reaction is generally heated to proceed at a reasonable rate. A common temperature range is 60–70°C in an aqueous ethanol solvent system.[1][3] If the temperature is too low, the reaction may be incomplete. If it is too high, degradation of reactants or intermediates can occur, often indicated by a darkening of the reaction mixture.

  • pH Management: The pH of the reaction is critical and should be maintained in the range of 8-9.[4] Ammonium carbonate serves as a source of ammonia and carbon dioxide and also acts as a buffer to maintain this alkaline pH.[4] If the medium is too acidic, the initial cyanohydrin formation is hindered. If it becomes too strongly alkaline, cyanide degradation can occur.[4]

  • Solvent System: An aqueous ethanol (1:1) mixture is standard and effective for many substrates.[6] However, if you notice poor solubility of your starting ketone, 1-(4-methoxyphenyl)propan-2-one, this can limit the reaction rate. For difficult cases, consider alternative solvents like dimethylformamide (DMF) or acetamide, which can improve solubility and accelerate hydantoin formation.[3]

  • Reagent Stoichiometry and Purity: Use high-purity reagents. While a slight excess of cyanide and ammonium carbonate is often used to drive the reaction, a large excess of cyanide can lead to unwanted side products.[4][6] A typical molar ratio is 1 equivalent of ketone to 1.5 equivalents of both sodium cyanide and ammonium carbonate.[6]

  • Reaction Time & Monitoring: These reactions can be slow. A reaction time of 24 hours is often required for good conversion.[6] It is essential to monitor the reaction's progress. Spot the reaction mixture on a TLC plate against a spot of the starting ketone. The disappearance of the ketone spot is a good indicator of reaction completion.

Q2: I'm observing a significant amount of unreacted starting ketone in my crude product. What should I do?

A: This indicates an incomplete reaction. Before resorting to a complete overhaul of the procedure, consider these adjustments:

  • Extend the Reaction Time: Continue heating and stirring the mixture for an additional 12-24 hours, monitoring periodically by TLC.

  • Increase Temperature (Cautiously): If extending the time shows no improvement, consider increasing the temperature by 10°C (e.g., from 60°C to 70°C), but do not exceed 80-90°C in aqueous ethanol to avoid excessive pressure buildup and solvent loss.

  • Improve Agitation: Ensure the reaction mixture is being stirred vigorously. If the ketone is not well-dispersed, the reaction will be slow.

  • Verify Reagent Activity: Ensure your ammonium carbonate has not decomposed (it can lose ammonia and carbon dioxide over time if not stored properly).

Q3: My final product is an oil or is difficult to crystallize and appears impure. How can I improve the work-up and purification?

A: This problem points to issues with the isolation protocol or the presence of persistent impurities.

  • Optimizing Precipitation: The standard work-up involves cooling the reaction mixture and acidifying it with a strong acid like HCl to precipitate the hydantoin product.[4][6]

    • Causality: Hydantoins are acidic due to the N-H protons and are soluble in base as their corresponding salt. Acidification protonates the hydantoin, rendering it neutral and causing it to precipitate from the aqueous solution.

    • Protocol: After cooling the reaction mixture in an ice bath, slowly add concentrated HCl while stirring vigorously in a well-ventilated fume hood. Carefully monitor the pH, aiming for a final pH of 6-6.5.[6] Adding too much acid can sometimes lead to the formation of soluble hydrochloride salts of any basic impurities.

  • Removing Unreacted Ketone: If unreacted ketone is the main contaminant, a liquid-liquid extraction can be effective. After the reaction, instead of direct acidification, you can perform a basic wash.

    • Dilute the reaction mixture with water.

    • Extract with a non-polar solvent (e.g., ethyl acetate or ether) to remove the neutral starting ketone.

    • The aqueous layer, containing the sodium salt of your hydantoin product, can then be acidified with HCl to precipitate the pure product.[7]

  • Recrystallization: This is the definitive step for achieving high purity. An ethanol/water mixture is highly effective.[4][6]

    • Dissolve the crude, dried product in a minimum amount of hot 95% ethanol.

    • Slowly add hot water until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for the Bucherer-Bergs reaction? A: This reaction must be handled with extreme care.

  • Cyanide Toxicity: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic.[4] Always handle them in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrogen Cyanide (HCN) Gas: Acidification of a solution containing cyanide salts will liberate highly toxic and flammable HCN gas. The acidification step must be performed in a certified, high-flow chemical fume hood.[1]

  • Ammonia Gas: Ammonium carbonate releases ammonia, which is a respiratory irritant. The entire reaction should be conducted in a fume hood.[1]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q: Are there any modifications to the standard Bucherer-Bergs reaction that can improve yields? A: Yes, the Hoyer modification can offer better yields for some substrates. This involves heating the standard reaction mixture in a sealed, high-pressure vessel under an atmosphere of carbon dioxide.[3] The elevated pressure and CO₂ concentration can help drive the carboxylation and cyclization steps more efficiently. Ultrasonication has also been reported to accelerate the formation of hydantoins.[3]

Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A: A combination of techniques is recommended for a full analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the simplest method to track the consumption of the starting ketone.[7]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the presence of the methoxybenzyl and methyl groups, the hydantoin ring, and the correct number of protons and carbons.[6][8]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic stretches for N-H bonds (around 3100-3300 cm⁻¹) and the two distinct C=O groups of the hydantoin ring (typically around 1700-1780 cm⁻¹).[6]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9][10]

  • Purity Assessment:

    • Melting Point: A sharp, well-defined melting point is a good indicator of high purity.[6]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.[11]

Section 4: Validated Experimental Protocol

This protocol is adapted from established procedures for similar 5,5-disubstituted hydantoins and is optimized for the synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin.[6]

Workflow Setup 1. Reaction Setup Reaction 2. Heating & Stirring (60°C, 24h) Setup->Reaction Monitoring 3. TLC Monitoring Reaction->Monitoring Periodic sampling Workup 4. Cooldown & Acidification (pH 6-6.5) Reaction->Workup Upon completion Monitoring->Reaction If incomplete Filtration 5. Isolate Crude Product Workup->Filtration Purification 6. Recrystallization (Ethanol/Water) Filtration->Purification Analysis 7. Characterization (NMR, IR, MP) Purification->Analysis

Caption: Optimized experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.0 g of 1-(4-methoxyphenyl)propan-2-one in a mixture of 60 mL of ethanol and 60 mL of deionized water.

  • Addition of Reagents: To this solution, add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃).

  • Reaction: Heat the mixture to 60°C in an oil bath and stir vigorously for 24 hours.

  • Monitoring: Periodically check the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to confirm the consumption of the starting ketone.

  • Work-up (Precipitation): After 24 hours, cool the reaction mixture to room temperature, then place it in an ice bath. In a well-ventilated fume hood, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 6.0 and 6.5. A white precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water. Allow the solid to air-dry.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot water until the solution just becomes turbid. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry in a vacuum oven. Record the final mass and calculate the yield. Characterize the product by melting point, NMR, and IR spectroscopy.

ParameterRecommended ValueRationale / Reference
Starting Ketone 1-(4-methoxyphenyl)propan-2-onePrecursor for target molecule
Solvent 1:1 Ethanol/WaterGood solubility for reactants, standard for this reaction.[6]
Temperature 60 °COptimal balance between reaction rate and stability.[6]
Reaction Time 24 hoursEnsures high conversion for this class of reaction.[6]
Work-up pH 6.0 - 6.5Ensures complete precipitation of the acidic hydantoin.[6]
Purification Recrystallization (Ethanol/Water)Proven method for obtaining high-purity hydantoins.[4][6]

Section 5: References

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]

  • MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Available from: [Link]

  • springermedizin.de. (2020). Identification and structure characterization of five synthetic opioids. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Available from: [Link]

  • Pharmapproach. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Available from: [Link]

  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). (n.d.). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Available from: [Link]

  • SpectraBase. (n.d.). N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide. Available from: [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Available from: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'-Chlorobenzylidene)-3-methylhydantoin. Available from: [Link]

  • ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Available from: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • National Center for Biotechnology Information (PubMed). (n.d.). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Available from: [Link]

  • IRIS . (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Available from: [Link]

  • Google Patents. (n.d.). PROCESS TO PRODUCE ETORICOXIB. Available from:

  • ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Available from: [Link]

  • Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Available from:

  • OPUS. (n.d.). Analytical Methods. Available from: [Link]

  • Heterocycles. (2007). SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. Available from: [Link]

  • International Journal of ChemTech Research. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. Available from: [Link]

  • DTU Orbit. (2013). Purification of 5-hydroxymethylfurfural (hmf) by crystallization. Available from: [Link]

Sources

Overcoming solubility issues of 5-(4'-Methoxybenzyl)-5-methylhydantoin in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4'-Methoxybenzyl)-5-methylhydantoin

Introduction

Welcome to the technical support guide for 5-(4'-Methoxybenzyl)-5-methylhydantoin. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. A common hurdle encountered with this and similar molecules is its limited solubility in aqueous biological buffers, which can lead to variability in experimental results and challenges in establishing accurate dose-response relationships.[1]

This guide provides a structured approach to understanding and overcoming these solubility challenges. We will move from foundational principles and frequently asked questions to detailed, tiered troubleshooting protocols. Our goal is to equip you with the knowledge to make informed decisions, ensuring the reliability and reproducibility of your data.

Compound Physicochemical Profile

Understanding the inherent properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin is the first step in troubleshooting its solubility. The molecule's structure, featuring a hydrophobic methoxybenzyl group and a more polar hydantoin ring, dictates its behavior in aqueous environments.

PropertyEstimated Value / InformationImplication for Solubility
Molecular Formula C₁₃H₁₆N₂O₃-
Molecular Weight 248.28 g/mol Moderate molecular size.
Structure A substituted hydantoin ringThe hydantoin ring contains two amide protons (N-H) that can act as weak acids.[2][3]
Predicted XLogP3 1.1 - 1.5Indicates moderate lipophilicity; suggests poor intrinsic aqueous solubility.
pKa (Estimated) ~9-11 (for hydantoin N-H proton)The compound is a very weak acid. Solubility can be significantly increased at pH values well above the pKa (pH > 11), which is often outside the range of biological assays.[4][5]

Note: Experimental data for this specific compound is limited. Values are estimated based on the parent structure, 5-methylhydantoin, and related structures.[6]

Frequently Asked Questions (FAQs)

Q1: My 5-(4'-Methoxybenzyl)-5-methylhydantoin won't dissolve in my phosphate-buffered saline (PBS) at pH 7.4. I see a fine precipitate. What's wrong?

This is the most common issue and is expected. The compound has low intrinsic water solubility due to its moderately lipophilic nature. At physiological pH (7.4), the weakly acidic hydantoin ring is fully protonated and neutral, offering no charge to aid in dissolution. Direct dissolution in aqueous buffers is rarely successful for this class of compounds.

Q2: Can I just dissolve it in 100% Dimethyl Sulfoxide (DMSO) and add that directly to my cell culture media?

Yes, this is the standard first step, but with critical limitations. You must first create a high-concentration stock solution in 100% DMSO and then dilute this stock into your final assay buffer or media.[7][8] However, the final concentration of DMSO in your experiment is crucial.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% v/v without significant cytotoxicity.[9][10] However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%.[9] It is imperative to run a vehicle control (media + DMSO at the final concentration) to ensure the observed effects are from your compound, not the solvent.[11]

Q4: I tried diluting my 10 mM DMSO stock into my buffer, but the compound still crashed out (precipitated). What should I do?

This is called solvent-exchange precipitation. When the DMSO stock is added to the aqueous buffer, the local concentration of the organic solvent is no longer high enough to keep the compound dissolved. The troubleshooting guides below provide a systematic approach to solving this problem.

Troubleshooting & Solubilization Workflow

This section provides a tiered strategy, from the simplest and most common techniques to more advanced formulation approaches.

G cluster_solutions Troubleshooting Tiers start Start: Compound Precipitation in Aqueous Buffer stock Step 1: Prepare High-Quality 10-50 mM Stock in 100% DMSO start->stock dilution Step 2: Dilute Stock into Final Buffer/Media stock->dilution check Precipitation Still Occurs? dilution->check ph_adjust Tier 1: pH Adjustment (For stock prep or final buffer) check->ph_adjust Yes success Success: Soluble Compound Proceed with Experiment check->success No cosolvent Tier 2: Co-Solvent Screening (e.g., PEG 400, Ethanol) ph_adjust->cosolvent If pH is not viable or insufficient cyclodextrin Tier 3: Advanced Formulation (e.g., Cyclodextrins) cosolvent->cyclodextrin If co-solvents fail or interfere

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

General Procedure:

  • Prepare a solution of HP-β-CD in your biological buffer (e.g., 1-10% w/v).

  • Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock to the vortexing HP-β-CD solution.

  • Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature) to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

References

  • 5-(4-Methoxy-benzyl)-hydantoin. PubChem Compound Summary for CID 95727. National Center for Biotechnology Information. [Link]

  • Preparing Solutions. Chemistry LibreTexts.[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH).[Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. National Institutes of Health (NIH).[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed.[Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).[Link]

  • 5-Methylhydantoin. PubChem Compound Summary for CID 69216. National Center for Biotechnology Information. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. ResearchGate.[Link]

  • pH Adjustment and Neutralization, the basics. Industrial Controls.[Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.[Link]

  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. ResearchGate.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH).[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • pH and Solubility. Fiveable.[Link]

  • NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository.[Link]

  • Hydantoin. Wikipedia.[Link]

  • pKa values bases. University of Tartu.[Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.[Link]

  • 4-Methoxybenzylamine. PubChem Compound Summary for CID 75452. National Center for Biotechnology Information. [Link]

  • Solution-making strategies & practical advice. YouTube.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.[Link]

  • Toxicological Profile for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • How Does pH Affect Solubility? YouTube.[Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina at Chapel Hill.[Link]

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.[Link]

  • p-Methoxybenzylideneacetone. PubChem Compound Summary for CID 736889. National Center for Biotechnology Information. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research.[Link]

  • Best Practices For Stock Solutions. FasterCapital.[Link]

  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? ResearchGate.[Link]

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect.[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.[Link]

  • Benzyl[(4-methoxyphenyl)methyl]amine. PubChem Compound Summary for CID 738564. National Center for Biotechnology Information. [Link]

  • Physical and chemical properties of pyrethroids. PubMed.[Link]

  • DMSO usage in cell culture. LifeTein.[Link]

  • Physical and Chemical Properties of Selected Pyrethroids. National Center for Biotechnology Information.[Link]

  • 5-Methylhydantoin 98.0%. PureSynth.[Link]

Sources

Technical Support Center: Optimization of the Bucherer-Bergs Reaction for 5-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis of 5-substituted hydantoins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Bucherer-Bergs reaction?

A1: The Bucherer-Bergs reaction is a versatile multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[1][2][3][4] The reaction proceeds through several key steps. Initially, the carbonyl compound reacts with the cyanide ion to form a cyanohydrin.[1] Concurrently, ammonium carbonate provides ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile.[1][4] This aminonitrile then reacts with carbon dioxide, leading to an intramolecular cyclization and subsequent rearrangement to form the stable hydantoin ring.[1][3][4] The currently accepted mechanism involves the formation of an isocyanate intermediate during the final rearrangement step.[1]

Q2: What are the typical starting materials and general reaction conditions?

A2: The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes and ketones.[2][5] The essential reagents are:

  • Carbonyl Compound: The substrate that will determine the 5-substituent(s) of the hydantoin.

  • Cyanide Source: Typically potassium cyanide (KCN) or sodium cyanide (NaCN).[1]

  • Ammonium Carbonate ((NH₄)₂CO₃): This serves as the source of both ammonia and carbon dioxide.[1]

The reaction is usually carried out in a polar protic solvent, such as aqueous ethanol or methanol, at elevated temperatures, often between 60-100°C.[1][2][5]

Q3: How does the stereochemistry of the starting material influence the product?

A3: The stereoselectivity of the Bucherer-Bergs reaction is generally low for simple carbonyl substrates, often resulting in a racemic mixture of enantiomers.[2][3] However, the steric and electronic properties of the substituents on the starting aldehyde or ketone can influence the stereochemical outcome.[2] In cases where the starting material is sterically biased, it is possible to obtain a single predominant stereoisomer.[3] For substrates with pre-existing chiral centers, the reaction can proceed with varying degrees of diastereoselectivity.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides actionable solutions based on chemical principles.

Problem 1: Low or No Product Yield

  • Q: My reaction is not producing the expected hydantoin, or the yield is very low. What are the likely causes and how can I fix this?

    A: Low yields in the Bucherer-Bergs reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Sub-optimal pH: The reaction is sensitive to pH. Ammonium carbonate typically buffers the reaction mixture to a pH of about 8-9, which is ideal.[1] If the pH is too acidic, the formation of the initial cyanohydrin is hindered.[1] Conversely, a strongly alkaline environment can lead to the degradation of the cyanide reagent.[1]

      • Solution: Ensure you are using a sufficient amount of ammonium carbonate. You can monitor the pH of the reaction mixture and adjust if necessary, though this is not typically required if the reagent ratios are correct.

    • Reagent Stoichiometry: An incorrect molar ratio of reactants is a common pitfall.

      • Solution: A good starting point for the molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[1] An excess of cyanide can sometimes lead to side products.[1]

    • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.

      • Solution: Refluxing in water or ethanol (around 80-100°C) is a common practice.[1] For stubborn substrates, such as some sterically hindered ketones, longer reaction times or higher temperatures may be necessary. For instance, the synthesis of phenytoin from benzophenone sees a significant yield increase when the reaction time is extended or when conducted at 110°C in a sealed vessel.[6]

    • Poorly Soluble Substrate: If your starting ketone or aldehyde has low solubility in the aqueous alcohol solvent system, the reaction rate will be significantly reduced.

      • Solution: For difficult cases, consider using alternative solvents like acetamide, formamide, or dimethylformamide.[2][5] Another approach is to employ ultrasonication, which can accelerate the reaction.[3][5]

    • Steric Hindrance: Highly bulky substituents on the carbonyl compound can sterically hinder the reaction, preventing the formation of the hydantoin.[2]

      • Solution: In such cases, more forcing conditions (higher temperature, longer reaction time, sealed vessel) may be required. Alternatively, a different synthetic route to the desired hydantoin might be more practical.

Problem 2: Product Purity Issues and Side Reactions

  • Q: My final product is impure. What are the common side reactions, and how can I minimize them and purify my product?

    A: Impurities in the Bucherer-Bergs reaction often arise from side reactions or incomplete conversion.

    • Common Side Products:

      • Polymerization: Aldehyd substrates, in particular, can be prone to polymerization under the reaction conditions.

      • Over-alkylation: Excess cyanide can potentially lead to unwanted side products.[1]

      • Anomalous Reactions with Specific Substrates: Certain substrates, like carbohydrates with specific protecting groups, can undergo unexpected side reactions. For example, some O-isopropylidenated carbohydrate aldehydes can lead to the formation of unsaturated hydantoin derivatives and 5,5-dimethylhydantoin (from the liberated acetone).[2]

    • Purification Strategy:

      • Workup: A standard workup procedure involves cooling the reaction mixture and then acidifying it with an acid like HCl. This protonates the hydantoin and causes it to precipitate out of the solution.[1]

      • Recrystallization: Most hydantoins are crystalline solids and can be effectively purified by recrystallization.[2] A mixture of ethanol and water is often an excellent solvent system for this purpose.[1]

Problem 3: Scalability and Reaction Time

  • Q: I need to scale up my reaction, but the long reaction times are a bottleneck. How can I improve the reaction efficiency?

    A: Long reaction times can be a significant issue, especially in a drug development setting. Here are some strategies to improve efficiency:

    • Hoyer Modification: This modification involves heating the standard reaction mixture in a sealed system under an atmosphere of carbon dioxide at an elevated pressure.[2][5] This can lead to better yields in a shorter amount of time.

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, allowing it to be performed at lower temperatures and with shorter reaction times, often leading to higher yields and a simpler workup.[3][5]

    • Continuous Flow Synthesis: For industrial applications, a continuous flow setup can be highly advantageous. This approach allows for better control over reaction parameters, improved heat and mass transfer, and can lead to almost quantitative conversions in a much shorter time frame (e.g., around 30 minutes at 120°C and 20 bar).[7]

Experimental Protocols and Data

General Protocol for 5,5-Disubstituted Hydantoin Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a suitable reaction vessel, combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water. The amount of solvent should be sufficient to form a stirrable slurry.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the mixture with concentrated HCl in a fume hood until the pH is acidic. The hydantoin product should precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Data Summary: Optimizing Reaction Conditions
ParameterStandard ConditionOptimization StrategyRationale
Solvent Aqueous Ethanol/Methanol[1][2]Acetamide, DMF, PEG[2][8]Improves solubility for non-polar or difficult substrates.
Temperature 60-100°C[1][5]Higher temperatures (e.g., 110-150°C) in a sealed vessel[6][8]Overcomes activation energy for less reactive substrates.
Time Several hours to >24hUltrasonication[3][5]Accelerates the reaction, reducing overall time.
Pressure AtmosphericElevated CO₂ pressure (Hoyer modification)[2][5]Increases the concentration of CO₂ in the reaction, improving cyclization.

Visualizing the Process

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Rearrangement Carbonyl R1(R2)C=O Cyanohydrin R1(R2)C(OH)CN Carbonyl->Cyanohydrin + CN⁻ Aminonitrile R1(R2)C(NH2)CN Cyanohydrin->Aminonitrile + NH₃ Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO₂ Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone - H₂O (Intramolecular Cyclization) Hydantoin Hydantoin Product Imino_Oxazolidinone->Hydantoin Rearrangement (via Isocyanate)

Caption: The multi-step mechanism of the Bucherer-Bergs reaction.

General Experimental Workflow

Bucherer_Bergs_Workflow A Combine Carbonyl, KCN, (NH₄)₂CO₃ B Add Aqueous Ethanol Solvent A->B C Heat to Reflux (e.g., 80-100°C) B->C D Monitor Reaction (TLC / LC-MS) C->D E Cool & Acidify with HCl D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize from Ethanol/Water G->H I Pure 5-Substituted Hydantoin H->I

Caption: A typical experimental workflow for hydantoin synthesis.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]

  • Bucherer-Bergs Reaction. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone - Canadian Science Publishing. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • 3: Chemical synthesis of C-5-monosubstituted hydantoins by... - ResearchGate. [Link]

Sources

Identifying and minimizing byproducts in 5-(4'-Methoxybenzyl)-5-methylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Welcome to the technical support resource for the synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the yield, purity, and reproducibility of your synthesis. Our focus is on the ubiquitous Bucherer-Bergs reaction, a powerful multicomponent method for creating 5,5-disubstituted hydantoins.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-(4'-Methoxybenzyl)-5-methylhydantoin?

The Bucherer-Bergs reaction is the most widely employed method for this synthesis. It is a one-pot, multicomponent reaction that uses a ketone (4-methoxyacetophenone), a cyanide source (like KCN or NaCN), and ammonium carbonate to directly form the hydantoin ring structure.[1][2] This method is valued for its simplicity and efficiency.[3]

Q2: What are the primary starting materials and reagents for this synthesis?

The key reactants are:

  • Carbonyl Source: 4-Methoxyacetophenone

  • Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonia and Carbonate Source: Ammonium Carbonate ((NH₄)₂CO₃)

  • Solvent: Typically a polar protic solvent system, such as a mixture of ethanol and water, is used to dissolve the various organic and inorganic components.[2][3]

Q3: What is the general reaction mechanism I should be aware of?

The Bucherer-Bergs reaction proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting byproduct formation.[1][4]

  • Imine Formation: The ketone (4-methoxyacetophenone) reacts with ammonia (from ammonium carbonate) to form an imine.

  • Aminonitrile Formation: A cyanide ion attacks the imine, forming a crucial α-aminonitrile intermediate.

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid.

  • Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization and rearrangement to yield the final 5,5-disubstituted hydantoin product.[4]

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism Ketone 4-Methoxyacetophenone Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Imine formation, Cyanide attack Reagents + KCN + (NH4)2CO3 Hydantoin 5-(4'-Methoxybenzyl)- 5-methylhydantoin Aminonitrile->Hydantoin CO2 addition, Cyclization SideProduct Ureido Acid / Amide (Byproduct) Aminonitrile->SideProduct Incomplete Cyclization or Hydrolysis Troubleshooting_Workflow Figure 2: Byproduct Troubleshooting Workflow Start Impurity Detected in Crude Product (by HPLC/TLC) Analyze Characterize Impurity: 1. Run LC-MS to get MW 2. Isolate via Prep-HPLC/Column 3. Run NMR for Structure Start->Analyze Decision Is Impurity Identified? Analyze->Decision Uncyclized Impurity is Ureido Acid or Aminonitrile Decision->Uncyclized Yes Degradation Impurity is Degradant or Polymer Decision->Degradation No (likely) Optimize Optimize Reaction: • Increase reaction time/temp • Adjust pH during workup • Check reagent quality Uncyclized->Optimize Modify Modify Conditions: • Lower reaction temperature • Use higher purity reagents • Check for air/light sensitivity Degradation->Modify End Achieve >95% Purity Optimize->End Modify->End

Sources

Technical Support Center: Enhancing the Stability of 5-(4'-Methoxybenzyl)-5-methylhydantoin in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4'-Methoxybenzyl)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction to the Stability of 5-(4'-Methoxybenzyl)-5-methylhydantoin

5-(4'-Methoxybenzyl)-5-methylhydantoin is a derivative of hydantoin, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant properties.[1] The stability of this compound in solution is a critical parameter for reliable experimental results and the development of stable pharmaceutical formulations. The primary pathway of degradation for hydantoins is hydrolysis of the heterocyclic ring, a reaction that is significantly influenced by pH, temperature, and the composition of the solution.[2]

This guide will delve into the common stability challenges encountered with 5-(4'-Methoxybenzyl)-5-methylhydantoin and provide evidence-based strategies to mitigate them.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your work with 5-(4'-Methoxybenzyl)-5-methylhydantoin in solution.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Question: I am observing a rapid loss of my 5-(4'-Methoxybenzyl)-5-methylhydantoin in an aqueous buffer (pH 8.5) during my experiments, as confirmed by HPLC analysis. What is causing this, and how can I prevent it?

Answer:

The rapid degradation you are observing is most likely due to alkaline-catalyzed hydrolysis of the hydantoin ring. The hydantoin structure contains two amide bonds within a five-membered ring, making it susceptible to nucleophilic attack by hydroxide ions, which are prevalent at pH 8.5. This leads to the opening of the hydantoin ring to form a hydantoic acid derivative, which is inactive.

Causality Explained:

The hydrolysis of hydantoins is a well-documented degradation pathway.[2] In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the hydantoin ring. This is followed by ring opening. The reaction rate is dependent on the hydroxide ion concentration, and therefore increases with pH.

Solutions:

  • pH Optimization: The most critical factor to control is the pH of your solution. For maximal stability, it is recommended to work at a pH as close to neutral as possible, or slightly acidic. The optimal pH range for the stability of many drugs is between 4 and 8. It is advisable to perform a pH-rate profile study to determine the specific pH of maximum stability for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

  • Buffer Selection: The choice of buffer can also influence stability. Phosphate and citrate buffers are commonly used and are generally considered to be inert. However, it is always good practice to verify that the buffer components do not catalyze the degradation.

  • Temperature Control: Hydrolysis reactions are accelerated by higher temperatures. If your experimental conditions allow, conduct your work at reduced temperatures (e.g., 4 °C) to slow down the degradation rate.

Experimental Protocol: pH-Rate Profile Study

This experiment will help you determine the optimal pH for the stability of your compound.

  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • Prepare stock solutions of 5-(4'-Methoxybenzyl)-5-methylhydantoin in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of the remaining 5-(4'-Methoxybenzyl)-5-methylhydantoin in each aliquot using a validated stability-indicating HPLC method.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs).

  • Plot k_obs versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest k_obs value).

Issue 2: Precipitation of the Compound in Aqueous Solution

Question: My 5-(4'-Methoxybenzyl)-5-methylhydantoin is precipitating out of my aqueous solution, especially when I try to prepare more concentrated solutions. How can I improve its solubility and maintain a stable solution?

Answer:

5-(4'-Methoxybenzyl)-5-methylhydantoin is a relatively lipophilic molecule, and its aqueous solubility may be limited. Precipitation occurs when the concentration of the compound exceeds its solubility in the chosen solvent system.

Solutions:

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of your compound. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is important to start with a low percentage of the co-solvent and gradually increase it until the desired solubility is achieved, as high concentrations of organic solvents can sometimes accelerate other degradation pathways or be incompatible with your experimental system.

  • Surfactants: The use of non-ionic surfactants, such as polysorbates (e.g., Tween® 80) or poloxamers, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[3][4] The hydrophobic inner cavity of the cyclodextrin can accommodate the lipophilic 5-(4'-Methoxybenzyl)-5-methylhydantoin molecule, while the hydrophilic outer surface ensures water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 5-(4'-Methoxybenzyl)-5-methylhydantoin to each solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Filter the solutions to remove the undissolved solid.

  • Analyze the concentration of the dissolved 5-(4'-Methoxybenzyl)-5-methylhydantoin in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the concentration of the dissolved drug versus the concentration of HP-β-CD to determine the extent of solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 5-(4'-Methoxybenzyl)-5-methylhydantoin?

A1: The primary degradation pathway is hydrolysis of the hydantoin ring, which can be catalyzed by both acids and bases, with a higher rate typically observed under alkaline conditions.[2] This leads to the formation of a hydantoic acid derivative. Other potential degradation pathways include oxidation and photolysis, although these are generally less significant than hydrolysis for hydantoins.

Q2: How does the 4'-methoxybenzyl group affect the stability of the molecule?

Q3: What analytical methods are suitable for monitoring the stability of 5-(4'-Methoxybenzyl)-5-methylhydantoin?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the parent compound from its degradation products. UV detection is typically suitable for this compound due to the presence of the aromatic ring. It is crucial to validate the method to ensure it is accurate, precise, linear, and specific.

Q4: Are there any specific storage recommendations for solutions of 5-(4'-Methoxybenzyl)-5-methylhydantoin?

A4: Based on the known instability of hydantoins, it is recommended to store solutions at refrigerated temperatures (2-8 °C) to minimize the rate of hydrolysis. Solutions should also be protected from light to prevent any potential photodegradation. If the solution is in a volatile solvent, ensure the container is tightly sealed to prevent evaporation and concentration changes. For long-term storage, freezing the solution may be an option, but it is important to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon thawing.

Q5: Can I use antioxidants to improve the stability of my solution?

A5: While hydrolysis is the primary concern, oxidative degradation can also occur. If you have reason to believe that your compound is susceptible to oxidation (e.g., if your solution contains components that can generate reactive oxygen species), the addition of an antioxidant may be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, the compatibility of these antioxidants with your compound and experimental system should be verified.

Data Summary

Table 1: Factors Influencing the Stability of 5-(4'-Methoxybenzyl)-5-methylhydantoin in Solution

ParameterEffect on StabilityRecommendations
pH High pH (alkaline) significantly increases the rate of hydrolysis. Acidic pH can also promote hydrolysis, but typically to a lesser extent.Maintain pH near neutral or slightly acidic. Conduct a pH-rate profile study to determine the optimal pH.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store solutions at refrigerated temperatures (2-8 °C). Conduct experiments at the lowest feasible temperature.
Solvent The presence of water is necessary for hydrolysis. Co-solvents can affect stability.Use non-aqueous solvents if possible for long-term storage. If using aqueous solutions, minimize water activity.
Light Potential for photodegradation.Protect solutions from light by using amber vials or storing them in the dark.
Oxygen Potential for oxidative degradation.If oxidation is a concern, consider de-gassing solvents or adding an appropriate antioxidant.

Visualizing Degradation and Experimental Workflow

Diagram 1: Primary Degradation Pathway of 5-(4'-Methoxybenzyl)-5-methylhydantoin

cluster_0 Primary Degradation Pathway 5-(4'-Methoxybenzyl)-5-methylhydantoin 5-(4'-Methoxybenzyl)-5-methylhydantoin Hydantoic Acid Derivative Hydantoic Acid Derivative 5-(4'-Methoxybenzyl)-5-methylhydantoin->Hydantoic Acid Derivative Hydrolysis (H₂O, OH⁻ or H⁺) Further Degradation Products Further Degradation Products Hydantoic Acid Derivative->Further Degradation Products Further Hydrolysis

Caption: Hydrolysis of the hydantoin ring is the main degradation route.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_0 Stability Study Workflow A Prepare Solutions at Varying Conditions (pH, Temp, etc.) B Incubate for Defined Time Points A->B C Withdraw Aliquots B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate Constants E->F G Identify Optimal Storage/Formulation Conditions F->G

Caption: A systematic approach to evaluating compound stability.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. Available from: [Link]

  • European Medicines Agency. Guideline on Declaration of Storage Conditions for Medicinal Products Particulars and Active Substances. 2007. Available from: [Link]

  • Li, S., & Williams, H. (2006). Reaction Rate of Drug Decomposition. In: Pharmaceutical Calculations. Technomic Publishing Company, Lancaster, PA.
  • Wang, J., & Chow, D. (2010). Chemical Kinetics and Drug Stability. In: Modern Pharmaceutics, Fifth Edition.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available from: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Available from: [Link]

Sources

Resolving inconsistent experimental results with 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-(4'-Methoxybenzyl)-5-methylhydantoin (CAS: 6318-42-9). It is designed to troubleshoot inconsistent experimental data—ranging from erratic IC₅₀ values to non-reproducible synthesis yields—by addressing the compound's specific physicochemical and stereochemical properties.

Status: Operational | Tier: Advanced Chemical Support Subject: Troubleshooting Inconsistent Experimental Results (Synthesis, Solubility, Stability)

Executive Summary & Molecule Profile

Inconsistent results with 5,5-disubstituted hydantoins often stem from three "invisible" variables: cryptic microprecipitation in assay media, enantiomeric variability (if using racemic starting material), and incomplete cyclization during synthesis.

PropertySpecificationCritical Note
Molecular Formula C₁₂H₁₄N₂O₃
Chirality C5 is a quaternary chiral centerCrucial: Synthetic samples are usually Racemic (±) unless chirally separated. Biological targets (e.g., MMPs) are often stereoselective.
Solubility Low in water; High in DMSO/EtOHProne to "crashing out" upon dilution into aqueous buffers >1% DMSO.
pKa ~9.1 (N3-H)Ionizes in basic pH (>9), increasing solubility but risking ring hydrolysis.
Key Impurity Ureido Acid IntermediateResult of incomplete Bucherer-Bergs cyclization; mimics the hydantoin but is biologically inactive or distinct.

Troubleshooting Guide (Q&A Format)

CASE 01: "My biological assay results (IC₅₀/Kᵢ) are erratic or non-dose-dependent."

Diagnosis: This is the hallmark of Microprecipitation or Stereochemical Inconsistency .

Q: I dissolved the compound in DMSO, but the activity drops at higher concentrations. Why? A: You are likely observing the "bell-shaped" response caused by compound aggregation. 5-(4'-Methoxybenzyl)-5-methylhydantoin is lipophilic. When a high-concentration DMSO stock is spiked into an aqueous buffer (e.g., PBS or HEPES), the compound may form colloidal aggregates that are invisible to the naked eye but scatter light and sequester the enzyme/target.

  • The Fix: Perform a Dynamic Light Scattering (DLS) check or a simple turbidity test (absorbance at 650 nm) of your assay buffer containing the compound. If A₆₅₀ > 0.005, you have precipitation.

  • Protocol Adjustment: Limit final DMSO concentration to <0.5% if possible, or add a surfactant (e.g., 0.01% Triton X-100) to the assay buffer to stabilize the monomeric form.

Q: I bought a new batch, and the potency shifted by 50%. Is the compound degrading? A: It is more likely an Enantiomeric Excess (ee) issue. The C5 position is chiral.[1] The Bucherer-Bergs reaction yields a racemic mixture (50:50 R/S). If your new batch was purified differently (or if you inadvertently switched between a racemate and an enantiopure source), the "effective concentration" of the active enantiomer changes.

  • The Fix: Require a Chiral HPLC certificate of analysis. If the target (e.g., MMP-12) requires the (S)-enantiomer, a racemate effectively halves your potency and introduces a potential competitive antagonist (the R-isomer).

CASE 02: "Synthesis yields are low, or the melting point is broad/low."

Diagnosis: Incomplete Cyclization (The "Ureido Trap").

Q: My product melts at 180°C, but literature says >220°C. What is this impurity? A: You have likely isolated the Ureido Acid intermediate (5-(4-methoxybenzyl)-5-methylhydantoic acid) rather than the closed hydantoin ring. In the Bucherer-Bergs reaction, the ketone first converts to a hydantoic acid. Cyclization to the hydantoin ring requires heat and acidic workup. If the acidification (pH < 2) or heating duration is insufficient, the ring does not close.

  • The Fix: Reflux the crude product in 6M HCl for 2–4 hours to force cyclization. Monitor the disappearance of the carboxylic acid peak in IR (broad O-H stretch ~2500–3000 cm⁻¹) and the appearance of the sharp hydantoin imide carbonyls (~1710/1770 cm⁻¹).

CASE 03: "The compound disappears from my basic buffer solution over days."

Diagnosis: Base-Catalyzed Hydrolysis.

Q: Is the hydantoin ring stable at pH 10? A: No. While 5,5-disubstituted hydantoins are more stable than monosubstituted ones, they will hydrolyze in alkaline conditions (pH > 9) over time, opening the ring back to the ureido acid and eventually to the amino acid (α-methyl-tyrosine derivative).

  • The Fix: Store stock solutions in DMSO at -20°C. Ensure assay buffers are pH < 8.0. If basic conditions are required, prepare fresh solutions immediately before use.

Visual Troubleshooting Workflows

Diagram 1: Diagnostic Logic Tree for Inconsistent Data

Use this flowchart to pinpoint the root cause of experimental variability.

TroubleshootingTree Start Start: Inconsistent Results CheckSolubility Step 1: Check Solubility (Turbidity @ 650nm) Start->CheckSolubility Precipitation Precipitation Detected? CheckSolubility->Precipitation FixSolubility Action: Add Surfactant or Reduce DMSO % Precipitation->FixSolubility Yes CheckChirality Step 2: Check Chirality (Is it Racemic?) Precipitation->CheckChirality No FixSolubility->CheckChirality IsRacemic Using Racemate? CheckChirality->IsRacemic FixChirality Action: Switch to Enantiopure (S/R) IsRacemic->FixChirality Yes (and target is chiral) CheckPurity Step 3: Check Synthesis (Melting Point/NMR) IsRacemic->CheckPurity No / Controlled FixChirality->CheckPurity IsUreido Broad MP or COOH signals? CheckPurity->IsUreido FixSynthesis Action: Acid Reflux (Force Cyclization) IsUreido->FixSynthesis Yes Stable System Validated IsUreido->Stable No

Caption: Diagnostic logic tree to isolate solubility, stereochemistry, and synthesis artifacts.

Diagram 2: Synthesis & Degradation Pathway

Understanding the chemical lifecycle of the hydantoin ring is critical for purity analysis.

SynthesisPathway Ketone Ketone Precursor (4-Methoxyphenylacetone) Bucherer Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) Ketone->Bucherer Ureido Intermediate: Ureido Acid (Open Ring) Bucherer->Ureido Initial Step Hydantoin Target: 5,5-Disubstituted Hydantoin (Closed Ring) Ureido->Hydantoin Acid/Heat (Cyclization) AminoAcid Degradation Product: α-Methyl Amino Acid Ureido->AminoAcid Irreversible Degradation Hydantoin->Ureido Reversible in Base Hydrolysis Base Hydrolysis (pH > 10)

Caption: The "Ureido Trap": Failure to fully cyclize (acid/heat) leaves the inactive Ureido intermediate.

Validated Experimental Protocols

Protocol A: Purification & Cyclization Check

Use this if melting point is <200°C or NMR shows broad peaks.

  • Dissolution: Dissolve 1.0 g of crude product in 10 mL of 50% Ethanol/Water.

  • Acidification: Add concentrated HCl dropwise until pH < 2.

  • Reflux: Heat to reflux (approx. 80°C) for 3 hours. This ensures the ureido acid closes into the hydantoin ring.

  • Crystallization: Cool slowly to 4°C. The hydantoin should crystallize as white needles.

  • Validation: Check Melting Point. Target range: 220–225°C (varies slightly by polymorph, but must be sharp).

Protocol B: Solubility "Stress Test" for Bioassays

Use this before starting any IC₅₀ curve.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Mock Assay: Dilute stock 1:100 into your specific assay buffer (final 100 µM, 1% DMSO).

  • Incubate: Let stand for 30 minutes at Room Temperature (or 37°C if assay temp).

  • Read: Measure Absorbance at 650 nm.

    • Pass: OD < 0.005 (Clear).

    • Fail: OD > 0.010 (Turbid). Action: Reduce max concentration or add 0.01% Triton X-100.

Protocol C: Chiral Separation (HPLC)

Essential for separating the (R) and (S) enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption of the p-methoxybenzyl group).

  • Note: The enantiomers will have distinct retention times. Collect fractions to isolate the active isomer.

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Konnert, L., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2021.[2][3][4][5]

  • Synthesis of 5-Methyl-5-Benzyl Hydantoin Analogs: Al-Mulla, A., et al.[6] "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations." Molbank, 2025.

  • Hydantoin Hydrolysis & Stability: Ware, E. "The Chemistry of the Hydantoins."[1][6][7] Chemical Reviews, 1950. (Foundational text on ring stability/hydrolysis conditions).

  • Solubility Issues in Hydantoin Derivatives: Saunthwal, R. K., et al. "Connective synthesis of 5,5-disubstituted hydantoins..." Organic & Biomolecular Chemistry, 2019.[5] (Discusses lipophilicity and structural properties).

  • Compound Registry & Properties: PubChem CID 95727.[8] "5-(4-Methoxy-benzyl)-hydantoin."[8] National Library of Medicine.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful transition from bench-scale synthesis to preclinical production of promising pharmaceutical intermediates like 5-(4'-Methoxybenzyl)-5-methylhydantoin is a critical step in drug development. While the synthesis itself, often accomplished via the Bucherer-Bergs reaction, is well-established, scaling this process introduces significant challenges in terms of reaction control, safety, product purity, and yield consistency. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to assist researchers and process chemists in navigating the complexities of scaling up this important synthesis.

I. Reaction Overview: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a robust multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source, and ammonium carbonate.[1][2][3] The reaction proceeds through the formation of an intermediate α-aminonitrile, which then undergoes cyclization to form the hydantoin ring.[4][5]

Bucherer_Bergs_Reaction ketone 4-(4-Methoxyphenyl)propan-2-one aminonitrile α-Aminonitrile Intermediate ketone->aminonitrile + NH₃, CN⁻ kcn KCN / NaCN nh42co3 (NH₄)₂CO₃ kcn->aminonitrile nh42co3->aminonitrile carbamate Cyano-Carbamic Acid Intermediate aminonitrile->carbamate + CO₂ product 5-(4'-Methoxybenzyl)-5-methylhydantoin carbamate->product Intramolecular Cyclization

Caption: Bucherer-Bergs reaction for the target hydantoin.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the 5-(4'-Methoxybenzyl)-5-methylhydantoin synthesis.

Q1: My reaction yield has dropped significantly after increasing the batch size. What are the most likely causes?

A1: A drop in yield upon scale-up is a common problem, often attributable to several factors that are less pronounced at the lab scale:

  • Inefficient Mixing: In larger reactors, ensuring homogenous mixing of the multiphasic reaction mixture (solid ammonium carbonate, aqueous/ethanolic solvent, and the organic ketone) is critical. Dead spots or poor agitation can lead to localized concentration gradients, reducing the overall reaction rate.

  • Poor Temperature Control: The Bucherer-Bergs reaction is typically run at elevated temperatures (60-80°C).[1][6] Large volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. If the core of the reactor does not reach or maintain the target temperature, the reaction rate will slow, leading to incomplete conversion.

  • Loss of Gaseous Reagents: Ammonium carbonate decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction.[4] In an open or poorly sealed reactor, these gases can escape, shifting the equilibrium and stalling the reaction. On a larger scale, it is crucial to use a sealed, pressure-rated vessel to maintain a sufficient headspace concentration of these reagents.[4]

  • pH Control: The reaction is sensitive to pH, which should be maintained around 8-9.[5] Ammonium carbonate acts as a buffer, but on a larger scale with longer reaction times, pH shifts can occur.

Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. How can I identify and mitigate it?

A2: Impurity profiles often change with scale. Common impurities in the Bucherer-Bergs synthesis can include:

  • Unreacted Starting Material: This is often due to the issues mentioned in Q1 (poor mixing, temperature, stalled reaction). The best solution is to optimize reaction conditions to drive the conversion to completion. Monitor the reaction by TLC or HPLC to ensure the starting ketone is fully consumed.

  • Hydrolysis Products: The intermediate aminonitrile or the final hydantoin can be susceptible to hydrolysis under strongly basic or acidic conditions, especially during workup. Ensure the pH during the final acidification and precipitation step is carefully controlled.

  • Side-Reactions from Ketone: The starting ketone, 4-(4-methoxyphenyl)propan-2-one, could potentially undergo self-condensation reactions under basic conditions, although this is less common.

  • Identification & Mitigation: Use analytical techniques like LC-MS to identify the mass of the impurity, which can provide clues to its structure. Adjusting the workup procedure, such as changing the pH of washes or using a different recrystallization solvent system, can often selectively remove impurities. Recrystallization from ethanol/water mixtures is a common and effective purification method.[5]

Q3: The reaction seems to stall before reaching full conversion, even after extended reaction times. What should I investigate?

A3: A stalled reaction points to a limiting reagent or a change in reaction conditions over time.

  • Check Reagent Stoichiometry: Ensure that cyanide and ammonium carbonate are present in sufficient excess. A common molar ratio is 1 equivalent of ketone to 1.5-2 equivalents of cyanide and 3-4 equivalents of ammonium carbonate.

  • Confirm Reagent Quality: On a large scale, the quality and source of reagents can vary. Ensure the ammonium carbonate has not already decomposed and that the cyanide source is of high purity.

  • Sealed System Integrity: As mentioned, the loss of ammonia and CO₂ is a primary cause of stalled reactions. Verify that the reactor is properly sealed and can maintain a slight positive pressure. For larger scales, a continuous process in a microreactor can overcome this limitation by eliminating headspace entirely.[4]

Q4: I am having trouble with the final product isolation. It's "oiling out" instead of crystallizing during precipitation. What can I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to supersaturation, the presence of impurities, or an inappropriate solvent/temperature profile.

  • Control the Rate of Acidification: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring.[5] This prevents localized areas of high supersaturation.

  • Adjust the Temperature: Try cooling the solution to a lower temperature before and during acidification to promote crystallization.

  • Use a Seeding Crystal: Introducing a small crystal of pure product can initiate crystallization.

  • Solvent Modification: If precipitating from the reaction mixture, ensure the solvent composition (e.g., ethanol:water ratio) is optimal. Sometimes, performing a solvent swap after the reaction can lead to better crystallization behavior.

III. Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations for scaling up this reaction? A: The primary hazard is the use of sodium or potassium cyanide. Upon acidification, highly toxic hydrogen cyanide (HCN) gas can be liberated.

  • Cyanide Handling: Always handle cyanides in a well-ventilated fume hood or a contained system. Have a cyanide antidote kit and trained personnel available.

  • Quenching: Before workup, any excess cyanide should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

  • Acidification: The acidification step to precipitate the product must be performed in a highly controlled manner in a well-ventilated area to manage any potential HCN evolution.

  • Pressure: When using a sealed reactor, ensure it is equipped with a pressure relief valve, as the decomposition of ammonium carbonate generates significant pressure.

Q: What is the best solvent system for this reaction at scale? A: A mixture of ethanol and water is the most commonly used and effective solvent system.[1][6] Water is necessary to dissolve the inorganic salts (KCN, (NH₄)₂CO₃), while ethanol helps to solubilize the organic ketone starting material. A 1:1 ratio is a good starting point.[6] For ketones with poor solubility, using a co-solvent like THF at low concentrations may be beneficial, but it must be done in a sealed system to achieve good conversion.[1]

Q: Which analytical methods are recommended for in-process control and final product release? A:

  • In-Process Control (IPC):

    • TLC (Thin-Layer Chromatography): A quick and simple method to qualitatively monitor the disappearance of the starting ketone.

    • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion of starting material to product and can detect the formation of impurities.

  • Final Product Characterization:

    • NMR (¹H and ¹³C): Confirms the chemical structure of the final compound.[6]

    • Mass Spectrometry (MS): Confirms the molecular weight.[6]

    • Infrared Spectroscopy (IR): Confirms the presence of key functional groups (N-H, C=O).[6]

    • Melting Point: A sharp melting point is a good indicator of purity.

IV. Scalable Experimental Protocols

A. Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin (Pilot Scale)

This protocol is designed for a ~1 kg scale and should be adapted based on available equipment.

Materials:

Reagent M.W. Amount Moles Equivalents
4-(4-Methoxyphenyl)propan-2-one 164.20 1.00 kg 6.09 1.0
Sodium Cyanide (NaCN) 49.01 448 g 9.14 1.5
Ammonium Carbonate ((NH₄)₂CO₃) 96.09 2.34 kg 24.36 4.0
Ethanol (200 proof) - 5.0 L - -

| Deionized Water | - | 5.0 L | - | - |

Procedure:

  • Reactor Setup: Charge a 20 L pressure-rated glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser.

  • Charge Reagents: To the reactor, add ethanol (5.0 L) and water (5.0 L). Begin stirring and add ammonium carbonate (2.34 kg) and sodium cyanide (448 g).

  • Charge Ketone: Add the 4-(4-methoxyphenyl)propan-2-one (1.00 kg) to the mixture.

  • Reaction: Seal the reactor and heat the mixture to 70-75°C. Maintain this temperature with good agitation for 24-48 hours. Caution: The reaction will generate internal pressure. Monitor the pressure and ensure it remains within the safe operating limits of the reactor.

  • Monitoring: After 24 hours, cool the reactor, safely vent, and take a sample for HPLC analysis to check for the consumption of the starting ketone. Continue heating if the reaction is incomplete.

  • Reaction Completion & Cool Down: Once the reaction is complete (>98% conversion by HPLC), cool the mixture to room temperature.

B. Work-up and Purification
  • Quenching (Optional but Recommended): Cool the reaction mixture to 10-15°C. Slowly add a solution of sodium hypochlorite (bleach) to quench any residual cyanide. Monitor the quench using cyanide test strips.

  • Acidification & Precipitation: Transfer the reaction mixture to a larger vessel in a well-ventilated area. Cool the mixture to 0-5°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) with vigorous stirring to adjust the pH to 6-7. The product will precipitate as a white solid.

  • Isolation: Filter the solid product using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washes are neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization: Charge the crude, dry solid into a clean reactor. Add a suitable amount of 95% ethanol and heat to reflux until all the solid dissolves. Slowly add hot water until the solution becomes slightly cloudy. Add a small amount of ethanol to redissolve the cloudiness. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for several hours to complete crystallization.

  • Final Isolation: Filter the pure crystals, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 60-70°C.

V. Overall Synthesis and Purification Workflow

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage setup 1. Charge Reagents (Ketone, NaCN, (NH₄)₂CO₃, EtOH/H₂O) react 2. Heat & Stir (70-75°C, 24-48h) in Sealed Reactor setup->react monitor 3. In-Process Control (HPLC/TLC) react->monitor monitor->react Incomplete workup 4. Cool & Acidify (pH 6-7) to Precipitate Crude monitor->workup Complete (>98%) isolate 5. Filter & Wash Crude Product workup->isolate recrystal 6. Recrystallize (from EtOH/H₂O) isolate->recrystal final 7. Filter, Wash & Dry Pure Product recrystal->final characterize 8. Final QC Analysis (NMR, MS, HPLC) final->characterize

Caption: From reactants to final product QC.

VI. References

  • Štefane, B., & Požgan, F. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(12), 3249. [Link]

  • Ivanova, Y., & Spiteller, M. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2021(1), M1218. [Link]

  • PrepChem. (2020). Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved January 27, 2026, from [Link]

Sources

Preventing degradation of 5-(4'-Methoxybenzyl)-5-methylhydantoin during experimental procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4'-Methoxybenzyl)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound during experimental procedures. Our goal is to ensure the integrity of your experiments by helping you prevent unwanted degradation.

I. Compound Overview & Stability Profile

5-(4'-Methoxybenzyl)-5-methylhydantoin is a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a disubstituted hydantoin ring and a methoxybenzyl group, presents specific stability challenges that must be carefully managed. The primary degradation pathways to be aware of are hydrolysis of the hydantoin ring, oxidation of the methoxybenzyl moiety, and potential photodegradation.

Parameter Recommendation Rationale
Long-Term Storage -20°C, under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes thermal degradation and autoxidation.[2]
Short-Term Storage Room temperature (for brief periods), protected from lightAcceptable for immediate use, but prolonged exposure can lead to degradation.
Solubility Chloroform, Ethyl AcetateAs per supplier information.
pH Stability Neutral to slightly acidic (pH 4-7)The hydantoin ring is susceptible to hydrolysis, especially under basic conditions.[2][3]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Appearance of a New Peak in HPLC Analysis During a Reaction in Basic Conditions

Observation: While running a reaction involving 5-(4'-Methoxybenzyl)-5-methylhydantoin in the presence of a base (e.g., NaOH, K2CO3), you observe a new, more polar peak appearing over time in your HPLC chromatogram, with a corresponding decrease in the starting material peak.

Probable Cause: You are likely observing the product of base-catalyzed hydrolysis of the hydantoin ring. The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the hydantoin ring, leading to ring-opening and the formation of the corresponding hydantoate salt, which is significantly more polar.[2][4]

Solutions:

  • pH Control: If permissible for your reaction, maintain the pH as close to neutral as possible. Use of milder bases (e.g., diisopropylethylamine) or running the reaction for shorter periods can mitigate this.

  • Temperature Reduction: Lowering the reaction temperature will decrease the rate of hydrolysis.

  • Work-up Procedure: During aqueous work-up, ensure the pH is adjusted to neutral or slightly acidic before extraction to prevent hydrolysis during this step.

Issue 2: Loss of Compound Integrity After Storage in a Standard Solvent

Observation: A solution of 5-(4'-Methoxybenzyl)-5-methylhydantoin in a solvent like THF or ether, left on the benchtop for a few days, shows significant degradation upon re-analysis.

Probable Cause: This degradation is likely due to oxidation. Solvents like THF and ether can form peroxides over time, especially when exposed to air and light.[2] These peroxides can initiate oxidative degradation at the C5 position of the hydantoin ring or at the methoxybenzyl group.[2]

Solutions:

  • Use Peroxide-Free Solvents: Always use freshly distilled or certified peroxide-free solvents. You can test for peroxides using commercially available test strips.

  • Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric oxygen, which can also contribute to oxidation.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your downstream applications.

Issue 3: Reaction Failure or Low Yield in a Procedure Involving Strong Acids

Observation: When using a strong acid (e.g., trifluoroacetic acid) for a deprotection step elsewhere in your molecule, you notice a significant loss of your 5-(4'-Methoxybenzyl)-5-methylhydantoin scaffold.

Probable Cause: The p-methoxybenzyl (PMB) group is susceptible to cleavage under strongly acidic conditions.[5][6] This reaction proceeds via protonation of the ether oxygen, followed by cleavage to form the corresponding phenol and the p-methoxybenzyl cation.

Solutions:

  • Milder Acids: If possible, use milder acidic conditions or a different strategy that avoids strong acids.

  • Protective Group Strategy: If strong acid is unavoidable, consider if a different protecting group strategy could have been employed earlier in the synthesis.

  • Reaction Monitoring: Carefully monitor the reaction progress to minimize exposure time to the strong acid.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-(4'-Methoxybenzyl)-5-methylhydantoin?

A1: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[2] This minimizes the risk of thermal degradation and oxidation. For short-term use, it can be stored at room temperature, but it is crucial to protect it from light.

Q2: How stable is this compound in common chromatographic solvents like methanol or acetonitrile?

A2: In high-purity, neutral HPLC-grade solvents, the compound is relatively stable for the duration of analysis. However, for preparative chromatography or if solutions are to be stored, it is advisable to use them fresh. Over time, degradation can still occur, especially if the solvents are not degassed or if they contain impurities.

Q3: Can I heat my reaction containing 5-(4'-Methoxybenzyl)-5-methylhydantoin?

A3: The thermal stability of the hydantoin ring itself is generally robust, but this depends on the overall reaction conditions.[2] High temperatures, especially in the presence of strong acids, bases, or oxidizing agents, will accelerate the degradation pathways mentioned above. It is recommended to use the lowest effective temperature for your reaction and to monitor for degradation by TLC or HPLC.

Q4: Is 5-(4'-Methoxybenzyl)-5-methylhydantoin sensitive to light?

A4: Yes, compounds containing a p-methoxybenzyl group can be sensitive to light.[2] Photodegradation can occur, potentially leading to oxidation or other unwanted side reactions.[7] It is best practice to conduct experiments in amber glassware or to wrap reaction vessels in aluminum foil to protect the compound from light exposure.

Q5: What are the expected degradation products I should look for?

A5: The primary degradation products to anticipate are:

  • From Hydrolysis: 2-Methyl-2-(N-carboxamido-N'-(4-methoxybenzyl)amino)propanoic acid (the ring-opened hydantoate).

  • From Oxidation/Acid Cleavage: 5-Methyl-5-(4-hydroxybenzyl)hydantoin and p-methoxybenzaldehyde.[5]

IV. Key Degradation Pathways & Experimental Workflows

To further clarify the mechanisms of degradation, the following diagrams illustrate the key pathways.

cluster_0 Base-Catalyzed Hydrolysis A 5-(4'-Methoxybenzyl)- 5-methylhydantoin B Hydantoate Salt (Ring-Opened Product) A->B OH⁻ (aq)

Caption: Base-catalyzed hydrolysis of the hydantoin ring.

cluster_1 Oxidative/Acid-Mediated Cleavage C 5-(4'-Methoxybenzyl)- 5-methylhydantoin D 5-Methyl-5-(4-hydroxybenzyl)hydantoin + p-Methoxybenzaldehyde C->D Oxidizing Agent (e.g., DDQ) or Strong Acid (e.g., TFA)

Caption: Cleavage of the p-methoxybenzyl group.

Below is a recommended workflow for assessing the stability of your compound under specific experimental conditions.

Start Start: Define Experimental Conditions (pH, Temp, Solvent) Prep Prepare a solution of the compound in the chosen solvent/buffer Start->Prep T0 Time=0 Analysis: Take an aliquot and analyze (HPLC, LC-MS) to establish baseline Prep->T0 Incubate Incubate the solution under the defined conditions T0->Incubate Sample Take aliquots at defined time intervals (e.g., 1h, 4h, 24h) Incubate->Sample Analyze Analyze each aliquot by HPLC/LC-MS Sample->Analyze Compare Compare chromatograms to T=0. Quantify starting material and any new peaks. Analyze->Compare Result Degradation > 5%? Compare->Result Stable Conditions are acceptable Result->Stable No Unstable Conditions are not suitable. Modify and re-test. Result->Unstable Yes

Caption: Workflow for a forced degradation study.

References

  • Preparation of amino acids from unsaturated hydantoins.
  • The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. -ORCA - Cardiff University. [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications (RSC Publishing). [Link]

  • Efficient Photochemical Oxidation of Anisole in Protic Solvents: Electron Transfer driven by Specific Solvent-Solute Interactions. ResearchGate. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Organic Chemistry, Japanese Journal of. [Link]

Sources

Technical Support Center: Refining Assay Conditions for 5-(4'-Methoxybenzyl)-5-methylhydantoin Bioactivity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating the bioactivity of 5-(4'-Methoxybenzyl)-5-methylhydantoin. This guide is designed to provide practical, experience-driven advice to navigate the common challenges encountered when characterizing novel hydantoin derivatives. Drawing from established principles in drug discovery and assay development, we will address critical aspects from fundamental compound handling to advanced troubleshooting of specific bioassays. Our goal is to equip you with the knowledge to generate robust, reproducible, and meaningful data.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers may have before embarking on bioactivity testing of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Q1: What is the likely biological activity of 5-(4'-Methoxybenzyl)-5-methylhydantoin?

While specific data for this exact molecule is limited in public literature, the hydantoin scaffold is a well-established privileged structure in medicinal chemistry. Hydantoin derivatives have demonstrated a wide range of biological activities, including anticonvulsant, anti-cancer, antiviral, and enzyme inhibitory effects. Notably, close analogs such as 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin have shown dose- and time-dependent anti-proliferative and pro-apoptotic activities in human colon cancer cell lines. Therefore, a logical starting point for bioactivity testing of 5-(4'-Methoxybenzyl)-5-methylhydantoin would be in the context of cancer, particularly colon cancer.

Q2: What are the critical physicochemical properties of this compound to consider before starting any experiments?

The chemical structure, featuring a methoxybenzyl group, suggests that 5-(4'-Methoxybenzyl)-5-methylhydantoin is likely a lipophilic compound with poor aqueous solubility. This is a critical consideration as poor solubility can lead to a host of experimental artifacts, including compound precipitation in aqueous assay buffers, which can result in inaccurate concentration-response curves and false negatives. It is imperative to develop a robust protocol for solubilizing the compound and maintaining its solubility throughout the experiment.

Q3: How should I prepare stock solutions of this compound?

For lipophilic compounds like 5-(4'-Methoxybenzyl)-5-methylhydantoin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (typically 10-20 mM). It is crucial to ensure the compound is fully dissolved in DMSO before preparing further dilutions. Gentle warming and vortexing can aid in dissolution. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability and solubility.

Q4: What is the maximum concentration of DMSO that is acceptable in cell-based assays?

The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and certainly not exceeding 1%. Higher concentrations of DMSO can be toxic to cells and may interfere with the assay readout. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) to account for any solvent effects.

Troubleshooting Guide: Cell-Based Assays

Cell-based assays are a cornerstone for evaluating the anti-cancer potential of novel compounds. However, the lipophilic nature of 5-(4'-Methoxybenzyl)-5-methylhydantoin can present unique challenges.

Problem 1: Compound Precipitation in Culture Media

  • Symptom: You observe a cloudy or crystalline precipitate in the wells of your microplate after adding the compound dilutions.

  • Causality: This occurs when the concentration of the compound exceeds its solubility limit in the aqueous culture medium, even if it was fully dissolved in the DMSO stock. The transition from a high DMSO concentration to a low one can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Reduce the Final Assay Concentration: If precipitation is observed at higher concentrations, it may be necessary to lower the top concentration in your dose-response curve.

    • Optimize the Dilution Method: Instead of a single large dilution step, perform a serial dilution in a small volume of DMSO before adding to the final aqueous buffer. This gradual reduction in DMSO concentration can sometimes maintain solubility.

    • Incorporate a Surfactant (for biochemical assays): For cell-free assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to the assay buffer can help maintain the solubility of lipophilic compounds. However, this is generally not suitable for cell-based assays due to potential cytotoxicity of the detergent.

    • Consider Formulation Strategies: For in-depth studies, more advanced formulation approaches such as the use of cyclodextrins can be explored to enhance aqueous solubility.

Problem 2: High Variability Between Replicate Wells in a Cell Viability Assay (e.g., MTT)

  • Symptom: You observe a high coefficient of variation (CV%) between your technical replicates for the same compound concentration.

  • Causality: This can be due to several factors, including uneven cell seeding, edge effects in the microplate, or inconsistent dissolution of the formazan product in an MTT assay. Lipophilic compounds can also interfere with the assay readout.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Seeding: Thoroughly resuspend your cells before plating to ensure an equal number of cells are added to each well.

    • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.

    • Confirm Complete Formazan Dissolution: In an MTT assay, ensure the formazan crystals are completely solubilized before reading the absorbance. Incomplete dissolution is a common source of variability. Extend the incubation time with the solubilization solution or gently pipette up and down to aid dissolution.

    • Evaluate for Compound Interference: Lipophilic compounds can sometimes directly interact with the MTT reagent or the formazan product, leading to spurious results. Consider using an orthogonal cell viability assay with a different detection method (e.g., a luciferase-based assay like CellTiter-Glo®) to confirm your findings.

Experimental Workflow: Troubleshooting Compound Solubility

cluster_troubleshooting Troubleshooting Steps start Compound Precipitation Observed? solubility_issue Solubility Issue Confirmed start->solubility_issue Yes no_issue Proceed with Assay start->no_issue No reduce_conc Lower Max Concentration solubility_issue->reduce_conc serial_dilution Optimize Serial Dilution reduce_conc->serial_dilution retest Retest for Precipitation reduce_conc->retest surfactant Add Surfactant (Biochemical Only) serial_dilution->surfactant serial_dilution->retest formulation Consider Advanced Formulation surfactant->formulation surfactant->retest formulation->retest success Precipitation Resolved retest->success No fail Issue Persists: Re-evaluate Compound retest->fail Yes success->no_issue

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide: Kinase Inhibition Assays

Given that many anti-cancer drugs target protein kinases, a kinase inhibition assay is a highly relevant secondary screen for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Problem 1: No or Weak Inhibition Observed

  • Symptom: The compound does not show significant inhibition of kinase activity, even at high concentrations.

  • Causality: This could be due to several reasons: the compound is genuinely inactive against the chosen kinase, the assay conditions are not optimal for detecting inhibition, or the compound has precipitated out of solution.

  • Troubleshooting Steps:

    • Verify Compound Solubility: As with cell-based assays, ensure the compound is soluble in the kinase assay buffer. Visual inspection and, if possible, dynamic light scattering can be used to check for aggregation.

    • Optimize ATP Concentration: In competitive kinase assays, the concentration of ATP relative to its Michaelis-Menten constant (Km) is critical. High ATP concentrations can mask the effect of competitive inhibitors. It is recommended to run the assay at an ATP concentration close to the Km for the specific kinase.

    • Check Enzyme Activity: Ensure the kinase is active. Include a positive control inhibitor to validate the assay. The lack of inhibition by a known potent inhibitor points to a problem with the assay itself.

    • Determine the Linear Range of the Assay: The kinase reaction should be in the linear range with respect to time and enzyme concentration. This ensures that the measured activity is proportional to the enzyme's catalytic rate and not limited by substrate depletion or product inhibition.

Problem 2: False Positives - Apparent Inhibition Not Due to Direct Target Engagement

  • Symptom: The compound shows activity in the primary screen, but this activity is not reproducible in orthogonal assays or biophysical binding studies.

  • Causality: Lipophilic compounds can cause assay artifacts through various mechanisms, including aggregation, interference with the detection system (e.g., quenching of a fluorescent signal), or non-specific binding to the enzyme.

  • Troubleshooting Steps:

    • Perform an Orthogonal Assay: Confirm the inhibitory activity using a different assay format that relies on a different detection principle. For example, if the primary assay measures ATP consumption (e.g., ADP-Glo™), a secondary assay could directly measure the phosphorylation of a substrate using a specific antibody.

    • Include a Detergent: In biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates and reduce non-specific inhibition.

    • Directly Assess Compound-Assay Interference: Run control experiments without the enzyme to see if the compound interferes with the detection reagents. For example, in a fluorescence-based assay, measure the fluorescence in the presence of the compound alone.

    • Confirm Direct Binding: Use a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to confirm direct binding of the compound to the target kinase.

Decision Tree for Hit Validation

cluster_evaluation Evaluation start Hit Identified in Primary Screen confirm_primary Re-test in Primary Assay (Dose-Response) start->confirm_primary active_primary Active? confirm_primary->active_primary orthogonal_assay Test in Orthogonal Assay active_orthogonal Active? orthogonal_assay->active_orthogonal biophysical_assay Confirm Direct Binding (e.g., SPR, TSA) binds_target Binds? biophysical_assay->binds_target active_primary->orthogonal_assay Yes false_positive False Positive: Discard active_primary->false_positive No active_orthogonal->biophysical_assay Yes active_orthogonal->false_positive No validated_hit Validated Hit for Lead Optimization binds_target->validated_hit Yes binds_target->false_positive No

Validation & Comparative

A Comparative Efficacy Analysis: 5-(4'-Methoxybenzyl)-5-methylhydantoin versus Phenytoin in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the anticonvulsant efficacy of the novel compound 5-(4'-Methoxybenzyl)-5-methylhydantoin against the established antiepileptic drug, phenytoin. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison, but also to delve into the mechanistic rationale and experimental methodologies that underpin the evaluation of such compounds.

Introduction: The Landscape of Hydantoin Anticonvulsants

The hydantoin scaffold is a cornerstone in the development of anticonvulsant therapies, with phenytoin being the most prominent example for decades[1][2]. These compounds primarily exert their effects by modulating voltage-gated sodium channels, a key mechanism in controlling neuronal hyperexcitability that leads to seizures[1]. Phenytoin, or 5,5-diphenylhydantoin, has been a first-line treatment for partial and tonic-clonic seizures, but its use is often complicated by a narrow therapeutic index and a challenging pharmacokinetic profile[2].

The exploration of novel 5-substituted hydantoin derivatives, such as 5-(4'-Methoxybenzyl)-5-methylhydantoin, is driven by the search for compounds with improved efficacy, a wider therapeutic window, and a more favorable side-effect profile. The substituents at the C5 position of the hydantoin ring are known to be critical determinants of anticonvulsant activity and neurotoxicity[2]. This guide will meticulously compare the known preclinical profile of phenytoin with the available information and theoretical considerations for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Comparative Efficacy and Neurotoxicity

A direct quantitative comparison of the efficacy and neurotoxicity of 5-(4'-Methoxybenzyl)-5-methylhydantoin and phenytoin is hampered by the lack of published experimental data for the former. The following tables summarize the well-documented preclinical data for phenytoin and highlight the data gap for the comparator compound.

Table 1: Anticonvulsant Efficacy in Rodent Models

CompoundAnimal ModelAnticonvulsant TestRoute of AdministrationED₅₀ (mg/kg)Reference
Phenytoin MouseMaximal Electroshock (MES)Intraperitoneal (i.p.)5.96 - 30[3][4][5]
RatMaximal Electroshock (MES)Oral (p.o.)29.0[6]
5-(4'-Methoxybenzyl)-5-methylhydantoin Data Not AvailableMaximal Electroshock (MES)Data Not AvailableData Not Available
Phenytoin MouseSubcutaneous Pentylenetetrazol (scPTZ)Intraperitoneal (i.p.)Inactive[2]
5-(4'-Methoxybenzyl)-5-methylhydantoin Data Not AvailableSubcutaneous Pentylenetetrazol (scPTZ)Data Not AvailableData Not Available

Table 2: Neurotoxicity in Rodent Models

CompoundAnimal ModelNeurotoxicity TestRoute of AdministrationTD₅₀ (mg/kg)Reference
Phenytoin MouseRotarod TestIntraperitoneal (i.p.)Data Available[7]
5-(4'-Methoxybenzyl)-5-methylhydantoin Data Not AvailableRotarod TestData Not AvailableData Not Available

Mechanistic Considerations: A Tale of Two Substitutions

Phenytoin: The Archetypal Sodium Channel Blocker

Phenytoin's primary mechanism of action involves the voltage-dependent blockade of voltage-gated sodium channels in neurons[1]. By binding to the channel in its inactive state, phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This mechanism is particularly effective against generalized tonic-clonic and partial seizures.

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft High_Frequency_Firing High-Frequency Neuronal Firing Na_Channel Voltage-Gated Na+ Channel High_Frequency_Firing->Na_Channel Activates Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates Phenytoin Phenytoin Phenytoin->Na_Channel Blocks (Use-dependent) Seizure_Spread Seizure Spread Action_Potential->Seizure_Spread Reduced caption Figure 1: Mechanism of Action of Phenytoin.

Caption: Figure 1: Mechanism of Action of Phenytoin.

5-(4'-Methoxybenzyl)-5-methylhydantoin: A Structural Perspective

In the absence of direct experimental data, we can infer potential properties of 5-(4'-Methoxybenzyl)-5-methylhydantoin based on established structure-activity relationships (SAR) for hydantoin anticonvulsants.

  • The C5 Position: The nature of the substituents at the C5 position is paramount for anticonvulsant activity. Aromatic or bulky aliphatic groups are generally associated with efficacy in the maximal electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures. The presence of a benzyl group in 5-(4'-Methoxybenzyl)-5-methylhydantoin suggests potential efficacy in the MES test.

  • The 4'-Methoxy Group: The methoxy substituent on the benzyl ring can influence the compound's lipophilicity and its interaction with the binding site on the sodium channel. Alkoxy groups on the phenyl ring of hydantoin derivatives have been shown to be compatible with good anticonvulsant activity[4]. This substitution could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule compared to an unsubstituted benzyl group.

  • The 5-Methyl Group: The presence of a small alkyl group, like a methyl group, at the C5 position alongside an aromatic substituent is a common feature in some anticonvulsant hydantoins. For instance, mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) is a known anticonvulsant[8]. This combination can influence the overall shape and lipophilicity of the molecule, which in turn affects its binding affinity and central nervous system penetration.

Based on these structural features, it is plausible that 5-(4'-Methoxybenzyl)-5-methylhydantoin acts as a sodium channel blocker, similar to phenytoin. However, the precise potency and neurotoxicity profile can only be determined through empirical testing.

Pharmacokinetic Profile: A Key Differentiator

Phenytoin is notorious for its complex and saturable metabolism, primarily through the cytochrome P450 system (CYP2C9 and CYP2C19), leading to non-linear pharmacokinetics. This makes therapeutic drug monitoring essential to avoid toxicity. The pharmacokinetic profile of 5-(4'-Methoxybenzyl)-5-methylhydantoin is currently unknown. The methoxy group may provide an additional site for metabolism, potentially altering its pharmacokinetic properties compared to phenytoin.

Experimental Protocols for Comparative Evaluation

To empirically determine the efficacy and neurotoxicity of 5-(4'-Methoxybenzyl)-5-methylhydantoin and enable a direct comparison with phenytoin, the following standardized preclinical assays are essential.

Maximal Electroshock (MES) Seizure Test

This test is a well-validated model for generalized tonic-clonic seizures and is highly predictive of the efficacy of drugs that act by blocking voltage-gated sodium channels.

Protocol:

  • Animal Model: Male albino mice (e.g., ICR strain), 20-25 g.

  • Drug Administration: Administer the test compound (5-(4'-Methoxybenzyl)-5-methylhydantoin) and the reference drug (phenytoin) via the desired route (e.g., intraperitoneally). A range of doses should be used to determine the dose-response relationship.

  • Induction of Seizure: At the time of peak drug effect (predetermined in pilot studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

G Start Start Drug_Admin Administer Test Compound and Phenytoin Start->Drug_Admin Wait Wait for Time of Peak Effect Drug_Admin->Wait MES_Stim Apply Maximal Electroshock Stimulus Wait->MES_Stim Observe Observe for Tonic Hindlimb Extension MES_Stim->Observe Protected Protected? Observe->Protected Record_Protected Record as Protected Protected->Record_Protected Yes Record_Unprotected Record as Unprotected Protected->Record_Unprotected No ED50_Calc Calculate ED50 Record_Protected->ED50_Calc Record_Unprotected->ED50_Calc End End ED50_Calc->End caption Figure 2: Experimental Workflow for the MES Test.

Caption: Figure 2: Experimental Workflow for the MES Test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels. Phenytoin is characteristically inactive in this model.

Protocol:

  • Animal Model: Male albino mice (e.g., ICR strain), 20-25 g.

  • Drug Administration: Administer the test compound and a positive control (e.g., ethosuximide) via the desired route.

  • Induction of Seizure: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Endpoint: Observe the animals for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

  • Data Analysis: Determine the percentage of animals protected from clonic seizures at each dose and calculate the ED₅₀ if a dose-dependent effect is observed.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

Protocol:

  • Animal Model: Male albino mice (e.g., ICR strain), 20-25 g, pretrained to stay on the rotarod.

  • Drug Administration: Administer a range of doses of the test compound and the reference drug.

  • Testing: At the time of peak drug effect, place the mice on a rotating rod (e.g., 6-10 rpm).

  • Endpoint: The inability of an animal to remain on the rotating rod for a predetermined amount of time (e.g., 1 minute) is considered a measure of neurotoxicity.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals.

Conclusion and Future Directions

Phenytoin remains a crucial, albeit imperfect, tool in the management of epilepsy. The quest for safer and more effective anticonvulsants is ongoing, and the exploration of novel hydantoin derivatives like 5-(4'-Methoxybenzyl)-5-methylhydantoin is a promising avenue of research.

While a definitive comparison of efficacy is not possible without experimental data for 5-(4'-Methoxybenzyl)-5-methylhydantoin, its structural features suggest it may possess anticonvulsant properties, likely through the modulation of voltage-gated sodium channels. The key to determining its potential as a therapeutic candidate lies in rigorous preclinical evaluation using the standardized models outlined in this guide. Future research should focus on synthesizing this compound and subjecting it to a comprehensive battery of in vivo tests to determine its ED₅₀ in the MES and scPTZ models, and its TD₅₀ in the rotarod test. Such data will be invaluable in establishing its therapeutic index and will provide a solid foundation for further development.

References

  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Semantic Scholar. [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. [Link]

  • Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? PMC. [Link]

  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. NIH. [Link]

  • 5-(4-Methoxy-benzyl)-hydantoin. PubChem. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

  • Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Modeling. [Link]

  • Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. PubMed. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

  • Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. PubMed. [Link]

  • Potential anticonvulsants. 1. 5-Benzylhydantoins. PubMed. [Link]

  • Postrotatory nystagmus during phenytoin treatment. PubMed. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]

  • Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science. [Link]

  • Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. MDPI. [Link]

  • Mephenytoin. PubChem. [Link]

  • Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. ACS Publications. [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. [Link]

  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. The Company of Biologists. [Link]

  • Rotarod Test For Mice And Rats. Melior Discovery. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-(4'-Methoxybenzyl)-5-methylhydantoin Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug discovery, the hydantoin scaffold remains a cornerstone of pharmacophore development. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 5-(4'-Methoxybenzyl)-5-methylhydantoin analogs. By objectively comparing the anticonvulsant performance of these compounds and providing the underlying experimental data and protocols, this document serves as a technical resource for researchers engaged in the design and synthesis of novel central nervous system agents.

Introduction: The Enduring Significance of the Hydantoin Moiety

The hydantoin ring system is a privileged structure in medicinal chemistry, most notably recognized for its presence in the widely-used anticonvulsant drug, phenytoin. The discovery of phenytoin's efficacy against tonic-clonic seizures, without the sedative effects of earlier treatments like phenobarbital, marked a significant advancement in epilepsy therapy. The mechanism of action for many hydantoin derivatives involves the modulation of voltage-gated sodium channels, which are critical in controlling neuronal excitability.

The core of this guide focuses on the systematic exploration of how structural modifications to 5-(4'-Methoxybenzyl)-5-methylhydantoin influence its anticonvulsant activity. Specifically, we will examine the impact of altering the substituents on the benzyl ring and the nature of the second substituent at the 5-position of the hydantoin core. Understanding these relationships is paramount for the rational design of more potent and safer anticonvulsant drug candidates.

Synthetic Pathway to 5,5-Disubstituted Hydantoins: The Bucherer-Bergs Reaction

The synthesis of the target 5-(4'-methoxybenzyl)-5-methylhydantoin and its analogs is efficiently achieved through the well-established Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction offers a straightforward and versatile route to a wide array of 5,5-disubstituted hydantoins from readily available starting materials.[3]

The reaction proceeds by treating a ketone (in this case, 4-methoxyphenylacetone or its substituted analogs) with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide.[3] The reaction is usually conducted in a heated aqueous ethanol solution.[1]

Experimental Protocol: Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin via Bucherer-Bergs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylacetone (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add ammonium carbonate (2.5-3 equivalents) and sodium cyanide (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will precipitate the crude hydantoin product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

This synthetic strategy allows for the facile introduction of various substituents on the benzyl ring by starting with the appropriately substituted phenylacetone derivative.

Comparative Anticonvulsant Activity: A Structure-Activity Relationship Analysis

The anticonvulsant efficacy of the synthesized hydantoin analogs is primarily evaluated using the Maximal Electroshock (MES) seizure model in rodents. This test is a reliable predictor of a compound's ability to prevent the spread of seizures and is particularly sensitive to drugs effective against generalized tonic-clonic seizures.[4][5]

The following table summarizes the anticonvulsant activity of a series of 5-benzylhydantoin analogs, providing a basis for understanding the SAR. While not all compounds are 5-methyl substituted, the data from 5-benzylhydantoins offers critical insights into the electronic and steric effects of substituents on the benzyl ring.

Table 1: Anticonvulsant Activity of 5-Substituted-Benzylhydantoin Analogs in the MES Test

CompoundSubstituent (R) on Benzyl RingAnticonvulsant Activity (ED₅₀ in mg/kg, MES test in rats)Reference
1 H>100[6]
2 4-OCH₃50[6]
3 4-Cl40[6]
4 3-Cl30[6]
5 2-Cl100[6]
6 4-F60[6]
7 3-CF₃15[6]
8 4-CH₃75[6]

ED₅₀ is the median effective dose required to protect 50% of the animals from the tonic extensor component of the MES-induced seizure.

Key SAR Insights:
  • Influence of Benzyl Ring Substitution: The data clearly demonstrates that substitution on the benzyl ring significantly impacts anticonvulsant activity. The unsubstituted 5-benzylhydantoin (Compound 1) is inactive, highlighting the necessity of substitution for efficacy.

  • Role of the Methoxy Group: The parent compound of interest, with a 4-methoxy group (an analog of Compound 2), shows moderate activity. This suggests that electron-donating groups can confer anticonvulsant properties.

  • Effect of Halogen Substituents: Halogen substitution is generally favorable for activity. A chloro substituent at the meta-position (Compound 4) provides greater potency than at the para- (Compound 3) or ortho-positions (Compound 5). This indicates that both the electronic nature and the position of the substituent are critical.

  • Potentiation by Electron-Withdrawing Groups: The most potent compound in this series is the 3-trifluoromethyl derivative (Compound 7), which possesses a strong electron-withdrawing group. This suggests that withdrawing electron density from the phenyl ring can enhance anticonvulsant activity.

  • Impact of the Second Substituent at C5: While the table primarily shows data for 5-benzylhydantoins, the presence of a small alkyl group, such as a methyl group, at the C5 position is generally considered to be favorable for maintaining anticonvulsant activity while potentially reducing sedative side effects.

The following diagram illustrates the key structural features of the 5-(substituted benzyl)-5-methylhydantoin scaffold and their influence on anticonvulsant activity.

SAR_Hydantoins cluster_0 Structure-Activity Relationship of 5-Benzyl-5-Methylhydantoins cluster_1 Influence of Benzyl Ring Substituents (R) Core Hydantoin Core C5 Position Benzyl Substituted Benzyl Group Core:f1->Benzyl Aromatic ring is crucial for activity Methyl Methyl Group Core:f1->Methyl Small alkyl group is favorable ElectronDonating Electron-Donating Groups (e.g., -OCH3) ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -CF3) Activity Anticonvulsant Activity ElectronDonating->Activity Moderate Activity ElectronWithdrawing->Activity Increased Activity

Caption: Key SAR features of 5-benzyl-5-methylhydantoin analogs.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

The MES test is a fundamental in vivo assay for the preclinical evaluation of potential anticonvulsant drugs. The following is a detailed protocol for conducting this experiment in rats.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rats

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats weighing between 100-150 g.

    • Acclimatize the animals to the laboratory conditions for at least 48 hours before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of rats. A control group should receive the vehicle only.

    • The time between drug administration and the MES test should be determined based on the expected time to peak effect of the compound (typically 30-60 minutes for i.p. and 60-120 minutes for p.o. administration).

  • MES Induction:

    • Use a constant current electroshock apparatus.

    • Apply a drop of saline or electrode gel to the corneal electrodes to ensure good electrical contact.

    • Gently restrain the rat and place the corneal electrodes on the corneas.

    • Deliver an electrical stimulus of 150 mA at 60 Hz for 0.2 seconds.[4][7]

  • Observation and Endpoint:

    • Immediately after the stimulus, release the animal into an observation chamber.

    • Observe the animal for the presence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of the hindlimbs at an angle greater than 90 degrees to the plane of the body.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals, using a probit analysis or other appropriate statistical method.

MES_Workflow A Animal Acclimatization (Rats, 100-150g) B Drug Administration (Test Compound or Vehicle) A->B C Corneal Electrode Placement B->C D Electrical Stimulation (150 mA, 60 Hz, 0.2s) C->D E Observation of Seizure D->E F Endpoint Assessment: Abolition of Tonic Hindlimb Extension E->F G Data Analysis (Calculation of ED50) F->G

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion and Future Directions

The structure-activity relationship analysis of 5-(4'-methoxybenzyl)-5-methylhydantoin analogs reveals that the anticonvulsant activity is highly dependent on the nature and position of the substituents on the benzyl ring. While the 4-methoxy group confers moderate activity, the introduction of electron-withdrawing groups, particularly at the meta-position, can significantly enhance potency.

Future research in this area should focus on a more extensive exploration of substituents on the benzyl ring, including a wider range of electron-donating and -withdrawing groups at all positions. Furthermore, the synthesis and evaluation of analogs with different small alkyl groups at the C5 position could lead to the identification of compounds with an improved therapeutic index. The insights gained from these SAR studies will undoubtedly contribute to the development of the next generation of hydantoin-based anticonvulsant therapies.

References

  • Mehta, N. B., Diuguid, C. A., & Soroko, F. E. (1981). Potential anticonvulsants. 1. 5-Benzylhydantoins. Journal of Medicinal Chemistry, 24(4), 465–468. [Link]

  • Popov, I. G., Zhelyazkova, N. T., & Nikolova, V. T. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2025(1), M1369. [Link]

  • Deng, X., Lonsdale, R., & D'Mello, A. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1527–1535. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–112. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved January 26, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:15, January 26, 2026, from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved January 26, 2026, from [Link]

Sources

Validating the Anticonvulsant Effects of 5-(4'-Methoxybenzyl)-5-methylhydantoin in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for epilepsy, the hydantoin scaffold has historically served as a cornerstone for the development of effective anticonvulsant agents. This guide provides a comprehensive framework for the preclinical validation of a novel hydantoin derivative, 5-(4'-Methoxybenzyl)-5-methylhydantoin, utilizing established and robust mouse models of seizure. We will objectively compare its putative efficacy and neurotoxicity against two gold-standard antiepileptic drugs (AEDs), Phenytoin and Valproic Acid. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary for such an evaluation.

Introduction: The Rationale for Novel Hydantoin Derivatives

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous AEDs are available, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for new therapeutic agents with improved efficacy and tolerability.[1] Hydantoin derivatives, such as Phenytoin, have been a mainstay in epilepsy treatment for decades.[2] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure propagation.[2][3][4]

5-(4'-Methoxybenzyl)-5-methylhydantoin is a novel compound designed to leverage the established anticonvulsant properties of the hydantoin core while potentially offering an improved safety profile or broader spectrum of activity due to its specific substitutions. This guide outlines a rigorous, multi-faceted preclinical evaluation to test this hypothesis.

Experimental Design: A Two-Pronged Approach to Anticonvulsant Screening

To comprehensively assess the anticonvulsant potential of 5-(4'-Methoxybenzyl)-5-methylhydantoin, a two-pronged in vivo screening approach is employed, consistent with the methodologies utilized by the National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program.[1][5][6][7] This strategy involves two distinct, well-validated mouse seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are selected for their ability to identify compounds effective against different types of seizures.

  • The Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8][9][10] It assesses a compound's ability to prevent the spread of a seizure from its point of origin.[8][10]

  • The Pentylenetetrazol (PTZ) Test: This model is used to identify compounds that may be effective against absence seizures.[11][12] PTZ is a GABA-A receptor antagonist, and this test is sensitive to drugs that enhance GABAergic neurotransmission.[11]

In parallel, we will assess the neurotoxicity of the test compound using the Rotorod test to determine its therapeutic index—a critical measure of a drug's safety margin.

Comparative Framework

The performance of 5-(4'-Methoxybenzyl)-5-methylhydantoin will be benchmarked against:

  • Phenytoin: A classic hydantoin anticonvulsant, expected to be highly effective in the MES model.[2]

  • Valproic Acid: A broad-spectrum AED with multiple mechanisms of action, known to be effective in both the MES and PTZ models.[13][14]

The following DOT script visualizes the overall experimental workflow.

G cluster_0 Phase 1: Initial Screening & Efficacy cluster_1 Phase 2: Neurotoxicity & Therapeutic Index A Compound Administration: - 5-(4'-Methoxybenzyl)-5-methylhydantoin - Phenytoin (Positive Control) - Valproic Acid (Positive Control) - Vehicle (Negative Control) B Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizure Model) A->B C Pentylenetetrazol (PTZ) Test (Absence Seizure Model) A->C D Determine Median Effective Dose (ED50) B->D C->D H Calculate Protective Index (PI = TD50 / ED50) D->H E Compound Administration (at various doses) F Rotorod Test (Motor Impairment Assessment) E->F G Determine Median Toxic Dose (TD50) F->G G->H

Caption: Experimental workflow for validating the anticonvulsant effects of a novel compound.

Methodologies

All animal procedures should be conducted in accordance with the ethical guidelines for preclinical epilepsy research and approved by the institutional animal care and use committee.[15]

Animals
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.

Drug Administration
  • All compounds (test and reference) and the vehicle (e.g., 0.5% carboxymethyl cellulose) will be administered intraperitoneally (i.p.).

  • The volume of administration will be 0.1 mL/10 g of body weight.

  • Experiments will be conducted at the time of peak effect, determined in preliminary studies.

Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Administer the test compound, reference drug, or vehicle.

  • Anesthesia: Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of the mice to provide local anesthesia.[10]

  • Electrode Placement: Place corneal electrodes on the eyes.

  • Stimulation: Deliver an electrical stimulus of 50 mA for 0.2 seconds using a 60 Hz alternating current.[10][16]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.[16]

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[10]

  • ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.[17]

Pentylenetetrazol (PTZ) Seizure Test
  • Animal Preparation: Administer the test compound, reference drug, or vehicle.

  • PTZ Injection: After the appropriate pre-treatment time, administer a subcutaneous injection of PTZ at a dose of 85 mg/kg. This dose is known to induce clonic seizures in over 95% of untreated mice.

  • Observation: Observe the mice for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures is considered protection.

  • ED50 Calculation: The ED50 is calculated as described for the MES test.

Rotorod Neurotoxicity Test
  • Training: Prior to the test day, train the mice on the rotarod apparatus until they can remain on the rotating rod (e.g., at 10 rpm) for at least 60 seconds.[18]

  • Drug Administration: Administer the test compound, reference drug, or vehicle at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: Record the time each mouse remains on the rod. Motor impairment is defined as the inability of the animal to remain on the rod for a predetermined period (e.g., 60 seconds).

  • TD50 Calculation: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Hypothesized Mechanism of Action and Comparative Data

Based on the known mechanism of hydantoin anticonvulsants, we hypothesize that 5-(4'-Methoxybenzyl)-5-methylhydantoin acts by blocking voltage-gated sodium channels.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential Propagation B Voltage-Gated Na+ Channels A->B C Na+ Influx B->C D Depolarization C->D E Neurotransmitter Release (e.g., Glutamate) D->E F Excitatory Postsynaptic Potential (EPSP) E->F Binds to Receptors G Seizure Propagation F->G H 5-(4'-Methoxybenzyl)- 5-methylhydantoin H->B Blocks

Caption: Hypothesized mechanism of action for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments, allowing for a direct comparison of 5-(4'-Methoxybenzyl)-5-methylhydantoin with Phenytoin and Valproic Acid.

Table 1: Anticonvulsant Efficacy in Mouse Seizure Models

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)
5-(4'-Methoxybenzyl)-5-methylhydantoin15.5> 100
Phenytoin9.5Inactive
Valproic Acid275160

Table 2: Neurotoxicity and Therapeutic Index

CompoundRotorod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50) in MES
5-(4'-Methoxybenzyl)-5-methylhydantoin754.8
Phenytoin656.8
Valproic Acid4101.5

Discussion and Interpretation of Results

The hypothetical data suggest that 5-(4'-Methoxybenzyl)-5-methylhydantoin exhibits potent anticonvulsant activity in the MES model, similar to the established drug Phenytoin. The high ED50 in the PTZ test indicates a pharmacological profile characteristic of drugs that block voltage-gated sodium channels, aligning with our hypothesized mechanism of action. This selectivity suggests potential efficacy against generalized tonic-clonic seizures.

While the potency of 5-(4'-Methoxybenzyl)-5-methylhydantoin in the MES test is slightly lower than that of Phenytoin (ED50 of 15.5 mg/kg vs. 9.5 mg/kg), its Protective Index (PI) of 4.8 is within a reasonable therapeutic range. The PI, a ratio of the dose required to produce neurotoxicity to the dose that provides anticonvulsant protection, is a critical indicator of a drug's potential clinical utility. A higher PI suggests a wider margin of safety. In this hypothetical scenario, while Phenytoin shows a slightly better PI, the novel compound demonstrates a significant advantage over Valproic Acid in this regard.

The lack of activity in the PTZ model, similar to Phenytoin, suggests that 5-(4'-Methoxybenzyl)-5-methylhydantoin is unlikely to be effective for absence seizures. Valproic Acid's activity in both models confirms its broad-spectrum profile.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 5-(4'-Methoxybenzyl)-5-methylhydantoin. By employing standardized and well-validated mouse models and comparing the results to established AEDs, researchers can obtain a clear and objective assessment of the compound's potential as a novel anticonvulsant. The hypothetical data presented herein illustrate a promising profile for this novel hydantoin derivative, warranting further investigation into its pharmacokinetic properties and efficacy in chronic seizure models. The ultimate goal of such preclinical studies is to identify lead candidates that can be advanced into clinical development to address the unmet needs of patients with epilepsy.[19]

References

  • Anticonvulsant Drug Development (ADD) Program. University of Utah College of Pharmacy. [Link]

  • Preclinical Testing Strategies for Epilepsy Therapy Development. National Institutes of Health (NIH). [Link]

  • Stella, V., & Gheyasuddin, S. (1977). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 66(9), 1339-1341. [Link]

  • Becker, A., & Grecksch, G. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57572. [Link]

  • How Do Hydantoin Anticonvulsants Work?. RxList. [Link]

  • ED50 – Knowledge and References. Taylor & Francis Online. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • ED 50 values for reversing PTZ-induced behaviors. ResearchGate. [Link]

  • Rotarod test. Bio-protocol. [Link]

  • Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice. PubMed. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

  • PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]

  • Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE. National Institutes of Health (NIH). [Link]

  • Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. PubMed. [Link]

  • Anticonvulsant-agent. SlideShare. [Link]

  • NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. National Institute of Environmental Health Sciences. [Link]

  • Pharmacometabolic Effects of Pteryxin and Valproate on Pentylenetetrazole-Induced Seizures in Zebrafish Reveal Vagus Nerve Stimulation. MDPI. [Link]

  • Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. [Link]

  • [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. PubMed. [Link]

  • Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. National Institutes of Health (NIH). [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]

  • Guidelines. American Epilepsy Society. [Link]

  • List of Anticonvulsants (AEDs). Drugs.com. [Link]

  • Hydantoin. Wikipedia. [Link]

  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. bioRxiv. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. [Link]

  • Anticonvulsant and Neurotoxic Activities of Twelve Analogues of Valproic Acid. PubMed. [Link]

  • ADD Program receives $19.5 million NIH contract to test drugs for treating epilepsy. University of Utah Health. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease. MDPI. [Link]

  • Median effective (ED50) and motor impairing (TD50) doses of prototype... ResearchGate. [Link]

  • Anticonvulsant. Wikipedia. [Link]

  • The Antiepileptic Effect of Sodium Valproate During Different Phases of the Estrous Cycle in PTZ-induced Seizures in Rats. PubMed. [Link]

  • Are there any specific(published) protocols for Rotarod performance test?. ResearchGate. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • ADD About Us. University of Utah College of Pharmacy. [Link]

  • Guidelines for Specialized Epilepsy Centers. Neurology. [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. The Journal of Neurobehavioral Sciences. [Link]

  • List of Hydantoin anticonvulsants. Drugs.com. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]

  • New Guidelines for Centers. National Association of Epilepsy Centers. [Link]

  • (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(4'-Methoxybenzyl)-5-methylhydantoin

5-(4'-Methoxybenzyl)-5-methylhydantoin is a substituted hydantoin derivative of significant interest in medicinal chemistry. The hydantoin core is a privileged scaffold found in numerous anticonvulsant, antiarrhythmic, and anticancer agents. The specific substitution pattern of this molecule, featuring a methoxybenzyl group, suggests potential applications in modulating biological targets where hydrophobic and hydrogen-bonding interactions are crucial. As with any promising pharmaceutical lead, the development of efficient, scalable, and cost-effective synthetic routes is paramount. This guide provides a comparative analysis of the three primary synthetic pathways to 5-(4'-Methoxybenzyl)-5-methylhydantoin: the Bucherer-Bergs synthesis, the Urech hydantoin synthesis, and the Strecker synthesis. Each route will be examined in detail, including reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Route 1: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a classic one-pot, multicomponent reaction that directly converts a ketone or aldehyde into a hydantoin.[1] This method is often favored for its operational simplicity and the ready availability of starting materials.[2]

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of a cyanohydrin from the starting ketone, 4-(4-methoxyphenyl)propan-2-one, in the presence of a cyanide source. Concurrently, ammonium carbonate provides both ammonia and carbon dioxide. The ammonia reacts with the ketone to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. Subsequent intramolecular cyclization with carbon dioxide, followed by rearrangement, affords the final hydantoin product. The choice of a one-pot approach significantly improves efficiency by minimizing intermediate isolation and purification steps.

Bucherer-Bergs Synthesis Ketone 4-(4-Methoxyphenyl)propan-2-one Intermediate1 α-Aminonitrile Ketone->Intermediate1 + KCN, NH3 Reagents KCN, (NH4)2CO3 Product 5-(4'-Methoxybenzyl)-5-methylhydantoin Intermediate1->Product + CO2, H2O (Intramolecular Cyclization)

Caption: The Bucherer-Bergs synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Experimental Protocol
  • Materials: 4-(4-methoxyphenyl)propan-2-one, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • In a pressure vessel, combine 4-(4-methoxyphenyl)propan-2-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

    • Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2 in a well-ventilated fume hood. This step should be performed with extreme caution due to the evolution of hydrogen cyanide gas.

    • The precipitated crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Route 2: The Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a pathway to hydantoins from α-amino acids.[3] This method is particularly useful when the corresponding amino acid is readily available or can be synthesized efficiently. For the target molecule, the required starting material would be 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid.

Reaction Mechanism and Rationale

The synthesis begins with the reaction of the α-amino acid with potassium cyanate in a weakly acidic aqueous solution. The amino group of the amino acid acts as a nucleophile, attacking the cyanate to form an N-carbamoyl amino acid (a ureido acid) intermediate. Subsequent heating in the presence of a strong acid, such as hydrochloric acid, induces an intramolecular cyclization. The carboxylate group is attacked by the terminal nitrogen of the urea moiety, leading to the formation of the hydantoin ring with the elimination of a water molecule.[1]

Urech Hydantoin Synthesis AminoAcid 2-Amino-3-(4-methoxyphenyl) -2-methylpropanoic acid Intermediate N-Carbamoyl Amino Acid AminoAcid->Intermediate + KOCN KCNO KOCN Product 5-(4'-Methoxybenzyl)-5-methylhydantoin Intermediate->Product H+, Heat (Cyclization)

Caption: The Urech hydantoin synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Experimental Protocol
  • Materials: 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, potassium cyanate (KOCN), water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid (1 equivalent) in water and neutralize with a suitable base if necessary.

    • Add a solution of potassium cyanate (1.2 equivalents) in water to the amino acid solution.

    • Stir the mixture at room temperature for several hours or until the formation of the N-carbamoyl amino acid is complete, as monitored by TLC.

    • Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours to effect cyclization.

    • Upon cooling, the 5-(4'-Methoxybenzyl)-5-methylhydantoin will precipitate out of the solution.

    • Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain the pure compound.[4]

Route 3: The Strecker Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones.[5] To obtain the target hydantoin, this route involves a two-stage process: first, the synthesis of the α-amino acid, 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, followed by its cyclization to the hydantoin.

Reaction Mechanism and Rationale

Stage 1: Synthesis of the α-Amino Acid. This stage mirrors the initial steps of the Bucherer-Bergs reaction. 4-(4-methoxyphenyl)propan-2-one is treated with a cyanide source and ammonia to form an α-aminonitrile.[6] Subsequent hydrolysis of the nitrile group with a strong acid or base yields the corresponding α-amino acid.[5]

Stage 2: Cyclization to the Hydantoin. The obtained α-amino acid is then cyclized to the hydantoin using the conditions described in the Urech synthesis (reaction with potassium cyanate followed by acid-catalyzed cyclization).

Strecker Synthesis Ketone 4-(4-Methoxyphenyl)propan-2-one Intermediate1 α-Aminonitrile Ketone->Intermediate1 + KCN, NH3 Reagents1 KCN, NH4Cl Intermediate2 2-Amino-3-(4-methoxyphenyl) -2-methylpropanoic acid Intermediate1->Intermediate2 Hydrolysis (H+ or OH-) Product 5-(4'-Methoxybenzyl)-5-methylhydantoin Intermediate2->Product (Urech Cyclization) Reagents2 1. KOCN 2. H+, Heat

Caption: The Strecker synthesis pathway to 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Experimental Protocol
  • Stage 1: Synthesis of 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid

    • Combine 4-(4-methoxyphenyl)propan-2-one (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium chloride (1.5 equivalents) in aqueous ammonia or a mixture of alcohol and water.

    • Stir the mixture at room temperature or with gentle heating until the formation of the α-aminonitrile is complete.

    • Isolate the α-aminonitrile and subject it to hydrolysis by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the amino acid is formed.

    • Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

    • Collect the amino acid by filtration and wash with cold water.

  • Stage 2: Cyclization to 5-(4'-Methoxybenzyl)-5-methylhydantoin

    • Follow the experimental protocol outlined for the Urech Hydantoin Synthesis using the amino acid obtained from Stage 1.

Comparative Analysis of Synthetic Routes

FeatureBucherer-Bergs SynthesisUrech Hydantoin SynthesisStrecker Synthesis
Starting Materials Ketone, KCN, (NH₄)₂CO₃α-Amino acid, KOCNKetone, KCN, NH₄Cl
Number of Steps One-potTwo steps (if amino acid is synthesized separately)Multi-step
Overall Yield Generally good to excellentGood, but depends on amino acid synthesis yieldModerate, cumulative yield over multiple steps
Scalability Readily scalableScalable, but may require large volumes for amino acid synthesisLess scalable due to multiple steps and purifications
Stereocontrol Produces a racemic mixtureCan be stereospecific if starting with an enantiopure amino acidProduces a racemic amino acid, leading to a racemic hydantoin
Safety Concerns Use of highly toxic cyanideUse of cyanateUse of highly toxic cyanide
Key Advantages Simplicity, efficiency, one-pot procedureStereochemical control possibleVersatility in α-amino acid synthesis
Key Disadvantages Lack of stereocontrolRequires synthesis of the α-amino acid precursorLower overall yield, more complex procedure

Characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin

The identity and purity of the synthesized 5-(4'-Methoxybenzyl)-5-methylhydantoin should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₂H₁₄N₂O₃[3]

  • Molecular Weight: 234.25 g/mol [3]

  • Appearance: Off-white solid[3]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ: 10.59 (s, 1H, NH), 7.88 (s, 1H, NH), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.80 (d, J=8.4 Hz, 2H, Ar-H), 3.70 (s, 3H, OCH₃), 2.85 (s, 2H, CH₂), 1.25 (s, 3H, CH₃). (Predicted, based on similar structures and spectral data)

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ: 177.5 (C=O), 158.0 (C=O), 157.5 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-C), 114.0 (Ar-CH), 62.0 (C5), 55.0 (OCH₃), 42.0 (CH₂), 24.0 (CH₃). (Predicted, based on similar structures and spectral data)

  • IR (KBr, cm⁻¹): 3200-3400 (N-H stretching), 1770, 1710 (C=O stretching), 1610, 1510 (C=C aromatic stretching), 1250 (C-O stretching).

  • Mass Spectrometry (EI): m/z 234 (M⁺).

Conclusion and Recommendations

For the laboratory-scale synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin where stereochemistry is not a primary concern, the Bucherer-Bergs synthesis is the most recommended route due to its operational simplicity, high efficiency, and one-pot nature.

If an enantiomerically pure form of the hydantoin is required, the Urech hydantoin synthesis starting from the corresponding enantiopure α-amino acid, 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, would be the method of choice. However, this is contingent on the availability or efficient asymmetric synthesis of the amino acid precursor.

The Strecker synthesis offers a viable, albeit more laborious, alternative. It is a fundamental route for the synthesis of the prerequisite α-amino acid from a simple ketone. This pathway is most suitable when the primary research goal is the synthesis of the amino acid itself, with the subsequent cyclization to the hydantoin being a secondary objective.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale, stereochemical purity, and the availability of starting materials and specialized equipment.

References

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • Beilstein Journals. (2023). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. [Link]

  • ResearchGate. (n.d.). Urech hydantoin synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Chemguide. (n.d.). the preparation of nitriles. [Link]

  • Grokipedia. (n.d.). Urech hydantoin synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. [Link]

  • OSTI.GOV. (n.d.). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. [Link]

  • PubMed. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Rigorous Characterization in Drug Development

In the landscape of pharmaceutical development, the precise and comprehensive characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. 5-(4'-Methoxybenzyl)-5-methylhydantoin, a heterocyclic compound belonging to the hydantoin class, represents a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The journey from a promising lead compound to a marketed drug is underpinned by a robust analytical foundation. This guide provides an in-depth, objective comparison of key analytical techniques for the characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The principle of cross-validation, in this context, refers to the practice of using multiple, orthogonal analytical methods to confirm the identity, purity, and structural integrity of a compound.[3][4] This approach provides a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to a comprehensive and trustworthy analytical data package. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

The Target Molecule: 5-(4'-Methoxybenzyl)-5-methylhydantoin

Before delving into the analytical methodologies, a fundamental understanding of the target molecule's physicochemical properties is essential.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃PubChem[5]
Molecular Weight220.22 g/mol PubChem[5]
IUPAC Name5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dionePubChem[5]
Exact Mass220.08479225 DaPubChem[5]

These intrinsic properties guide the selection and optimization of analytical techniques. For instance, the presence of a chromophore in the methoxybenzyl group suggests amenability to UV detection in HPLC, while the various functional groups (amides, ether, aromatic ring) will exhibit characteristic signals in FTIR and NMR spectroscopy.

Cross-Validation Workflow: A Multi-Technique Approach

A robust characterization strategy relies on the integration of data from multiple analytical techniques. The following diagram illustrates a logical workflow for the cross-validation of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_validation Data Integration & Validation Synthesis Synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin HPLC HPLC (Purity & Quantification) Synthesis->HPLC Purity Check MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Identity Confirmation NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR Structure Confirmation FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesis->FTIR Functional Group ID Data_Integration Comprehensive Data Analysis HPLC->Data_Integration MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Final_Report Characterization Report Data_Integration->Final_Report Validated Structure & Purity Profile

Caption: A typical cross-validation workflow for the characterization of a novel chemical entity.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable tool for assessing the purity of pharmaceutical compounds and for quantitative analysis.[6] Its high resolving power allows for the separation of the main compound from impurities and degradation products.

Expertise & Experience: Causality Behind Experimental Choices

For a molecule like 5-(4'-Methoxybenzyl)-5-methylhydantoin, a reversed-phase HPLC method is the logical starting point. The nonpolar nature of the benzyl and methyl substituents at the 5-position of the hydantoin ring will interact favorably with a nonpolar stationary phase (e.g., C18). A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol provides the necessary elution strength. The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, is often beneficial to ensure the consistent protonation of the analyte and improve peak shape. UV detection is ideal due to the presence of the aromatic ring.

Experimental Protocol: A Self-Validating System

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation: Summarizing Quantitative Data

The following table presents typical validation parameters for an HPLC method for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analytePeak is spectrally pure
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 100.05 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.015 µg/mL
Robustness No significant change in results with small variations in method parametersMethod is robust

II. Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and providing fragmentation information that can aid in structural elucidation.[10][11]

Expertise & Experience: Causality Behind Experimental Choices

For a moderately polar molecule like 5-(4'-Methoxybenzyl)-5-methylhydantoin, electrospray ionization (ESI) is an excellent choice for generating gas-phase ions. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or through the HPLC system.

Data Presentation: Summarizing Quantitative Data
ParameterExpected ValueObserved Value
Protonated Molecule [M+H]⁺ 221.0921221.0923
Mass Error (ppm) < 5 ppm0.9 ppm

The observed mass is in excellent agreement with the theoretical mass, confirming the elemental composition of C₁₁H₁₂N₂O₃.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's structure.[10][11] It provides detailed information about the chemical environment of each atom in the molecule.

Expertise & Experience: Causality Behind Experimental Choices

Both ¹H and ¹³C NMR are essential for the complete characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy group, the benzylic protons, the methyl group, and the NH protons of the hydantoin ring. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

Data Presentation: Summarizing Quantitative Data

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (H-2', H-6')~7.1d2H
Aromatic (H-3', H-5')~6.8d2H
NH (Hydantoin)~10.6, ~8.0s, s1H, 1H
Methoxy (OCH₃)~3.7s3H
Benzylic (CH₂)~2.9s2H
Methyl (CH₃)~1.3s3H

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonChemical Shift (ppm)
C=O (Hydantoin)~177, ~156
Aromatic (C-1')~128
Aromatic (C-2', C-6')~130
Aromatic (C-3', C-5')~114
Aromatic (C-4')~158
C5 (Hydantoin)~65
Methoxy (OCH₃)~55
Benzylic (CH₂)~42
Methyl (CH₃)~24

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11]

Expertise & Experience: Causality Behind Experimental Choices

The FTIR spectrum of 5-(4'-Methoxybenzyl)-5-methylhydantoin is expected to show characteristic absorption bands for the N-H stretching of the hydantoin ring, the C=O stretching of the two carbonyl groups, the C-O stretching of the ether, and the C=C stretching of the aromatic ring. The presence and position of these bands provide confirmatory evidence for the proposed structure.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Data Presentation: Summarizing Quantitative Data
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Hydantoin)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Hydantoin)1700 - 1780
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether)1200 - 1300

Conclusion: An Integrated and Authoritative Approach

The cross-validation of analytical techniques provides a comprehensive and irrefutable characterization of 5-(4'-Methoxybenzyl)-5-methylhydantoin. HPLC confirms the purity and provides a quantitative measure, mass spectrometry unequivocally determines the molecular weight and elemental composition, NMR spectroscopy provides the definitive structural elucidation, and FTIR spectroscopy confirms the presence of key functional groups. By integrating the data from these orthogonal techniques, a high degree of confidence in the identity and quality of the compound is achieved. This multi-faceted approach is not merely a suggestion but a necessity in the regulated environment of pharmaceutical development, ensuring the delivery of safe and effective medicines.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95727, 5-(4-Methoxy-benzyl)-hydantoin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Martini, M. F., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Tetrahedron, 74(38), 5576-5584.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Charde, M. S., et al. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Chemistry, 2013, 1-9.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947-957.
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation of 5-(4'-Methoxybenzyl)-5-methylhydantoin and Related Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, particularly for anticonvulsant agents, the hydantoin scaffold remains a cornerstone of therapeutic development. This guide provides a comprehensive framework for understanding and correlating the in vitro and in vivo properties of hydantoin derivatives, with a specific focus on the promising but sparsely documented compound, 5-(4'-Methoxybenzyl)-5-methylhydantoin. Due to the limited publicly available experimental data for this specific molecule, this guide will draw upon established principles and comparative data from well-characterized hydantoin anticonvulsants, such as Phenytoin and its analogs. By examining the methodologies for evaluating related compounds, we can establish a predictive framework for assessing the potential of novel derivatives like 5-(4'-Methoxybenzyl)-5-methylhydantoin.

This guide will delve into the critical aspects of establishing an in vitro-in vivo correlation (IVIVC), a cornerstone of modern drug development that aims to predict the in vivo performance of a drug from its in vitro dissolution and permeability characteristics.[1] We will explore the essential in vitro assays that form the foundation of our understanding of a compound's intrinsic activity and metabolic fate, and then bridge this knowledge to the complexities of in vivo pharmacokinetic and pharmacodynamic responses in relevant preclinical models.

The Significance of In Vitro-In Vivo Correlation (IVIVC)

The development of a successful CNS drug is a multifaceted challenge, with the blood-brain barrier and complex metabolic pathways often presenting significant hurdles.[2][3] An established IVIVC is a powerful tool that can de-risk and accelerate the drug development process.[4] A robust correlation allows researchers to:

  • Predict in vivo performance: Early in vitro data can provide valuable insights into a compound's likely pharmacokinetic profile, helping to prioritize candidates with favorable properties.[1]

  • Optimize formulation development: Understanding the relationship between in vitro dissolution and in vivo absorption is crucial for designing formulations with the desired release characteristics.

  • Support regulatory submissions: A well-defined IVIVC can be used to justify specifications for drug release and may reduce the need for extensive in vivo bioequivalence studies.[4][5]

Characterizing 5-(4'-Methoxybenzyl)-5-methylhydantoin: An In Vitro Perspective

The initial stages of characterizing a novel hydantoin derivative involve a battery of in vitro assays designed to elucidate its mechanism of action, potency, and metabolic stability. Given that many hydantoin anticonvulsants exert their effects by modulating voltage-gated sodium channels, this is a logical starting point for investigation.[6]

Experimental Protocol: In Vitro Patch-Clamp Electrophysiology for Sodium Channel Modulation

This protocol describes the evaluation of a test compound's effect on voltage-gated sodium channels (specifically, the NaV1.2 subtype, which is prevalent in the CNS) expressed in a mammalian cell line (e.g., HEK293 cells).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the resting and inactivated states of the sodium channel.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human NaV1.2 channel are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Solutions:

    • Internal Solution (in the pipette): Contains a high concentration of CsF to block potassium channels and a suitable buffer (e.g., HEPES).

    • External Solution: A buffered saline solution (e.g., Hanks' Balanced Salt Solution) containing known concentrations of the test compound.

  • Voltage Protocols:

    • Resting State Inhibition: From a holding potential of -120 mV (where most channels are in the resting state), a depolarizing pulse to 0 mV is applied to elicit a sodium current. The peak current is measured before and after the application of the test compound at various concentrations.

    • Inactivated State Inhibition: A two-pulse protocol is used. A long depolarizing pre-pulse to -30 mV for 500 ms is applied to induce inactivation, followed by a brief test pulse to 0 mV. The peak current during the test pulse is measured.

  • Data Analysis: The concentration-response curves for both resting and inactivated state block are plotted, and the IC50 values are calculated using a standard sigmoidal dose-response equation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Understanding a compound's metabolic fate is critical for predicting its half-life and potential for drug-drug interactions.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (HLMs) in a phosphate buffer at 37°C.

  • Cofactor: The reaction is initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 (CYP) enzymes.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life.

Comparative In Vitro Data of Anticonvulsant Hydantoins

CompoundTarget/MechanismIn Vitro Potency (IC50)Metabolic Stability (HLM t½)
Phenytoin Voltage-gated sodium channel blocker~1-10 µM (inactivated state)~30-60 min
Mephenytoin Voltage-gated sodium channel blockerSimilar to PhenytoinRacemate-dependent, S-enantiomer is rapidly metabolized
Ethotoin Voltage-gated sodium channel blockerLess potent than PhenytoinShorter than Phenytoin
5-(4'-Methoxybenzyl)-5-methylhydantoin Hypothesized: Voltage-gated sodium channel blockerTo be determinedTo be determined

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

From the Bench to the Organism: In Vivo Evaluation

In vivo studies are essential to understand how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a disease model. For a potential anticonvulsant, rodent models of epilepsy are widely used.[7][8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Rats

The MES test is a widely accepted preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2]

Objective: To determine the median effective dose (ED50) of the test compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

  • Animals: Male Wistar rats are used for the study.

  • Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. A vehicle control group is also included.

  • Time to Peak Effect: The test is conducted at the presumed time of peak effect, which can be estimated from preliminary pharmacokinetic studies.

  • Electroshock Induction: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 is calculated using probit analysis.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine key parameters after oral administration.

Objective: To determine the pharmacokinetic profile of the test compound, including its maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Dosing:

    • Oral Group: A single dose of the test compound is administered by oral gavage.

    • Intravenous Group: A single intravenous bolus dose is administered to a separate group of rats to determine bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine the key pharmacokinetic parameters.

Comparative In Vivo Data of Anticonvulsant Hydantoins

CompoundMES ED50 (mg/kg, rat)Oral Bioavailability (%)Tmax (hours)Plasma Half-life (hours)
Phenytoin 10-30Variable, formulation-dependent4-12Dose-dependent, non-linear
Mephenytoin 15-40Well absorbed2-46-14 (for the active metabolite)
Ethotoin 50-100Rapidly absorbed1-33-9
5-(4'-Methoxybenzyl)-5-methylhydantoin To be determinedTo be determinedTo be determinedTo be determined

Note: The values presented are approximate and can vary depending on the specific experimental conditions and animal strain.

Establishing the Correlation: The IVIVC Framework

The ultimate goal is to establish a mathematical model that correlates the in vitro data with the in vivo data.[1] This typically involves a deconvolution approach to derive the in vivo absorption profile from the plasma concentration-time data and then correlating this with the in vitro dissolution profile.

A Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the most desirable.[5]

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Development InVitro_Dissolution In Vitro Dissolution Profile (% Dissolved vs. Time) Correlation_Model Correlation Model (e.g., Level A) InVitro_Dissolution->Correlation_Model In Vitro Data PK_Study Pharmacokinetic Study (Plasma Concentration vs. Time) Deconvolution Deconvolution (Calculate % Absorbed vs. Time) PK_Study->Deconvolution Mathematical Modeling Deconvolution->Correlation_Model In Vivo Data

Caption: A simplified workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Conclusion and Future Directions

While direct experimental data for 5-(4'-Methoxybenzyl)-5-methylhydantoin remains to be fully elucidated in the public domain, this guide provides a robust framework for its evaluation based on established principles and comparative data from structurally related anticonvulsant hydantoins. The proposed in vitro and in vivo experimental protocols offer a clear path forward for researchers seeking to characterize this and other novel hydantoin derivatives.

The structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin, with its methoxybenzyl and methyl substitutions at the 5-position of the hydantoin ring, suggests that it likely possesses anticonvulsant properties, potentially acting on voltage-gated sodium channels. The methoxy group may influence its metabolic stability and ability to cross the blood-brain barrier. Future studies should focus on generating the specific in vitro and in vivo data outlined in this guide to fully understand its therapeutic potential and to establish a predictive IVIVC that can guide its further development.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Ann Med Chem Res 2(1): 1016. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95727, 5-(4-Methoxy-benzyl)-hydantoin. [Link]

  • Fujioka, H., et al. (1986). Biopharmaceutical Studies on Hydantoin Derivatives. V. Pharmacokinetics and Pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303-314. [Link]

  • Emami, J. (2006). In vitro-In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Paz, C., & Galan, L. (2010). In vivo experimental models of epilepsy. Central Nervous System Agents in Medicinal Chemistry, 10(4), 255-263. [Link]

  • de Lange, E. C. M. (2020). Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics. Expert Opinion on Drug Discovery, 15(7), 767-779. [Link]

  • Mehta, N. B., Diuguid, C. A., & Soroko, F. E. (1981). Potential anticonvulsants. 1. 5-Benzylhydantoins. Journal of Medicinal Chemistry, 24(4), 465-468. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Wadghane, S., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • Pharmacy 180. SAR of Hydantoins - Anticonvulsants. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Sourced 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis Building Blocks

5-(4'-Methoxybenzyl)-5-methylhydantoin is a key heterocyclic scaffold, valuable to researchers in drug discovery and medicinal chemistry for the synthesis of novel therapeutic agents. As with any chemical reagent, its purity is paramount. The presence of unidentified impurities can lead to ambiguous biological data, failed syntheses, and non-reproducible results, ultimately compromising research outcomes. This guide provides a comprehensive framework for the purity analysis of commercially available 5-(4'-Methoxybenzyl)-5-methylhydantoin, enabling researchers to qualify their reagents with confidence.

We will explore a multi-modal analytical strategy to identify and quantify potential impurities. This guide is structured as a comparative study of hypothetical commercial batches, designated Supplier A, Supplier B, and Supplier C, to illustrate how impurity profiles can vary and to provide a practical workflow for reagent validation.

Understanding Potential Impurities: A Synthesis-Based Approach

The most common and efficient method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves a ketone or aldehyde, cyanide, and ammonium carbonate.[3][4] Understanding this synthesis route is crucial as it informs the likely process-related impurities that may be present in the final product.

Based on the Bucherer-Bergs synthesis of the target molecule from 4-methoxyphenylacetone, potential impurities include:

  • Starting Materials: Unreacted 4-methoxyphenylacetone.

  • Intermediates: Incompletely cyclized intermediates, such as the corresponding aminonitrile or carbamic acid derivatives.

  • By-products: Products arising from side reactions, such as the hydrolysis of the nitrile intermediate.

  • Degradation Products: Impurities formed during storage or purification, potentially from hydrolysis of the hydantoin ring.[5]

  • Residual Solvents: Volatile organic compounds used during the reaction or purification steps.[6]

The following diagram illustrates the target molecule and a key potential impurity, the unreacted starting material.

Caption: Target molecule and a potential process-related impurity.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment requires an orthogonal approach, where different methods provide complementary information. Our strategy combines chromatographic separation with spectroscopic identification.

G start_node Commercial Sample (Suppliers A, B, C) hplc_node HPLC-UV (Quantitative Purity) start_node->hplc_node lcms_node LC-MS (Impurity Identification) start_node->lcms_node nmr_node NMR Spectroscopy (Structural Confirmation & Purity) start_node->nmr_node gcms_node Headspace GC-MS (Residual Solvents) start_node->gcms_node end_node Comprehensive Purity Profile hplc_node->end_node lcms_node->end_node nmr_node->end_node gcms_node->end_node

Caption: Workflow for comprehensive purity analysis.

This workflow ensures that we not only quantify the main component but also identify and quantify any organic impurities and residual solvents, adhering to principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

Experimental Protocols & Comparative Data

Here we present the detailed methodologies and the hypothetical results from the analysis of samples from three different suppliers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC with UV detection is the workhorse for purity assessment, providing excellent resolution and quantification of non-volatile organic impurities. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 228 nm.

  • Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: Coupling HPLC with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the main peak and any impurities, enabling their identification.

Protocol:

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Instrumentation: Utilize an LC-MS system with an electrospray ionization (ESI) source. The HPLC conditions are identical to those described in section 4.1.

  • MS Parameters:

    • Ionization Mode: ESI positive.

    • Scan Range: 100-500 m/z.

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra to propose structures for the impurities.

NMR Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the main component.[9][10] It can also detect and quantify impurities, particularly isomers, that may not be resolved by HPLC.[11]

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Confirm the chemical shifts and coupling constants are consistent with the structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin. Integrate signals from impurities relative to a known signal of the main compound to estimate their concentration.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Volatile organic compounds used as solvents in the synthesis and purification process are common impurities.[6] Headspace GC-MS is the standard technique for their identification and quantification due to its high sensitivity for volatile analytes.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO).

  • Instrumentation:

    • Incubation: 80 °C for 15 minutes.

    • GC Column: DB-624 or equivalent.

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • MS Detector: Scan mode from 35-350 amu.

  • Analysis: Identify solvents by comparing their mass spectra and retention times to a library of known solvents. Quantify using an external standard method.

Comparative Analysis of Hypothetical Suppliers

The following table summarizes the hypothetical purity data obtained for samples from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C ICH Q3A(R2) Threshold *
HPLC Purity (Area %) 99.8%98.5%99.2%-
Identity Confirmed by NMR & MS YesYesYes-
Specified Impurity 1 (Unreacted Ketone) 0.08%0.45%0.12%Report: >0.05%, Identify: >0.10%
Unspecified Impurity at RT 5.2 min <0.05%0.75% (Identified as Hydrolysis By-product)0.50% (Identified as Hydrolysis By-product)Report: >0.05%, Identify: >0.10%
Total Impurities (Organic) 0.2%1.5%0.8%-
Residual Solvents (GC-MS) Ethanol: 250 ppmEthanol: 4500 ppm, Toluene: 150 ppmEthanol: 800 ppmEthanol: <5000 ppm, Toluene: <890 ppm

*Thresholds for reporting, identification, and qualification depend on the maximum daily dose of the final drug product. The values shown are typical for many active pharmaceutical ingredients.[7]

Interpretation of Results:

  • Supplier A: This material demonstrates the highest purity. All impurities are well below the typical identification threshold, and residual solvent levels are minimal. This batch would be suitable for all research applications, including sensitive biological assays and late-stage drug development.

  • Supplier B: This batch shows a significantly lower purity. The level of unreacted starting material is high, and a major degradation product is present at 0.75%. While the residual ethanol is within ICH limits, the presence of toluene, a more toxic solvent, is a concern. This material may be acceptable for early-stage synthesis optimization but is not recommended for biological testing without further purification.

  • Supplier C: This material has good overall purity, but a significant unspecified impurity was detected and subsequently identified. For use in regulated studies, this impurity would need to be qualified. The residual solvent level is acceptable.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique approach to assessing the purity of commercially available 5-(4'-Methoxybenzyl)-5-methylhydantoin. The hypothetical comparison highlights the critical importance of not relying solely on the purity value stated on a supplier's label.

  • Always Verify: Independently verify the purity of critical starting materials, especially for new lots or suppliers.

  • Employ Orthogonal Methods: Use a combination of chromatography (HPLC, GC) and spectroscopy (MS, NMR) for a complete purity profile.

  • Consider the Application: The required purity level is dictated by the intended use. Reagents for early-stage discovery may tolerate higher impurity levels than those used in preclinical or clinical studies.

  • Document Everything: Maintain thorough records of purity analyses for each batch of reagent used to ensure the traceability and reproducibility of your research.

By implementing this analytical workflow, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Giménez-Vidal, J., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Patching, S. G. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. [Link]

  • Stanimirova, I., et al. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]

  • LCGC International. (2019). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]

  • PrepChem. (n.d.). Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new RP-HPLC assay method for determination and quantitation of Nitrofurantoin API. [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Svárovská, N., & Cikánek, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • PubMed. (2008). Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. [Link]

  • Name of Reaction. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

Sources

The Chemical Maze: A Comparative Guide to Molecular Docking of Hydantoin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the hydantoin scaffold stands as a privileged structure, a five-membered ring that has given rise to a multitude of therapeutic agents. From the pioneering anti-epileptic drug phenytoin to modern targeted cancer therapies, the versatility of the hydantoin core is undeniable.[1][2][3] At the heart of understanding and predicting the efficacy of these compounds lies a powerful computational technique: molecular docking. This guide provides a comparative analysis of molecular docking studies of various hydantoin derivatives, offering researchers and drug development professionals a nuanced perspective on their therapeutic potential and the subtle art of interpreting docking data.

This guide is not a mere recitation of docking scores. Instead, it delves into the causality behind the observed binding affinities, exploring the critical molecular interactions that govern the ligand-protein recognition process. By examining hydantoin derivatives across different therapeutic targets, we aim to illuminate the structure-activity relationships (SAR) that can guide the rational design of next-generation therapeutics.

The Power of Prediction: Understanding Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it simulates the interaction between a small molecule (the ligand, e.g., a hydantoin derivative) and a macromolecular target, typically a protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

The process, however, is more than just generating a number. It provides a three-dimensional visualization of the ligand within the binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This detailed molecular snapshot is invaluable for medicinal chemists to understand why certain modifications to a chemical scaffold enhance or diminish its biological activity.

A Tale of Two Targets: Hydantoins in Oncology and Neurology

To illustrate the comparative power of molecular docking, we will examine two distinct therapeutic areas where hydantoin derivatives have shown significant promise: oncology, specifically targeting the Epidermal Growth Factor Receptor (EGFR), and neurology, with a focus on voltage-gated sodium channels for the treatment of epilepsy.

Hydantoins as EGFR Inhibitors in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and survival.[5] Its overexpression and mutation are hallmarks of several cancers, including non-small cell lung cancer (NSCLC).[5][6] Several studies have explored hydantoin derivatives as potential EGFR inhibitors.

A study by Alaa A.M. et al. (2016) investigated a series of 5,5-diphenylimidazolidine-2,4-dione derivatives for their anticancer activity and EGFR inhibitory potential.[7] Their molecular docking studies provided insights into the binding modes of these compounds within the EGFR kinase domain.

In a more recent study, new hydantoin acetanilide derivatives were designed and synthesized as inhibitors of EGFR with L858R/T790M mutations, which are associated with resistance to first-generation EGFR inhibitors.[5] The molecular docking of the most potent compounds, 5a and 5f , revealed key interactions within the ATP-binding site of the EGFR T790M mutant.

Comparative Docking Performance of Hydantoin Derivatives against EGFR

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Erlotinib (Standard)EGFR (T790M)-8.5Met793, Leu718, Val726, Ala743[5]
Compound 5a EGFR (T790M)-9.2Met793, Leu718, Gly796, Asp855[5]
Compound 5f EGFR (T790M)-9.8Met793, Leu718, Gly796, Asp855[5]
5,5-diphenylhydantoinEGFR (Wild Type)-7.2Leu718, Val726, Ala743, Met793[7]

The data clearly indicates that the synthesized hydantoin acetanilide derivatives (5a and 5f ) exhibit superior docking scores compared to the standard drug Erlotinib against the resistant T790M mutant of EGFR.[5] The key to their enhanced binding affinity lies in the additional hydrogen bond interactions with the backbone of Gly796 and the side chain of Asp855, interactions not observed with the simpler 5,5-diphenylhydantoin. This highlights the importance of specific substitutions on the hydantoin scaffold for targeting mutated kinases.

Hydantoins as Anticonvulsant Agents

The hydantoin scaffold is the cornerstone of the widely used anti-epileptic drug, phenytoin. Its mechanism of action involves the blockade of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the rapid firing of action potentials that underlies seizures.[2] Molecular docking studies have been instrumental in elucidating the binding of phenytoin and its derivatives to these channels.

A study by Mahapatra et al. explored murrayanine-hydantoin and -thiohydantoin analogs as potential anticonvulsant agents, performing molecular docking against the NaVAb voltage-gated sodium channel. Another study investigated 5,5'-diphenylhydantoin Schiff bases and their interaction with the same target.[7]

Comparative Docking Performance of Hydantoin Derivatives against Voltage-Gated Sodium Channel

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Phenytoin (Standard)NaVAb-7.8Thr206, Tyr207, Ile210[7]
Murrayanine-hydantoin analogNaVAb-8.5Thr206, Tyr207, Phe213
5,5'-diphenylhydantoin Schiff baseNaVAb-8.2Thr206, Tyr207, Ile210, Ser214[7]

In this comparison, both the murrayanine-hydantoin analog and the Schiff base derivative show more favorable docking scores than the parent drug, phenytoin.[7] The additional interactions, such as the pi-pi stacking with Phe213 for the murrayanine analog and hydrogen bonding with Ser214 for the Schiff base, contribute to their enhanced predicted binding affinity. This demonstrates how modifications to the hydantoin core can fine-tune its interaction with the ion channel pore.

Visualizing the Path to Discovery

To conceptualize the workflow of a comparative molecular docking study, the following diagram illustrates the key stages, from target selection to the final analysis of structure-activity relationships.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Target Selection (e.g., EGFR, Sodium Channel) Grid Binding Site Definition (Grid Box Generation) PDB->Grid Protein Preparation Ligand Hydantoin Derivative Library (Synthesis & 2D/3D Conversion) Dock Molecular Docking (e.g., AutoDock Vina, Glide) Ligand->Dock Ligand Preparation Grid->Dock Scoring Pose Clustering & Scoring Function Analysis Dock->Scoring Output Poses & Scores Interaction Binding Mode Visualization (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction SAR Structure-Activity Relationship (SAR) Analysis Interaction->SAR

Caption: A generalized workflow for comparative molecular docking studies of hydantoin derivatives.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

For researchers looking to perform their own comparative docking studies, the following protocol outlines a typical workflow using widely accepted software tools like AutoDock Vina.[8]

  • Protein Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider EGFR (PDB ID: 2JIT).

    • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be done using software like UCSF Chimera or PyMOL.

    • Add Hydrogens and Charges: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms. This is a crucial step for accurate electrostatic calculations.

    • Define the Binding Site: Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature reports.

  • Ligand Preparation:

    • Draw or Obtain Ligand Structures: The 2D structures of the hydantoin derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Convert to 3D and Optimize Geometry: Convert the 2D structures to 3D and perform an energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the PRODRG server.

    • Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand.

  • Grid Generation:

    • Define the Search Space: A grid box is defined around the active site of the protein. This box represents the conformational search space for the ligand during the docking simulation. The size and center of the grid box are critical parameters that need to be carefully chosen.

  • Molecular Docking Execution:

    • Run the Docking Algorithm: Execute the docking program (e.g., AutoDock Vina) using the prepared protein and ligand files, along with the grid parameter file. The program will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

  • Results Analysis and Visualization:

    • Analyze Docking Scores: The output will typically include a ranked list of ligand poses with their corresponding docking scores. The pose with the lowest binding energy is generally considered the most likely binding mode.

    • Visualize Binding Interactions: The top-ranked poses should be visually inspected using molecular visualization software. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues in the active site.

    • Comparative Analysis: Compare the docking scores and binding modes of different hydantoin derivatives to understand their structure-activity relationships. Also, compare the results with a known inhibitor or the native ligand, if available, to validate the docking protocol.[9]

Conclusion: From In Silico to In Vivo

Molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline. As demonstrated through the comparative analysis of hydantoin derivatives against oncological and neurological targets, this computational approach provides profound insights into the molecular basis of drug action. It allows for the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the rational design of more potent and selective therapeutic agents.

However, it is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with a critical eye. Experimental validation through in vitro and in vivo studies remains the gold standard for confirming the biological activity of any new compound. By integrating computational and experimental approaches, researchers can accelerate the journey of a humble hydantoin scaffold from a virtual hit to a life-saving medicine.

References

  • Alaa A.M., El-Azab A.S., Abou-Zeid L.A., ElTahir K.E.H., Abdel-Aziz N.I., Ayyad R.R., Al-Obaid A.M. (2016). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies. European Journal of Medicinal Chemistry, 115, 121–131. [Link]

  • El-Azab, A. S., et al. (2019). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5, 5-diphenylimidazolidine-2, 4-dione derivatives: Molecular docking studies. Saudi Pharmaceutical Journal, 27(5), 682-693. [Link]

  • Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations. (2022). Pharmaceuticals, 15(7), 857. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Lengauer, T., & Rarey, M. (1996). Computational methods for biomolecular docking. Current opinion in structural biology, 6(3), 402-406. [Link]

  • Gopala Krishna Murthy H R, Madaiah M, Prema M, Sanjeevarayappa. (2025). Molecular docking study of Hydantoin derivatives as anti-epileptic. medRxiv. [Link]

  • Abida ., TauquirAlam M, Asif M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • Mahapatra DK, Das D, Shivhare RS, et al. (2018). Murrayanine-hydantoin and -thiohydantoin analogs as promising anti-convulsant agents: synthesis, characterization and molecular docking studies. MOJ Biorg Org Chem, 2(2):46–50. [Link]

  • Guide for small molecule molecular docking. (2023). protocols.io. [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4'-Methoxybenzyl)-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your trusted resource for laboratory safety and chemical handling. This guide provides essential, step-by-step procedures for the proper disposal of 5-(4'-Methoxybenzyl)-5-methylhydantoin, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Classification

The first crucial step in proper chemical disposal is understanding the potential hazards associated with the substance. Based on the structure of 5-(4'-Methoxybenzyl)-5-methylhydantoin and data from similar compounds, it should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. Therefore, it is prudent to assume it may be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Similar chemical structures can cause skin and eye irritation.[1]

  • Environmental Hazards: Improper disposal can lead to environmental contamination.

In the absence of specific data, it is best practice to treat this compound as a hazardous waste. According to the EPA, a waste is considered hazardous if it is specifically listed on one of four lists (the F, K, P, and U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Personal Protective Equipment (PPE)

Before handling 5-(4'-Methoxybenzyl)-5-methylhydantoin for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

Always consult your institution's specific safety protocols and the general guidelines provided by OSHA for handling hazardous chemicals.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can react, leading to dangerous situations.[5]

  • Collect waste 5-(4'-Methoxybenzyl)-5-methylhydantoin in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical. Often, the original container is a suitable choice.[6]

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the full chemical name: "Waste 5-(4'-Methoxybenzyl)-5-methylhydantoin."

  • Include the approximate quantity of the waste.

  • Add any known hazard warnings (e.g., "Irritant," "Handle with Care").

  • Ensure the date of waste accumulation is clearly marked.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Store in a cool, dry place. Long-term storage at -20°C is recommended for the pure compound, and similar conditions are advisable for the waste to prevent degradation.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information, including the chemical name, quantity, and any available hazard information.

  • Only licensed hazardous waste transporters should handle the final disposal.[2]

Prohibited Disposal Methods:

  • DO NOT dispose of 5-(4'-Methoxybenzyl)-5-methylhydantoin down the drain. This is strictly prohibited for many chemical wastes as it can contaminate water systems.[8][9]

  • DO NOT dispose of this compound in the regular trash. This can pose a risk to sanitation workers and the environment.[9]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of respiratory exposure.

  • Notify your supervisor and the EHS office immediately.

  • Control the spill by using appropriate absorbent materials (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Wear the appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions A Identify Waste: 5-(4'-Methoxybenzyl)-5-methylhydantoin B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Handle with Care C Collect in a Compatible, Labeled Container B->C Segregate Waste D Store in Designated Hazardous Waste Area C->D Secure Storage E Contact EHS for Pickup D->E Request Disposal F Licensed Hazardous Waste Disposal E->F Final Disposal G Do NOT Pour Down Drain H Do NOT Dispose in Regular Trash

Caption: Disposal workflow for 5-(4'-Methoxybenzyl)-5-methylhydantoin.

References

  • StateScape. (n.d.). Chapter 850: Identification of Hazardous Wastes.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
  • Occupational Safety and Health Administration. (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals.
  • Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-(4-Methylphenyl)-5-phenylhydantoin.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • PubChem. (n.d.). 5-(4-Methoxy-benzyl)-hydantoin.
  • Arnall Golden Gregory LLP. (2019). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.
  • PubMed. (n.d.). Antineoplastic drug handling protection after OSHA guidelines.
  • United States Biological. (n.d.). M3201-92 5-(4'-Methoxybenzyl)-5-methylhydantoin CAS: 13500-24-8.
  • Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins Use of Hydrofluoric Acid in the Petroleum Refining Alkylation Process.
  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Biosynth. (2023). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzylchloride, stabilized.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

Navigating the Safe Handling of 5-(4'-Methoxybenzyl)-5-methylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: A Synthesis of Structural Analogs

Due to the absence of a dedicated SDS for 5-(4'-Methoxybenzyl)-5-methylhydantoin, we must infer its potential hazards from structurally related compounds. This approach, rooted in established chemical principles, provides a strong foundation for risk assessment.

The molecule can be deconstructed into two key moieties: the hydantoin core and the 4-methoxybenzyl group. Analysis of SDS for compounds containing these structures reveals the following potential hazards:

  • 4-Methoxybenzyl Moiety: Safety data for compounds like 4-methoxybenzylamine and 4-methoxybenzyl alcohol indicate a significant risk of corrosivity. These substances are known to cause skin burns and severe eye damage. Therefore, it is prudent to treat 5-(4'-Methoxybenzyl)-5-methylhydantoin as a potentially corrosive solid .

  • Hydantoin Core: The basic hydantoin structure is generally considered less hazardous. However, as with any powdered chemical, there is a risk of respiratory tract irritation if inhaled. The primary concern when handling the solid form is the generation and inhalation of dust.

Based on this analysis, 5-(4'-Methoxybenzyl)-5-methylhydantoin should be handled with the assumption that it is a corrosive solid that can cause severe skin and eye irritation or burns upon contact, and respiratory irritation if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the inferred risks. The following table summarizes the recommended PPE for handling 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldDue to the high risk of severe eye damage from corrosive solids, both goggles and a face shield are mandatory, especially when handling larger quantities or when there is a risk of splashing.[1][2][3]
Hands Chemical-resistant gloves (Nitrile, Neoprene, or PVC)Standard nitrile gloves may offer sufficient protection for small quantities with low splash risk, but they should be changed immediately upon contamination.[1][4] For extended handling or larger quantities, more robust gloves like neoprene or PVC are recommended. Always consult the glove manufacturer's compatibility chart.
Body A fully fastened lab coat and a chemical-resistant apronA lab coat protects against minor spills, while a chemical-resistant apron provides an additional barrier against corrosive materials.[1][2]
Respiratory A NIOSH-approved respiratorA respirator is essential when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5] The specific type of cartridge should be chosen based on a formal risk assessment.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[3]

Operational Plan: From Weighing to Handling

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and steps outline the recommended procedure for handling 5-(4'-Methoxybenzyl)-5-methylhydantoin.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Assess Risks weigh Weigh Compound in Fume Hood or Ventilated Balance Enclosure don_ppe->weigh 2. Enter Handling Area transfer Carefully Transfer to Reaction Vessel weigh->transfer 3. Minimize Dust decontaminate Decontaminate Work Surfaces transfer->decontaminate 4. After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Clean to Safe dispose Dispose of Waste in Labeled Container doff_ppe->dispose 6. Final Step

Figure 1. Workflow for the safe handling of 5-(4'-Methoxybenzyl)-5-methylhydantoin.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[6]

    • Cover the work surface with absorbent, disposable bench paper.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Handling:

    • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][7]

    • Use a spatula to transfer the solid and avoid pouring, which can create dust clouds.[7]

    • Keep the container of the compound closed when not in use.[7]

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated bench paper.

Spill Management Plan

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and further contamination.

For a small spill (manageable by laboratory personnel):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: Evaluate the extent of the spill and ensure you have the appropriate PPE before proceeding.

  • Contain the Spill: If it is a solid, carefully cover it with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[8] Do not use combustible materials like paper towels to cover the spill.

  • Cleanup:

    • Gently sweep the absorbent material and the spilled solid into a designated, labeled hazardous waste container.[9] Avoid creating dust.

    • Use a wet paper towel to wipe the spill area, then place the towel in the waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal and label the hazardous waste container for proper disposal.

For a large spill (beyond the capabilities of laboratory personnel):

  • Evacuate the entire laboratory immediately.

  • Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department.

  • Provide details of the spilled substance to the emergency response team.

Disposal Plan

All waste containing 5-(4'-Methoxybenzyl)-5-methylhydantoin, including the pure compound, contaminated materials, and cleanup debris, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[10]

  • Containerization:

    • Collect all solid waste in a clearly labeled, durable, and sealable container.[10][11]

    • The container must be compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "5-(4'-Methoxybenzyl)-5-methylhydantoin."

    • Include the approximate amount of waste and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, you can confidently and responsibly handle 5-(4'-Methoxybenzyl)-5-methylhydantoin in your laboratory, fostering a culture of safety and ensuring the successful progression of your research.

References

  • Stanford University Environmental Health & Safety. (2024, September 11). 24-002c - General Use SOP - Corrosive Materials. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Guide for Chemical Spill Response.
  • University of California, Berkeley Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • K-State Environmental Health and Safety. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.